Methyl pheophorbide a
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5594-30-9 |
|---|---|
Molecular Formula |
C36H38N4O5 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
methyl (3R,21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate |
InChI |
InChI=1S/C36H38N4O5/c1-9-20-16(3)23-13-25-18(5)22(11-12-29(41)44-7)33(39-25)31-32(36(43)45-8)35(42)30-19(6)26(40-34(30)31)15-28-21(10-2)17(4)24(38-28)14-27(20)37-23/h9,13-15,18,22,32,39,42H,1,10-12H2,2-8H3/t18-,22-,32+/m0/s1 |
InChI Key |
HUXSMOZWPXDRTN-SDHKEVEOSA-N |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)C(=O)OC)O)C)C |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)C(=O)OC)O)C)C |
Other CAS No. |
5594-30-9 |
Synonyms |
methylbacteriopheophorbide methylpheophorbide |
Origin of Product |
United States |
Foundational & Exploratory
Methyl Pheophorbide A: An In-Depth Technical Guide to its Origin, Natural Sources, and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pheophorbide a, a chlorophyll-derived tetrapyrrole, has garnered significant attention in the scientific community for its potent photosensitizing properties, positioning it as a promising agent in photodynamic therapy (PDT) for cancer treatment. This technical guide provides a comprehensive overview of the origin and natural sources of this compound, detailing its biosynthesis from chlorophyll a. The document presents a comparative analysis of its abundance in various natural sources, supported by quantitative data. Furthermore, detailed experimental protocols for its extraction and purification are provided, offering researchers a practical guide for isolating this valuable compound. The mechanism of action in PDT, involving the generation of reactive oxygen species (ROS), is also elucidated through a signaling pathway diagram.
Origin and Biosynthesis
This compound is not typically synthesized de novo by organisms but is rather a catabolic derivative of chlorophyll a, the primary photosynthetic pigment in most plants, algae, and cyanobacteria. The transformation from chlorophyll a to this compound involves a series of enzymatic and chemical modifications.
The biosynthesis of its precursor, chlorophyll a, is a complex process originating from glutamic acid. This pathway leads to the formation of the characteristic porphyrin ring structure. This compound is subsequently formed through the following key steps:
-
Dephytylation: The long phytol tail of the chlorophyll a molecule is cleaved by the enzyme chlorophyllase.
-
Demetalation: The central magnesium ion is removed from the porphyrin ring, a process that can be facilitated by acids.
-
Methylation: The carboxylic acid group at the C17 position is esterified with a methyl group.
This process can occur naturally during senescence in plants or can be induced chemically in a laboratory setting from chlorophyll-rich biomass.
Natural Sources of this compound
This compound can be isolated from a variety of natural sources that are rich in chlorophyll a. The most commonly documented sources include microalgae, cyanobacteria, and the leaves of higher plants.
Microalgae and Cyanobacteria
Cyanobacteria, particularly species of Spirulina, are a prominent source for the commercial production of this compound due to their high chlorophyll a content and ease of cultivation.
Higher Plants
The leaves of various terrestrial plants serve as a rich reservoir of chlorophyll a and, consequently, as a source for this compound. Perilla frutescens (perilla) leaves have been identified as a notable source from which this compound has been successfully isolated.[1]
Marine Algae
Marine algae, such as the red seaweed Grateloupia elliptica, also contain chlorophyll a and its derivatives, making them a potential source for this compound.[2]
Quantitative Analysis of this compound in Natural Sources
The yield of this compound can vary significantly depending on the source material and the extraction and purification methods employed. The following table summarizes the available quantitative data from scientific literature and patents.
| Natural Source | Starting Material | Yield of this compound (% w/w of dry biomass) | Reference |
| Spirulina platensis | Dried Biomass | 0.35 - 1.0% | [3] |
| Perilla frutescens | Dried Leaves | Data not available in the reviewed literature. 288.13 g of methanolic extract was obtained from 1.2 kg of dried leaves.[1] | [1] |
| Grateloupia elliptica | Dried Biomass | Data not available in the reviewed literature. |
Experimental Protocols
Extraction and Purification of this compound from Spirulina platensis
This protocol is adapted from a patented method for preparing this compound from Spirulina platensis.[3]
Materials:
-
Dried Spirulina platensis powder
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ether
-
Hexane
-
Acetone
-
Silica Gel for column chromatography
-
Celite
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add 10 kg of Spirulina platensis powder to 60 L of methanol.
-
Acidification: Slowly add 3 L of concentrated H₂SO₄ to the methanol-spirulina suspension.
-
Reaction: Stir the mixture at room temperature for 40 hours. This single step facilitates chlorophyll extraction, demetallization to pheophorbide a, and methylation to this compound.
-
Neutralization and Precipitation: After the reaction, add 10% NaOH solution to adjust the pH to 7.0. Then, add 60 L of water to precipitate the crude product.
-
Filtration and Washing: Place the mixture in a cooling box for 12 hours. Separate the layers, remove the clear liquid, and filter the remainder through Celite. Wash the solid residue five times with water, followed by a wash with 1800 mL of hexane to remove impurities.
-
Product Extraction: Wash the solid with 2100 mL of acetone, followed by a wash with 5000 mL of a 1:1 mixture of acetone and chloroform. Combine the washings.
-
Concentration: Evaporate the solvent from the combined washings to obtain the crude this compound.
-
Final Wash and Drying: Wash the solid product with methanol and petroleum ether, then dry.
-
Column Chromatography: Dissolve the dried solid in dichloromethane and purify by silica gel column chromatography. Use a solvent system of dichloromethane:ether (900:45) as the eluent.
-
Crystallization: Collect the main product fraction and concentrate it. Add methanol to the concentrated dichloromethane solution to precipitate the pure this compound.
-
Final Product: Filter the precipitate, wash with methanol, and dry at 30 °C to obtain pure this compound (yield: approximately 0.5%).
Isolation of this compound from Perilla frutescens Leaves
This protocol is based on a study that successfully isolated this compound from Perilla frutescens leaves.[1]
Materials:
-
Dried, powdered Perilla frutescens leaves
-
Methanol
-
Hexane
-
Ethyl acetate
-
Silica gel for open column chromatography
-
TLC plates
-
HPLC system
Procedure:
-
Extraction: Extract 1.2 kg of dried, powdered perilla leaves with 10 volumes of methanol at 150 rpm for 3 hours. Repeat the extraction twice.
-
Concentration: Filter the extract and concentrate it using a rotary vacuum evaporator to obtain the crude methanolic extract.
-
Open Column Chromatography (Step 1): Apply the crude extract to an open silica gel column. Elute with a hexane:ethyl acetate gradient (from 1:0 to 5:4).
-
Fraction Collection and Pooling: Collect fractions and monitor by TLC. Pool fractions with similar Rf values.
-
Open Column Chromatography (Step 2 & 3): Subject the active fractions to two more successive open column chromatography steps for further purification.
-
Thin Layer Chromatography (TLC) Purification: Perform preparative TLC on the fractions obtained from the final column to isolate the target compound.
-
Purity Confirmation: Confirm the purity of the isolated compound using HPLC. A single peak indicates a pure compound.[1]
Signaling Pathways and Experimental Workflows
Mechanism of Action in Photodynamic Therapy (PDT)
This compound functions as a photosensitizer in PDT. Upon activation by light of a specific wavelength, it transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen and free radicals. These ROS induce oxidative stress, leading to cellular damage and ultimately apoptosis or necrosis of cancer cells.
Caption: Photodynamic Therapy (PDT) mechanism of this compound.
General Experimental Workflow for Extraction and Purification
The following diagram illustrates a typical workflow for the isolation and purification of this compound from natural sources.
Caption: General workflow for this compound extraction.
Conclusion
This compound is a valuable natural product with significant potential in the field of photodynamic therapy. This guide has detailed its origins as a derivative of chlorophyll a and identified key natural sources, with a particular emphasis on the high-yield potential of Spirulina platensis. The provided experimental protocols offer a solid foundation for researchers aiming to isolate this compound. The elucidation of its mechanism of action and a clear experimental workflow further equip scientists and drug development professionals with the necessary knowledge to advance research and applications of this compound. Future research should focus on optimizing extraction from various sources and exploring its full therapeutic potential.
References
A Technical Guide to the Synthesis of Methyl Pheophorbide a: A Chlorophyll-Derived Photosensitizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pheophorbide a, a derivative of chlorophyll a, is a potent photosensitizer with significant applications in photodynamic therapy (PDT) for the treatment of cancer and other diseases.[1][2] Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light, a crucial attribute for effective PDT.[3] This technical guide provides a comprehensive overview of the synthesis of this compound from natural sources, detailing experimental protocols and presenting key quantitative data. Additionally, it visualizes the synthetic workflow and a key signaling pathway associated with its therapeutic action.
Synthesis of this compound
The synthesis of this compound from chlorophyll typically involves a multi-step process that includes extraction of the starting material, removal of the central magnesium ion (demetallation), and esterification of the carboxylic acid group. A common and efficient method involves the direct conversion of chlorophyll a to this compound in an acidic methanol solution.[4][5]
Overall Synthesis Workflow
The general procedure for synthesizing this compound from a chlorophyll source, such as Spirulina, is outlined below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are compiled from various sources to provide a detailed methodology for the synthesis of this compound.
Protocol 1: Extraction and Direct Conversion from Spirulina
This protocol is adapted from methodologies described for the conversion of chlorophyll a from Spirulina.[5][6][7]
Materials:
-
Dried Spirulina powder
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Chloroform (CHCl₃)
-
Potassium Chloride (KCl) solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Celite
Procedure:
-
Chlorophyll Extraction: A suitable solvent system for extracting chlorophyll from Spirulina is a 1:1 mixture of dichloromethane and n-hexane.[5][6]
-
Reaction Setup: Prepare a solution of methanol containing concentrated sulfuric acid. The ratio of methanol to sulfuric acid can range from 10:1 to 50:1.[4]
-
Conversion Reaction: Mix the extracted chlorophyll with the acidic methanol solution. The reaction is typically carried out at a controlled temperature, for example, 44°C for 4.4 hours.[5]
-
Work-up and Extraction:
-
Dilute the reaction mixture with methanol and filter through Celite to remove solid residues.
-
Wash the precipitate with methanol.
-
Extract the filtrate with hexane.
-
Extract the target product from the aqueous methanol phase with chloroform.
-
Wash the chloroform solution with a potassium chloride water solution.
-
Dry the chloroform solution over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain crude this compound.[4]
-
-
Purification: The crude product can be further purified by column chromatography.
Protocol 2: Esterification of Pheophorbide a
This protocol describes the esterification of pheophorbide a, which can be obtained by the demetallation of chlorophyll a.[8]
Materials:
-
Pheophorbide a
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Chloroform
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolution: Dissolve pheophorbide a in anhydrous methanol.
-
Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Allow the reaction mixture to stand overnight at room temperature.
-
Extraction:
-
Add chloroform to the reaction mixture.
-
Wash the mixture with water, followed by saturated NaHCO₃ solution, and then again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Evaporate the solvent to yield this compound.
Quantitative Data
The following tables summarize key quantitative data from various studies on the synthesis and application of this compound.
Table 1: Optimized Reaction Conditions for this compound Synthesis from Chlorophyll[5]
| Parameter | Optimal Value |
| Chlorophyll/H₂SO₄ Ratio (w/v) | 4/5 |
| Chlorophyll/CH₃OH Ratio (w/v) | 6/50 |
| Reaction Time (hours) | 4.4 |
| Temperature (°C) | 44 |
Table 2: Yield of this compound from Spirulina platensis[4]
| Starting Material (Spirulina) | Yield of this compound |
| 10 g | 0.06 g |
Table 3: Photodynamic Therapy Parameters for this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | Light Dosage (kJ/m²) | Effect | Reference |
| PC-3M (Prostate Cancer) | 2 | 12 | 55.6 | G0/G1 cell cycle arrest, apoptosis | [1] |
| NCI-H446 (Lung Carcinoma) | 0.1-15 | 20 | Not specified | Dose-dependent photocytotoxicity | [1] |
| U937 & SK-HEP-1 | 0.25-2 µg/mL | 4 | Not specified | Apoptosis, caspase 3/7 activation | [2] |
Mechanism of Action in Photodynamic Therapy
This compound functions as a photosensitizer in PDT. Upon irradiation with light of a specific wavelength, it becomes excited and transfers energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen.[2] These ROS are highly cytotoxic and induce cell death, primarily through apoptosis.
Signaling Pathway: Induction of Apoptosis
The following diagram illustrates a simplified signaling pathway for apoptosis induced by this compound-mediated PDT.
Caption: Simplified pathway of apoptosis induced by this compound PDT.
Conclusion
The synthesis of this compound from chlorophyll is a well-established process with various documented protocols. Its efficacy as a photosensitizer in photodynamic therapy is supported by numerous in vitro studies, highlighting its potential in cancer treatment. This guide provides researchers and drug development professionals with the foundational knowledge required for the synthesis and application of this promising chlorophyll derivative. Further research may focus on optimizing synthesis yields and developing targeted delivery systems to enhance its therapeutic index.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. CN110759924A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. vjol.info.vn [vjol.info.vn]
- 6. Optimization of condition for methyl pheophorbide a formation and conversion to chlorin e6 | Tạp chí Khoa học Trường Đại học Vinh [vjol.info.vn]
- 7. RU2490273C1 - Method of producing methyl pheophorbide (a) - Google Patents [patents.google.com]
- 8. arxiv.org [arxiv.org]
"Methyl pheophorbide a" chemical structure and properties
An in-depth exploration of the chemical structure, properties, and therapeutic potential of Methyl Pheophorbide a, a promising photosensitizer in photodynamic therapy.
Introduction
This compound is a chlorophyll-derived compound that has garnered significant interest in the scientific community, particularly in the field of oncology. As a potent photosensitizer, it forms the basis of photodynamic therapy (PDT), a non-invasive treatment modality for various cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, and biological activities of this compound. It also details experimental protocols for its isolation, synthesis, and application in PDT, and elucidates the key signaling pathways involved in its therapeutic action.
Chemical Structure and Properties
This compound possesses a chlorin macrocycle, which is a dihydroporphyrin ring system. Its chemical structure is characterized by a vinyl group, an ethyl group, and a propionic acid methyl ester side chain attached to the core ring structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₃₈N₄O₅ | [1] |
| Molecular Weight | 606.7 g/mol | [1] |
| CAS Number | 5594-30-9 | [1] |
| XLogP3 | 3.1 | [1] |
| Appearance | Dark green solid | [2] |
Spectroscopic Data
The spectroscopic profile of this compound is crucial for its identification and characterization.
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Data | Reference |
| UV-Vis Absorption (in CHCl₃) | Soret band: ~405-408 nm, Q-bands: ~500-700 nm, with a prominent peak around 665 nm. | [3][4] |
| ¹H NMR (in CDCl₃) | Chemical shifts (ppm): 9.45, 9.29, 8.55, 7.94, 7.92, 6.27, 6.26, 6.22, 6.16, 6.13, 4.48, 4.46, 4.44, 4.43, 4.21, 3.88, 3.67, 3.58, 3.37, 3.16, 2.68, 2.48, 2.36, 2.20, 1.82, 1.66, 0.51, -1.67. | [5] |
| ¹³C NMR (in CDCl₃) | Chemical shifts (ppm): 192.00, 174.60, 172.40, 169.36, 162.84, 155.85, 151.01, 150.05, 145.24, 142.25, 137.91, 136.27, 136.20, 131.91, 129.02, 128.92, 122.79, 104.35, 97.46, 93.29, 65.88, 65.03, 62.22, 52.10, 51.07, 50.22, 30.73, 30.05, 23.15, 19.37, 12.05, 11.19. | [5] |
| Mass Spectrometry (LC-MS) | m/z 607.5 [M+1]⁺ | [6] |
Biological Activity and Therapeutic Potential
The primary biological activity of this compound is its function as a photosensitizer in photodynamic therapy.[7] Upon activation by light of a specific wavelength, it generates reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cancer cells and lead to apoptosis.[7]
Table 3: In Vitro Cytotoxicity of Pheophorbide a-mediated PDT
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MES-SA | Uterine Sarcoma | 0.5 | [8][9] |
| R-HepG2 | Multidrug-Resistant Hepatoma | Not specified | [8] |
| MCF-7 | Breast Cancer | 0.5 | [8] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.5 | [8] |
| YD-10B | Oral Squamous Cell Carcinoma | < 2 | [8] |
Experimental Protocols
Isolation of this compound from Perilla frutescens Leaves
This protocol describes the extraction and purification of this compound from a natural source.
-
Extraction: The dried leaves of Perilla frutescens are extracted with methanol.
-
Chromatography: The methanol extract is subjected to open column chromatography on silica gel. The column is eluted with a hexane:ethyl acetate gradient (from 1:0 to 5:4).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions with similar Rf values are combined.
-
Purification: The combined fractions containing this compound are further purified using appropriate chromatographic techniques to yield the pure compound.[1]
Synthesis of this compound from Chlorophyll
This protocol outlines the chemical conversion of chlorophyll to this compound.
-
Chlorophyll Extraction and Demetallization: Chlorophyll (a) is extracted from a plant source (e.g., Spirulina platensis) and demetallized using an acid, such as sulfuric acid or acetic acid, to yield pheophytin (a).[10]
-
Methylation: The resulting pheophytin (a) is then methylated using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce this compound.[10]
-
Purification: The synthesized this compound is purified by precipitation and column chromatography.[10]
Photodynamic Therapy (PDT) Protocol (In Vitro)
This protocol provides a general framework for assessing the photodynamic activity of this compound in cell culture.
-
Cell Seeding: Cancer cells are seeded in a multi-well plate and allowed to attach overnight.
-
Photosensitizer Incubation: The cells are incubated with varying concentrations of this compound (dissolved in a suitable solvent like DMSO and diluted in culture medium) for a specific duration (e.g., 4 hours).[1]
-
Light Irradiation: Following incubation, the cells are exposed to a light source with a specific wavelength (e.g., 660 nm diode laser) and light dose. A control group is kept in the dark.[11]
-
Cell Viability Assessment: After a post-irradiation incubation period (e.g., 24 hours), cell viability is assessed using a standard assay such as the MTT assay.[11]
Signaling Pathways
Mitochondrial-Mediated Apoptosis
This compound-mediated PDT primarily induces cancer cell death through the intrinsic or mitochondrial-mediated apoptotic pathway.
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound PDT.
Nrf2 Signaling Pathway and PDT Resistance
The Nrf2 signaling pathway plays a crucial role in cellular defense against oxidative stress. Its activation in cancer cells can lead to resistance to PDT.
Caption: Nrf2 signaling pathway contributing to PDT resistance.
Conclusion
This compound stands out as a highly promising photosensitizer with significant potential in the photodynamic therapy of cancer. Its well-defined chemical structure, favorable physicochemical properties, and potent photocytotoxicity make it an attractive candidate for further preclinical and clinical development. Understanding the intricate signaling pathways it modulates, particularly the induction of apoptosis and the mechanisms of resistance, is paramount for optimizing its therapeutic efficacy. The experimental protocols provided in this guide offer a foundation for researchers to explore and expand upon the applications of this remarkable molecule in the ongoing fight against cancer.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Pheophorbide a: State of the Art [mdpi.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. rsc.org [rsc.org]
- 6. arxiv.org [arxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pheophorbide a based photodynamic therapy induces apoptosis via mitochondrial-mediated pathway in human uterine carcinosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RU2490273C1 - Method of producing methyl pheophorbide (a) - Google Patents [patents.google.com]
- 11. Research Portal [ujcontent.uj.ac.za]
In-depth Technical Guide: Singlet Oxygen Quantum Yield of Methyl Pheophorbide a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pheophorbide a, a derivative of chlorophyll a, is a potent photosensitizer with significant applications in photodynamic therapy (PDT). Its efficacy in PDT is intrinsically linked to its ability to generate cytotoxic singlet oxygen (¹O₂) upon photoexcitation. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), a critical parameter for evaluating and comparing the photodynamic potential of photosensitizers. This guide provides a comprehensive overview of the singlet oxygen quantum yield of this compound, including quantitative data, detailed experimental protocols for its determination, and a visualization of the underlying photophysical processes and experimental workflows.
Photophysical Pathway of Singlet Oxygen Generation
Upon absorption of light, a photosensitizer like this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can either relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). It is from this T₁ state that the energy is transferred to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, resulting in the formation of the highly reactive singlet oxygen (¹O₂).
Quantitative Data: Singlet Oxygen Quantum Yield of this compound
The singlet oxygen quantum yield (ΦΔ) of this compound can vary depending on the solvent and the experimental method used for its determination. The following table summarizes the available data for this compound and its close analog, pyropheophorbide a methyl ester.
| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Measurement Method | Reference |
| This compound | - | 0.62 | Computational | [1] |
| Pheophorbide a | Ethanol | ~0.62 | Not Specified | [2] |
| Pyropheophorbide a methyl ester | Ethanol | 0.20 | Not Specified | [3] |
| Pyropheophorbide a methyl ester | Liposomes | 0.13 | Not Specified | [3] |
Experimental Protocols for Determining Singlet Oxygen Quantum Yield
There are two primary methods for determining the singlet oxygen quantum yield: direct and indirect.
Direct Method: Singlet Oxygen Phosphorescence Detection
This method involves the direct detection of the weak near-infrared (NIR) phosphorescence emitted by singlet oxygen at approximately 1270 nm as it decays back to its ground state.
Experimental Workflow:
Detailed Protocol:
-
Solution Preparation:
-
Prepare stock solutions of this compound and a reference photosensitizer with a known ΦΔ (e.g., phenalenone, Rose Bengal) in the desired spectroscopic grade solvent.
-
From the stock solutions, prepare working solutions with an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm path length cuvette. It is crucial to optically match the absorbance of the sample and the reference solutions at the excitation wavelength.
-
-
Instrumentation:
-
A typical setup includes a pulsed laser for excitation (e.g., Nd:YAG laser), a sample holder, collection optics, a monochromator or bandpass filter centered at 1270 nm, and a sensitive near-infrared detector (e.g., a liquid nitrogen-cooled germanium photodiode or a photomultiplier tube).
-
The system should be coupled with time-correlated single-photon counting (TCSPC) electronics for time-resolved measurements.
-
-
Measurement:
-
Place the cuvette containing the sample solution in the sample holder.
-
Irradiate the sample with the pulsed laser.
-
Collect the emitted phosphorescence at a 90-degree angle to the excitation beam.
-
Pass the collected light through the monochromator or filter to isolate the 1270 nm signal.
-
Detect the signal using the NIR detector and record the time-resolved decay profile.
-
Repeat the measurement for the reference solution under identical conditions.
-
-
Data Analysis:
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated relative to the reference (ΦΔ_ref) using the following equation:
ΦΔ_sample = ΦΔ_ref * (I_sample / I_ref) * (A_ref / A_sample)
where:
-
I_sample and I_ref are the initial phosphorescence intensities of the sample and reference, respectively, obtained by extrapolating the decay curves to time zero.
-
A_sample and A_ref are the absorbances of the sample and reference at the excitation wavelength.
-
Indirect Method: Chemical Trapping
This method relies on the chemical reaction of singlet oxygen with a specific trap molecule, leading to a measurable change in the trap's concentration, typically monitored by UV-Vis absorption or fluorescence spectroscopy. A commonly used chemical trap is 1,3-diphenylisobenzofuran (DPBF).
Experimental Workflow:
Detailed Protocol:
-
Solution Preparation:
-
Prepare stock solutions of this compound, a reference photosensitizer, and DPBF in the desired solvent.
-
In a quartz cuvette, prepare a solution containing the photosensitizer (with an absorbance of ~0.1 at the irradiation wavelength) and DPBF (with an initial absorbance of ~1.0 at its absorption maximum, around 410 nm).
-
Prepare a similar solution with the reference photosensitizer.
-
-
Instrumentation:
-
A UV-Vis spectrophotometer.
-
A light source for irradiation, such as a filtered lamp or a laser, with a wavelength that is absorbed by the photosensitizer but not by the DPBF.
-
-
Measurement:
-
Record the initial absorption spectrum of the sample mixture.
-
Irradiate the sample for a short period (e.g., 10-30 seconds).
-
Record the absorption spectrum again.
-
Repeat the irradiation and measurement steps for a total period over which a significant decrease in the DPBF absorbance is observed.
-
Perform the same procedure for the reference mixture.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at its maximum against the irradiation time for both the sample and the reference.
-
Determine the initial rate of DPBF degradation (k) from the slope of the linear portion of the plot.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample)
where:
-
k_sample and k_ref are the rates of DPBF degradation for the sample and reference, respectively.
-
F is the absorption correction factor, calculated as F = 1 - 10^(-A), where A is the absorbance of the photosensitizer at the irradiation wavelength.
-
Conclusion
This compound is a highly efficient photosensitizer with a significant singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy. The accurate determination of its ΦΔ is crucial for preclinical and clinical development. This guide has provided a summary of the available quantitative data and detailed experimental protocols for both direct and indirect measurement methods. Researchers and drug development professionals can utilize this information to effectively characterize this compound and other novel photosensitizers, thereby advancing the field of photodynamic medicine.
References
A Technical Guide to the Photophysical and Photochemical Properties of Methyl Pheophorbide a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pheophorbide a (MPa) is a prominent second-generation photosensitizer derived from chlorophyll a. As a dephytylated and demetallated product of chlorophyll, MPa possesses a chlorin macrocycle structure that imparts favorable photophysical and photochemical properties for applications in photodynamic therapy (PDT).[1][2] Its strong absorption in the red region of the electromagnetic spectrum, where light penetration into biological tissues is enhanced, combined with a high efficiency in generating cytotoxic reactive oxygen species (ROS), makes it a subject of extensive research for the treatment of various cancers and other diseases.[3][4]
This technical guide provides a comprehensive overview of the core photophysical and photochemical characteristics of MPa, detailed experimental protocols for their measurement, and an examination of the key cellular signaling pathways modulated during MPa-mediated PDT.
Photophysical Properties
The photophysical behavior of a photosensitizer dictates its ability to absorb light and dissipate that energy through radiative (fluorescence) and non-radiative pathways, including the population of the triplet state essential for photochemistry. The key photophysical parameters for this compound and its close derivative, Pyropheophorbide a methyl ester (MPPa/PPME), are summarized below.
| Parameter | Value | Solvent / Conditions | Reference |
| Soret Band (λabs) | ~412 nm | Dimethylformamide (DMF) | [5] |
| Qy Band (λabs) | 666 nm | Dimethylformamide (DMF) | [5] |
| Molar Extinction (ε) at Soret Band | 11.47 x 104 M-1cm-1 | Dimethylformamide (DMF) | [5] |
| Molar Extinction (ε) at Qy Band | 5.0 x 104 M-1cm-1 | Dimethylformamide (DMF) | [5] |
| Molar Extinction (ε) of MPPa at Qy Band | 4.71 x 104 M-1cm-1 | Dichloromethane (at 668 nm) | [6] |
| Emission Maximum (λem) | ~675 nm | Dichloromethane | [6] |
| Fluorescence Quantum Yield (Φf) | 0.21 | Dimethylformamide (DMF) | [5] |
| Fluorescence Quantum Yield (Φf) of MPPa | 0.42 | Dichloromethane | [6] |
| Fluorescence Lifetime (τf) | 7.3 ns | Dimethylformamide (DMF) | [5] |
Table 1: Summary of key photophysical properties of this compound (MPa) and Pyropheophorbide a methyl ester (MPPa/PPME).
Photochemical Properties
Upon light absorption and subsequent intersystem crossing to the triplet state, MPa can participate in photochemical reactions. The most relevant reaction in the context of PDT is the energy transfer to molecular oxygen (Type II reaction) to generate highly reactive singlet oxygen (¹O₂), a primary cytotoxic agent.
| Parameter | Value | Solvent / Conditions | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 | Not specified | [1][2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.72 | Benzene | [7][8] |
| Singlet Oxygen Quantum Yield (ΦΔ) of MPPa | 0.20 | Ethanol | [9] |
| Triplet State Quantum Yield (ΦT) of MPPa | 0.23 | Ethanol | [9] |
| Intersystem Crossing Rate (kISC) | 7.90 x 107 s-1 | Not specified | [2] |
Table 2: Summary of key photochemical properties of this compound (MPa) and Pyropheophorbide a methyl ester (MPPa/PPME).
Experimental Protocols
Accurate determination of photophysical and photochemical parameters is critical for evaluating a photosensitizer. The following sections describe standard protocols for key measurements.
UV-Visible Absorption Spectroscopy
This protocol is used to determine the absorption spectrum and molar extinction coefficients.
-
Sample Preparation: Prepare a stock solution of MPa in a suitable spectroscopic-grade solvent (e.g., DMF, Dichloromethane). From the stock, prepare a series of dilutions in the same solvent.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Fill a 1 cm pathlength quartz cuvette with the pure solvent to record a baseline.
-
Record the absorption spectrum of each dilution over the desired wavelength range (e.g., 300-800 nm).
-
Ensure the absorbance at the Q-band maximum is within the linear range of the instrument (typically < 1.0).
-
-
Data Analysis:
-
Plot absorbance at the Q-band maximum versus concentration.
-
The molar extinction coefficient (ε) is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl).
-
Steady-State Fluorescence Spectroscopy
This protocol is used to measure the fluorescence emission spectrum.
-
Sample Preparation: Prepare a dilute solution of MPa in a quartz cuvette. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[6][10]
-
Instrumentation: Use a calibrated spectrofluorometer equipped with an excitation source, monochromators, and a detector.
-
Measurement:
-
Set the excitation wavelength (e.g., at the Soret or a Q-band peak).
-
Scan the emission monochromator over a wavelength range that covers the expected fluorescence (e.g., 600-850 nm).
-
Record the fluorescence spectrum. It is crucial to also record a spectrum of the pure solvent (blank) to subtract any background signal.
-
-
Data Correction: The recorded spectrum must be corrected for the wavelength-dependent sensitivity of the instrument's detection system.[6]
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes the direct method by measuring ¹O₂ phosphorescence.
-
Instrumentation: A highly sensitive setup is required, typically involving a pulsed laser for excitation (e.g., Nitrogen laser at 337 nm or a wavelength corresponding to MPa absorption), a monochromator, and a near-infrared detector such as a liquid nitrogen-cooled Germanium photodiode, sensitive around 1270 nm.[7][8]
-
Sample and Reference: Prepare air-saturated solutions of the MPa sample and a reference photosensitizer with a known ΦΔ in the same solvent. The optical densities of the sample and reference should be matched at the excitation wavelength.
-
Measurement:
-
Excite the sample and measure the time-resolved phosphorescence signal of ¹O₂ at 1270 nm.
-
Extrapolate the initial intensity (I₀) of the phosphorescence decay curve to time zero.
-
Repeat the measurement for the reference standard under identical conditions.
-
-
Calculation: The singlet oxygen quantum yield is calculated using the comparative method: ΦΔsample = ΦΔref * (I₀sample / I₀ref) where ΦΔref is the known quantum yield of the reference, and I₀sample and I₀ref are the initial phosphorescence intensities for the sample and reference, respectively.[8]
Cellular Signaling Pathways in MPa-PDT
MPa-mediated PDT induces cell death primarily through the generation of ROS, which triggers a cascade of cellular events. Key signaling pathways are often involved in determining the cell's fate—apoptosis, necrosis, or survival.
One critical pathway involves the transcription factor Nuclear factor-erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[11] Under normal conditions, Nrf2 is kept in the cytoplasm. However, the oxidative stress induced by MPa-PDT can lead to the activation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of cytoprotective proteins like heme oxygenase-1 (HO-1) and efflux pumps such as ABCG2.[11][12] This response can confer resistance to PDT by neutralizing ROS and pumping the photosensitizer out of the cell. Consequently, inhibiting the Nrf2 pathway is a promising strategy to enhance the efficacy of MPa-PDT.[11]
Additionally, studies have shown that PDT using a derivative of MPa can inhibit the pro-survival AKT/mTOR signaling pathway and induce apoptosis through the Endoplasmic Reticulum Stress (ERS) pathway in cancer cells.[3]
References
- 1. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rjb.ro [rjb.ro]
- 6. Pyropheophorbide a methyl ester [omlc.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pheophorbide a [omlc.org]
- 11. Enhancement of the Effect of Methyl Pyropheophorbide-a-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of Pheophorbide a and its Methyl Ester in the Chlorophyll Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The degradation of chlorophyll, the pigment responsible for the green color of plants and vital for photosynthesis, is a highly regulated and essential process in plant development, senescence, and response to stress. This process, often visually striking during autumn leaf color changes, involves a series of enzymatic steps that convert the complex chlorophyll molecule into colorless, non-toxic catabolites. A key intermediate in this pathway is pheophorbide a . While its derivative, methyl pheophorbide a , has garnered significant interest for its photosensitizing properties in photodynamic therapy, its role within the natural chlorophyll degradation pathway in plants is distinct and warrants clarification. This technical guide provides an in-depth overview of the chlorophyll degradation pathway, focusing on the pivotal role of pheophorbide a and elucidating the status of this compound.
The Core Chlorophyll Degradation Pathway: The PAO Pathway
The primary route for chlorophyll breakdown in higher plants is the pheophorbide a oxygenase (PAO) pathway, named after a key enzyme in the process.[1][2] This pathway ensures the orderly dismantling of chlorophyll to prevent the accumulation of phototoxic intermediates.[3]
The initial steps of the PAO pathway involve the modification of the chlorophyll a molecule:
-
Magnesium Dechelation: The central magnesium ion is removed from the chlorophyll a molecule to form pheophytin a. This reaction is catalyzed by Mg-dechelatase , encoded by STAY-GREEN (SGR) genes.[3][4]
-
Dephytylation: The phytol tail is cleaved from pheophytin a, yielding pheophorbide a . This hydrolysis is carried out by the enzyme pheophytinase (PPH) .[3][5] While historically, chlorophyllase was thought to be the primary dephytylating enzyme, recent evidence has established PPH as the key enzyme in this step during leaf senescence.[3][5]
Once formed, pheophorbide a is the substrate for the pivotal ring-opening reaction:
-
Porphyrin Ring Cleavage: Pheophorbide a oxygenase (PAO) , a Rieske-type iron-sulfur protein, catalyzes the oxygenolytic cleavage of the porphyrin macrocycle of pheophorbide a.[6][7][8] This reaction requires molecular oxygen and a reductant, typically ferredoxin.[7][9] The product of this reaction is a red chlorophyll catabolite (RCC).
-
Reduction: The unstable RCC is immediately reduced by red chlorophyll catabolite reductase (RCCR) to form a primary fluorescent chlorophyll catabolite (pFCC).[9]
Following these core steps, the pFCCs undergo further species-specific modifications and are eventually transported to the vacuole for storage as non-fluorescent chlorophyll catabolites (NCCs).[10]
The Role of this compound
Current scientific understanding indicates that This compound is not a natural intermediate in the main chlorophyll degradation pathway in senescing leaves of higher plants . The propionic acid side chain of pheophorbide a is not typically methylated in vivo as part of the degradation process.
Instead, this compound is primarily encountered in the following contexts:
-
A Photosensitizer in Research and Medicine: this compound is a potent photosensitizer, meaning it can generate reactive oxygen species (ROS) upon light activation.[11] This property has led to its extensive investigation for use in photodynamic therapy (PDT) for cancer treatment and other medical applications.[11][12] It is often isolated from natural sources or synthesized for these purposes.
-
An Artifact of Extraction: The methylation of the carboxylic acid group of pheophorbide a can occur during extraction procedures if methanol is used as a solvent, particularly under acidic conditions. This can lead to the erroneous identification of this compound in plant extracts.
-
A Tool in Enzymatic Studies: In vitro, this compound can be used as a substrate to probe the specificity of enzymes. For instance, pheophytinase has been shown to hydrolyze the methyl ester of pheophorbide a, demonstrating its esterase activity.[13]
One related enzymatic modification of the pheophorbide a molecule that does occur in some plants is the demethylation of the carbomethoxy group at the C-13² position by an enzyme termed "pheophorbidase" in Chenopodium album.[14] This reaction leads to the formation of pyropheophorbide a, not this compound.
Quantitative Data on Chlorophyll Degradation Intermediates
The concentration of chlorophyll and its catabolites can vary significantly depending on the plant species, age, and environmental conditions. The following table summarizes representative quantitative data found in the literature.
| Compound | Plant Species | Tissue | Condition | Concentration | Reference |
| Pheophytin a | Arabidopsis thaliana (pph-1 mutant) | Senescing Leaves | 5 days dark-induced senescence | ~1.5 nmol/g FW | [3] |
| Pheophorbide a | Canola (Brassica napus) | Maturing Seeds (after freeze exposure) | Late maturation | Accumulation observed | [1] |
| Non-fluorescent Chlorophyll Catabolites (NCCs) | Arabidopsis thaliana | Senescing Leaves | 5 days dark-induced senescence | ~12 nmol/g FW | [3] |
FW: Fresh Weight
Experimental Protocols
Extraction and Quantification of Chlorophyll Catabolites
A common method for the extraction and analysis of chlorophyll and its degradation products involves the following steps:
-
Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Extraction: The powder is extracted with a solvent, typically 80% acetone or methanol, often buffered to maintain a stable pH.[15] It is crucial to perform extractions in the dark and at low temperatures to prevent artefactual degradation.[15]
-
Centrifugation: The extract is centrifuged to pellet cell debris.
-
Analysis by High-Performance Liquid Chromatography (HPLC): The supernatant is analyzed by reverse-phase HPLC coupled with a diode array detector or a mass spectrometer to separate and quantify the different chlorophyll catabolites.[6][10]
Enzyme Assay for Pheophorbide a Oxygenase (PAO)
The activity of PAO is typically measured in a coupled assay with RCCR.
-
Enzyme Preparation: A membrane fraction containing PAO is isolated from the plant tissue of interest. Recombinant RCCR is often used.
-
Assay Mixture: The reaction mixture contains the PAO-containing membrane fraction, RCCR, the substrate pheophorbide a, a source of electrons (e.g., ferredoxin and an NADPH regenerating system), and a suitable buffer.[1][7]
-
Incubation: The reaction is incubated in the dark at a controlled temperature.
-
Product Detection: The formation of the fluorescent product, pFCC, is monitored using a fluorometer or by HPLC with a fluorescence detector.[1]
Enzyme Assay for Pheophytinase (PPH)
The hydrolase activity of PPH can be determined as follows:
-
Enzyme Source: Recombinant PPH expressed in E. coli is a common source of the enzyme.
-
Substrate: Pheophytin a is used as the substrate.
-
Reaction: The enzyme is incubated with the substrate in a suitable buffer at an optimal pH (around 8.5).[13]
-
Product Analysis: The reaction is stopped, and the product, pheophorbide a, is extracted and quantified by HPLC.[16]
Signaling Pathways and Logical Relationships
The chlorophyll degradation pathway is tightly regulated by various signaling pathways, including those mediated by plant hormones and light.
Hormonal and light signals are key regulators of chlorophyll degradation, often by controlling the expression of the genes encoding the catabolic enzymes.
Conclusion
The degradation of chlorophyll is a fundamental process in plant biology, with pheophorbide a serving as a crucial intermediate at the commitment step of porphyrin ring cleavage. The elucidation of the PAO pathway has provided a solid framework for understanding this process at a molecular level. While this compound is a structurally related and biologically active molecule with significant potential in photodynamic therapy, it is important for researchers and drug development professionals to recognize that its role is distinct from the natural, in vivo chlorophyll degradation pathway in plants. A clear understanding of these distinctions is essential for accurate interpretation of experimental results and for the effective application of these molecules in their respective fields.
References
- 1. The Role of Pheophorbide a Oxygenase Expression and Activity in the Canola Green Seed Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sidthomas.net [sidthomas.net]
- 3. Pheophytin Pheophorbide Hydrolase (Pheophytinase) Is Involved in Chlorophyll Breakdown during Leaf Senescence in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chlorophyll and Chlorophyll Catabolite Analysis by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. pnas.org [pnas.org]
- 8. Chlorophyll breakdown: pheophorbide a oxygenase is a Rieske-type iron-sulfur protein, encoded by the accelerated cell death 1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorophyll Breakdown in Senescent Chloroplasts (Cleavage of Pheophorbide a in Two Enzymic Steps) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chlorophyll Breakdown in Senescent Arabidopsis Leaves. Characterization of Chlorophyll Catabolites and of Chlorophyll Catabolic Enzymes Involved in the Degreening Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. d-nb.info [d-nb.info]
- 13. Catalytic and structural properties of pheophytinase, the phytol esterase involved in chlorophyll breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. prometheusprotocols.net [prometheusprotocols.net]
- 16. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activities and Functions of Methyl Pheophorbide a
Introduction
This compound (MPa), a derivative of chlorophyll, is a naturally occurring photosensitizer that has garnered significant attention in biomedical research.[1][2] As a degradation product of chlorophyll a, it is found in various plants and algae.[1][3] Structurally, it belongs to the chlorin class of photosensitizers, characterized by strong absorption in the red region of the electromagnetic spectrum, which allows for deeper tissue penetration of light.[3][4] This property makes MPa a promising agent for photodynamic therapy (PDT), a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce localized cell death and tissue destruction.[4][5][6] Beyond its well-documented photodynamic activities, MPa and its related compounds also exhibit biological functions independent of light activation. This guide provides a comprehensive overview of the anticancer and anti-inflammatory activities of MPa, detailing its mechanisms of action, relevant signaling pathways, quantitative efficacy, and the experimental protocols used for its evaluation.
Anticancer Activities of this compound
The primary therapeutic application of MPa investigated to date is in oncology, predominantly as a photosensitizer in PDT.[5][6] Upon activation by light of a specific wavelength, MPa transfers energy to molecular oxygen, generating highly cytotoxic ROS, such as singlet oxygen, which leads to the destruction of cancer cells.[1][3][4] The anticancer effects are mediated primarily through the induction of apoptosis and autophagy.
Mechanism of Action: Induction of Apoptosis and Autophagy
Apoptosis (Programmed Cell Death):
MPa-mediated PDT is a potent inducer of apoptosis in a wide range of cancer cell lines.[5][7] The primary mechanism is the mitochondrial (intrinsic) apoptosis pathway .[5]
-
ROS Generation: Light-activated MPa produces a burst of intracellular ROS.[5]
-
Mitochondrial Disruption: This oxidative stress leads to a decrease in the mitochondrial membrane potential (ΔΨm).[5]
-
Protein Regulation: The expression of the anti-apoptotic protein Bcl-2 is downregulated, while the expression of the pro-apoptotic protein Bax is upregulated.[5]
-
Cytochrome c Release: The change in the Bcl-2/Bax ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[5]
-
Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[7][8]
-
Execution of Apoptosis: Effector caspases cleave key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[7][8][9][10]
Studies have demonstrated these apoptotic events in various cancers, including osteosarcoma, breast cancer, prostate cancer, and oral squamous cell carcinoma.[5][11][12] Notably, some research indicates that pheophorbide a can induce G0/G1 cell cycle arrest and late apoptosis even in the absence of photo-irradiation in glioblastoma cells.[13]
Autophagy:
In addition to apoptosis, MPa-PDT can induce autophagy, a cellular self-degradation process.[5] The induction of autophagy has been linked to the ROS-Jnk signaling pathway.[5] The interplay between apoptosis and autophagy in response to MPa-PDT is complex; in some contexts, autophagy may serve as a survival mechanism, while in others, it can contribute to cell death.
Signaling Pathway Diagrams
Diagram 1: Mitochondrial Apoptosis Pathway Induced by MPa-PDT
Caption: MPa-PDT induces apoptosis via the ROS-mediated mitochondrial pathway.
Quantitative Data: In Vitro Phototoxicity
The efficacy of MPa and its parent compound, pheophorbide a, varies across different cancer cell lines and experimental conditions, such as drug concentration and light dose.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Condition | Reference |
| Pheophorbide a | Hep3B | Hepatocellular Carcinoma | 1.5 | With PDT | [4][12] |
| Pheophorbide a | MES-SA | Uterine Sarcoma | 0.5 | With PDT (24h) | [4] |
| Pheophorbide a | MDA-MB-231 | Breast Adenocarcinoma | 0.5 | With PDT (24h) | [4] |
| Pheophorbide a | MCF-7 | Breast Adenocarcinoma | 0.5 | With PDT | [4] |
| Pheophorbide a | U87MG | Glioblastoma | ~5.0 (2.8 µg/ml) | Dark (No PDT) | [13] |
| Trimethyl-15²-[L-aspartyl]pheophorbide a | A549 | Lung Carcinoma | 0.859 | PDT (0.5 J/cm²) | [11] |
Anti-inflammatory Activities
MPa also demonstrates significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.[8] This activity is particularly relevant in diseases where inflammation is a key pathological component, such as atherosclerosis and certain cancers.[8][14]
Mechanism of Action: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines.[15]
-
LPS-Induced Inflammation Model: In studies using lipopolysaccharide (LPS) to induce an inflammatory response in macrophages (e.g., RAW264.7 cells), MPa-PDT effectively attenuates the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[8]
-
Inhibition of IκBα Phosphorylation: In the canonical NF-κB pathway, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[15] Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[8] MPa-PDT has been shown to reduce the phosphorylation of both the IKK complex (p-IKKα/β) and IκBα (p-IκBα).[8]
-
Prevention of NF-κB Nuclear Translocation: The phosphorylation of IκBα targets it for ubiquitination and proteasomal degradation, releasing NF-κB to translocate into the nucleus and activate gene transcription.[15] By inhibiting IκBα phosphorylation, MPa-PDT prevents the nuclear translocation of the NF-κB p65 subunit, thereby blocking the transcription of pro-inflammatory genes.[8]
-
Direct NF-κB Interference: Studies on the related compound pheophorbide a suggest it can interfere with NF-κB activation, indicating a potential light-independent anti-inflammatory mechanism as well.[14][16]
Signaling Pathway Diagram
Diagram 2: Inhibition of NF-κB Pathway by MPa-PDT
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved anticancer efficacy of methyl pyropheophorbide-a-incorporated solid lipid nanoparticles in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Pyropheophorbide-α methyl ester-mediated photodynamic therapy induces apoptosis and inhibits LPS-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. Significant Tumor Inhibition of Trimethyl‐152‐[L‐aspartyl]pheophorbide a in Tumor Photodynamic Therapy≠ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Glioblastoma-specific anticancer activity of pheophorbide a from the edible red seaweed Grateloupia elliptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 16. Pheophorbide A from Solanum diflorum interferes with NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Methyl Pheophorbide a: A Technical Guide to its Discovery, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl pheophorbide a, a chlorophyll derivative, has emerged as a significant natural product with profound implications in photodynamic therapy (PDT). This technical guide provides an in-depth exploration of its discovery, historical background, physicochemical properties, and biological activities. Detailed experimental protocols for its isolation and synthesis are presented, alongside a comprehensive analysis of the molecular signaling pathways it modulates. Quantitative data are systematically summarized in tabular format to facilitate comparative analysis. Furthermore, visual representations of key signaling pathways and experimental workflows are provided using Graphviz (DOT language) to offer a clear and concise understanding of the underlying mechanisms. This document serves as a comprehensive resource for researchers and professionals engaged in the fields of natural product chemistry, oncology, and drug development.
Discovery and Historical Background
This compound is a metallo-free chlorophyll derivative, specifically a pheophytin in which the phytyl tail has been replaced by a methyl ester group. Its history is intrinsically linked to the study of chlorophyll and its degradation products. Early research in the 20th century focused on elucidating the structure of chlorophyll, the primary photosynthetic pigment. As researchers delved into the chemistry of chlorophyll, various derivatives were isolated and characterized.
One of the earliest documented methods for the preparation of this compound dates back to 1940, involving the reaction of pheophorbide a with diazomethane.[1] Pheophorbide a itself is a direct degradation product of chlorophyll a, formed by the removal of the central magnesium ion and the phytol tail.[2][3][4]
In recent decades, interest in this compound has been revitalized by the discovery of its potent photosensitizing properties.[5] This has led to its investigation as a promising agent for photodynamic therapy (PDT), a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy malignant cells.[5][6] this compound has been successfully isolated from various natural sources, including the leaves of Perilla frutescens and Piper penangense, as well as from microalgae such as Spirulina maxima and Chlorella.[6][7][8]
Physicochemical and Spectroscopic Properties
The unique photophysical and chemical characteristics of this compound are central to its biological activity. A summary of its key properties is provided in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₆H₃₈N₄O₅ | [9] |
| Molecular Weight | 606.7 g/mol | [9][10] |
| CAS Number | 5594-30-9 | [9][11] |
| Appearance | Dark green porphyrin compound | [6] |
| XLogP3 | 3.1 | [10] |
Spectroscopic Data
The spectroscopic signature of this compound is characterized by strong absorption in the red region of the visible spectrum, a crucial feature for its application in PDT as light in this region can penetrate deeper into biological tissues.
| Spectroscopic Technique | Characteristic Peaks/Features | Reference |
| UV-Vis (in CH₂Cl₂) | λmax (nm): 663.1 | [7] |
| ¹H-NMR (600 MHz, CDCl₃) | Chemical shifts (δ, ppm) are available in cited literature. | [12] |
| FAB-MS | [M-H]⁺ at 605.8 | [6] |
| LC-MS | m/z 607.5 [M+1]⁺ | [13] |
| FTIR | An infrared chlorin band above 1600 cm⁻¹ | [14] |
| Resonance Raman (RR) | Bands at approximately 1700 and 1735 cm⁻¹ | [14] |
Experimental Protocols
Isolation of this compound from Perilla frutescens Leaves
This protocol is adapted from the methodology described by Ha et al. (2022).[6]
-
Extraction:
-
Dried and powdered Perilla frutescens leaves are extracted with methanol at room temperature.
-
The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned with an equal volume of ethyl acetate.
-
The ethyl acetate layer, containing the chlorophyll derivatives, is collected and concentrated.
-
-
Chromatographic Purification:
-
The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fractions are monitored by thin-layer chromatography (TLC), and those containing the dark green band corresponding to this compound are collected.
-
-
Final Purification:
-
The collected fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
-
Structure Elucidation:
-
The structure of the isolated compound is confirmed by spectroscopic analyses, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6]
-
Synthesis of this compound from Chlorophyll
This generalized protocol is based on methods described in various patents and publications.[1]
-
Extraction of Chlorophyll:
-
Plant material (e.g., Spirulina platensis) is subjected to extraction with a solvent such as acetone or methanol to obtain a crude chlorophyll extract.[7]
-
-
Acidification (Demetalation):
-
The chlorophyll extract is treated with an acid (e.g., sulfuric acid or hydrochloric acid) to remove the central magnesium ion, yielding pheophytin.[1]
-
-
Alcoholysis (Esterification):
-
The pheophytin is then subjected to alcoholysis with methanol in the presence of an acid catalyst. This step cleaves the phytyl tail and simultaneously esterifies the resulting carboxylic acid with methanol, forming this compound.[1]
-
-
Purification:
-
The reaction mixture is neutralized and the product is extracted with an organic solvent like dichloromethane or chloroform.
-
The extracted solution is washed, dried, and concentrated.
-
Final purification is achieved by column chromatography on silica gel, followed by precipitation or crystallization from a suitable solvent system (e.g., dichloromethane/methanol) to yield high-purity this compound.[1]
-
Biological Activity and Mechanism of Action
This compound's primary biological activity of interest is its function as a photosensitizer in photodynamic therapy (PDT).[5] Upon irradiation with light of a specific wavelength, it transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS).[5] These ROS are potent cytotoxic agents that can induce cell death in nearby cancer cells.
Induction of Apoptosis
A significant body of evidence indicates that this compound-mediated PDT induces apoptosis, or programmed cell death, in various cancer cell lines.[6] This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[6]
The apoptotic cascade triggered by this compound-PDT involves multiple signaling pathways:
-
Mitochondrial Pathway: The generated ROS can lead to a decrease in the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which are key mediators of apoptosis.[6]
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is often dysregulated, favoring apoptosis.
-
MAPK Pathways: The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways have been shown to be activated in response to this compound-PDT, contributing to the induction of apoptosis.
Quantitative Analysis of Biological Activity
The photocytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration required to inhibit the growth of 50% of a cell population.
| Cell Line | IC₅₀ (µg/ml) | Light Irradiation | Reference |
| U937 (human leukemia) | < 0.25 | Yes | [6] |
| SK-HEP-1 (human liver adenocarcinoma) | < 1.00 | Yes | [6] |
| A549 (human lung carcinoma) | Concentration-dependent | Yes | |
| HL60 (human promyelocytic leukemia) | Photocytotoxic | Yes | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Apoptosis signaling pathway induced by this compound-PDT.
General Experimental Workflow for Isolation and Characterization
References
- 1. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Pheophorbide a based photodynamic therapy induces apoptosis via mitochondrial-mediated pathway in human uterine carcinosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectroscopic analysis of chlorophyll model complexes: methyl ester ClFe(III)pheophorbides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]
- 7. researchgate.net [researchgate.net]
- 8. RU2490273C1 - Method of producing methyl pheophorbide (a) - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C36H38N4O5 | CID 135407639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. CN103031354A - A method for extracting pheophorbide A from spirulina - Google Patents [patents.google.com]
- 13. CN110759924A - Preparation method of this compound - Google Patents [patents.google.com]
- 14. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary In Vitro Studies of Methyl Pheophorbide a
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl pheophorbide a (MPPa), a derivative of chlorophyll-a, is a potent second-generation photosensitizer with significant potential in biomedical applications.[1][2] Characterized by its stable chemical structure, strong absorption in the tissue-penetrating red light spectrum (650-700 nm), and higher tissue selectivity, MPPa is a focal point of research, particularly in the field of photodynamic therapy (PDT).[3][4] PDT is a non-invasive therapeutic modality that utilizes the combination of a photosensitizer, a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), which can selectively destroy malignant cells and pathogenic microbes.[5][6] This technical guide provides an in-depth summary of the preliminary in vitro studies on MPPa, focusing on its anticancer and anti-inflammatory activities. It includes detailed experimental protocols, tabulated quantitative data from various studies, and diagrams of key signaling pathways to facilitate further research and development.
Anticancer Activity (Photodynamic Therapy)
The primary anticancer mechanism of MPPa is through PDT, which has demonstrated significant efficacy against a range of cancer cell lines, including lung carcinoma, osteosarcoma, and prostate cancer.[2][3] The therapeutic effect is dependent on both the concentration of MPPa and the dose of light administered.[2][3] Notably, MPPa exhibits low dark toxicity and high phototoxicity, making it an ideal candidate for PDT.[2]
Mechanism of Action
Upon irradiation with light of an appropriate wavelength, MPPa transitions to an excited triplet state. This energy is then transferred to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[3][7] These ROS induce cellular damage and trigger multiple cell death pathways.
-
Reactive Oxygen Species (ROS) Production: A hallmark of MPPa-PDT is the rapid and significant increase in intracellular ROS levels, which is the primary trigger for subsequent cellular events.[3][8]
-
Apoptosis Induction: MPPa-PDT is a potent inducer of apoptosis. Morphological changes characteristic of apoptosis, such as the formation of apoptotic bodies and vesicles, are observed in treated cells.[9] This process is primarily mediated through the mitochondrial (intrinsic) apoptosis pathway.[2][3]
-
Cell Cycle Arrest: Treatment with MPPa-PDT can lead to cell cycle arrest, preventing cancer cell proliferation. Studies have shown that it can induce arrest at the G0/G1 phase in cell lines such as A549 lung cancer and PC-3M prostate cancer cells.[1][3]
Signaling Pathways in MPPa-PDT Anticancer Activity
Mitochondrial Apoptosis Pathway: The generation of ROS by MPPa-PDT directly impacts mitochondrial integrity. This leads to a decrease in the mitochondrial membrane potential, an increase in the Bax/Bcl-2 expression ratio, and the subsequent release of cytochrome c from the mitochondria into the cytosol.[2][3] Cytosolic cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program.[3]
Nrf2-Mediated Resistance: The transcription factor Nrf2 is a key regulator of cellular defense against oxidative stress.[10][11] Following MPPa-PDT, ROS can activate Nrf2, causing it to translocate to the nucleus.[10] There, it upregulates the expression of antioxidant enzymes and drug efflux pumps like Breast Cancer Resistance Protein (BCRP/ABCG2).[11] This can reduce the efficacy of PDT by decreasing intracellular ROS and pumping MPPa out of the cell, thus conferring resistance.[10][11] Silencing Nrf2 has been shown to enhance the sensitivity of cancer cells to MPPa-PDT.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodynamic Synergistic Effect of Pheophorbide a and Doxorubicin in Combined Treatment against Tumoral Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Oxidative Damage Induced by Phototoxic Pheophorbide a 17-Diethylene Glycol Ester Encapsulated in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Enhancement of the Effect of Methyl Pyropheophorbide-a-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The sensitivity of cancer cells to pheophorbide a-based photodynamic therapy is enhanced by Nrf2 silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Methyl Pheophorbide a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pheophorbide a, a derivative of chlorophyll, is a potent photosensitizer with significant applications in photodynamic therapy (PDT) for cancer treatment and other biomedical fields. Its therapeutic efficacy is intrinsically linked to its formulation and delivery, which are heavily dependent on its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and an exploration of the key signaling pathways it modulates.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. For a photosensitizer like this compound, achieving an optimal concentration at the target site is paramount for therapeutic success. The principle of "like dissolves like" is a fundamental concept, where substances with similar polarities tend to be miscible. The polarity of a solvent, along with factors such as pH and temperature, can significantly influence the solubility of a solute.
This compound is a largely hydrophobic molecule, which dictates its solubility profile. It is generally soluble in organic solvents and sparingly soluble in aqueous solutions.
Quantitative and Qualitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for this compound and its close analog, pheophorbide a. It is important to note that while the data for pheophorbide a provides a good estimate, the solubility of this compound may differ due to the presence of the methyl ester group.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Temperature |
| This compound | Tetrahydrofuran (THF) | 4.83 x 10⁻² mol/L | 25°C |
| Tetrahydrofuran (THF) | 13.32 x 10⁻² mol/L | 60°C | |
| Pyropheophorbide-a methyl ester | Dimethyl sulfoxide (DMSO) | 1 mg/mL (~1.82 mM) | Not specified |
| Pheophorbide a | Dimethyl sulfoxide (DMSO) | ~1 mg/mL | Not specified |
| Dimethylformamide (DMF) | ~1 mg/mL | Not specified | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | Not specified | |
| Dimethyl sulfoxide (DMSO) | 0.5 mg/mL (warmed) - 20 mg/mL | Not specified |
Qualitative Solubility Data
| Compound | Solvent | Solubility Description |
| This compound | Chloroform | Soluble |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Aqueous Buffers | Sparingly soluble | |
| Pheophorbide a | Aqueous Buffers | Sparingly soluble |
Experimental Protocols for Solubility Determination
A standardized and reproducible protocol is crucial for accurately determining the solubility of a hydrophobic compound like this compound. The following is a generalized methodology based on common laboratory practices.
Workflow for Solubility Determination
Caption: Generalized workflow for determining the solubility of this compound.
Detailed Methodology
1. Preparation of a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a minimal amount of a good solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.
2. Saturation of the Test Solvent:
-
In a series of vials, add a known volume of the test solvents (e.g., water, phosphate-buffered saline, ethanol, etc.).
-
Add an excess amount of the this compound stock solution to each vial. The goal is to have undissolved solute present after equilibration.
-
Seal the vials to prevent solvent evaporation.
3. Equilibration:
-
Agitate the vials at a constant temperature for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time. A common practice is to incubate for 24-48 hours.
4. Separation of Undissolved Solute:
-
After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Filter the solution through a low-binding filter (e.g., a 0.22 µm PTFE syringe filter) to remove any solid particles.
-
5. Quantification of Dissolved Solute:
-
Carefully collect the clear supernatant or filtrate.
-
Determine the concentration of this compound in the collected solution using a suitable analytical method. UV-Vis spectrophotometry is a common and straightforward method, as porphyrin derivatives have strong and characteristic absorption spectra.
-
Create a standard curve by preparing a series of known concentrations of this compound in the test solvent.
-
Measure the absorbance of the saturated solution at the wavelength of maximum absorbance (λmax).
-
Calculate the concentration from the standard curve.
-
6. Data Reporting:
-
Express the solubility in standard units, such as mg/mL or molarity (mol/L).
Signaling Pathways Modulated by this compound in Photodynamic Therapy
Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS), primarily singlet oxygen.[1] This initiates a cascade of cellular events leading to cell death, predominantly through apoptosis and autophagy.
Apoptotic and Autophagic Signaling Pathway
Caption: Signaling pathways activated by this compound-mediated PDT.
The photodynamic action of this compound initiates a signaling cascade that culminates in programmed cell death. The generated ROS act as second messengers, activating stress-activated protein kinase pathways, namely the JNK and p38 MAPK pathways. These pathways, in turn, modulate the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic Bcl-2 and an increase in the pro-apoptotic Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates the effector caspases, caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a variety of cellular substrates. In parallel, the JNK and p38 MAPK pathways can also induce autophagy.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound, offering both qualitative and quantitative data to aid in formulation development. The detailed experimental protocol serves as a practical resource for researchers to accurately determine solubility in their own laboratories. Furthermore, the elucidation of the apoptotic and autophagic signaling pathways provides crucial insights into the mechanism of action of this compound in photodynamic therapy. A thorough understanding of these properties is essential for the rational design of effective delivery systems and the advancement of this compound-based therapeutics.
References
Methyl Pheophorbide a: A Comprehensive Technical Guide to its Theranostic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl pheophorbide a (MPa), a derivative of chlorophyll, is emerging as a potent theranostic agent, demonstrating significant promise in both the diagnosis and treatment of various cancers. Its inherent photosensitizing properties make it an effective molecule for Photodynamic Therapy (PDT), a non-invasive treatment modality that utilizes light to activate a photosensitizer, leading to the generation of cytotoxic reactive oxygen species (ROS) and subsequent tumor cell death. Concurrently, MPa's distinct fluorescence characteristics allow for its use as an imaging agent, enabling visualization of tumor margins and monitoring of therapeutic response. This technical guide provides an in-depth overview of the core attributes of MPa, including its mechanisms of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways it modulates.
Introduction to this compound
This compound is a naturally derived second-generation photosensitizer. Its chemical structure, characterized by a chlorin ring, provides strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light during PDT. This property, combined with its favorable photophysical characteristics, positions MPa as a compelling candidate for further preclinical and clinical investigation.
Theranostic Mechanisms of Action
The dual functionality of MPa as a theranostic agent stems from its photophysical properties.
Photodynamic Therapy (PDT) Mechanism
Upon activation by light of a specific wavelength (typically around 670 nm), MPa transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS. These ROS induce cellular damage through various mechanisms, including:
-
Oxidative Stress: The massive production of ROS overwhelms the cellular antioxidant defense systems, leading to oxidative damage to lipids, proteins, and nucleic acids.
-
Apoptosis: MPa-PDT has been shown to induce programmed cell death by activating intrinsic and extrinsic apoptotic pathways.
-
Necrosis: At higher doses of light or photosensitizer, PDT can induce necrotic cell death.
-
Autophagy: The role of autophagy in response to MPa-PDT is complex, with studies suggesting it can act as both a survival and a death mechanism depending on the cellular context.
Fluorescence Imaging
MPa exhibits intrinsic fluorescence, emitting light in the near-infrared (NIR) window upon excitation. This property can be harnessed for in vivo imaging to:
-
Visualize Tumor Tissues: Due to the enhanced permeability and retention (EPR) effect, MPa can preferentially accumulate in tumor tissues, allowing for their demarcation from healthy surrounding tissue.
-
Monitor Drug Delivery: The fluorescence signal can be used to track the biodistribution and accumulation of MPa within the tumor.
-
Assess Therapeutic Response: Changes in fluorescence intensity may correlate with treatment efficacy.
Quantitative Data on Efficacy
The following tables summarize the quantitative data from various preclinical studies on the efficacy of this compound and its derivatives.
Table 1: In Vitro Phototoxicity of this compound (MPa) and its Derivatives in Various Cancer Cell Lines
| Photosensitizer | Cancer Cell Line | IC50 (µM) | Light Dose (J/cm²) | Reference |
| Pyropheophorbide-a methyl ester (MPPa) | A549 (Lung) | 0.97 ± 0.05 | 4.8 | [1] |
| Pyropheophorbide-a methyl ester (MPPa) | HeLa (Cervical) | 5.3 ± 0.3 | 0.06 | [2] |
| Pyropheophorbide-a methyl ester (MPPa) | A549 (Lung) | 3.4 ± 0.3 | 0.06 | [2] |
| Pyropheophorbide-a methyl ester (MPPa) | NIH:OVCAR-3 (Ovarian) | 3.6 ± 0.4 | 0.06 | [2] |
| Pyropheophorbide-a methyl ester (MPPa) | CNE2 (Nasopharyngeal) | ~2.0 | 2 | [3] |
| Trimethyl-15²-[L-aspartyl]pheophorbide a (PS5) | A549 (Lung) | 0.859 | 0.5 | [4] |
| Pheophorbide a | MES-SA (Uterine Sarcoma) | 0.5 | Not Specified | [5] |
| Pheophorbide a derivative (7) | MCF-7 (Breast) | 5.26 ± 0.71 | In darkness | [6] |
| Pheophorbide a derivative (10) | HepG2 (Liver) | 3.77 ± 0.49 | In darkness | [6] |
| Pheophorbide a derivative (7) | Hela (Cervical) | 0.43 | With light | [6] |
| Pheophorbide a derivative (7) | MCF-7 (Breast) | 0.28 | With light | [6] |
| Pheophorbide a derivative (7) | A549 (Lung) | 0.92 | With light | [6] |
| Pheophorbide a derivative (10) | BEL-7402 (Liver) | 0.77 | With light | [6] |
| Pheophorbide a derivative (10) | HepG2 (Liver) | 0.33 | With light | [6] |
Table 2: In Vivo Antitumor Efficacy of this compound (MPa) and its Derivatives
| Photosensitizer | Animal Model | Tumor Type | Drug Dose | Light Dose (J/cm²) | Tumor Growth Inhibition | Reference |
| Pyropheophorbide-a methyl ester (MPPa) | Mice | PC-3M (Prostate) | 15 mg/kg (topical) | 55.6 kJ/m² | 72.07% (weight inhibition) | [7] |
| Pyropheophorbide-a methyl ester (MPPa) | Mice | PC-3M (Prostate) | 15 mg/kg (i.v.) | 55.6 kJ/m² | 41.84% (weight inhibition) | [7] |
| Trimethyl-15²-[L-aspartyl]pheophorbide a (PS5) | Mice | A549 (Lung) | 0.15 mg/kg (i.v.) | 120 | Significant inhibition, tumor weight 0.215g vs 1.957g in control | [4] |
| Pheophorbide a | Mice | 4T1 (Breast) | 2.5 mg/kg (i.v.) | Not Specified | Significant regression of tumor | [8] |
| Zinc-pheophorbide a | Mice | A549 (Lung) | 1 mg/kg (i.v.) | Not Specified | Significant inhibition up to 120 days | [9] |
| Pheophorbide a | Mice | Murine Oral Squamous Cell Carcinoma | Not Specified | 100 | Significant inhibition |
Table 3: Photophysical Properties of this compound (MPa) and its Derivatives
| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound (MPh) | Not Specified | Not Specified | 0.62 | [10] |
| Coumarin fused dihydropyridine derivative (4e) | DMSO | 0.83 | Not Specified | [11] |
| Coumarin fused dihydropyridine derivative (4a) | DMSO | 0.41 | Not Specified | [11] |
| Coumarin fused dihydropyridine derivative (4c) | DMSO | 0.26 | Not Specified | [11] |
| Coumarin fused dihydropyridine derivative (4d) | DMSO | 0.60 | Not Specified | [11] |
Key Signaling Pathways Modulated by MPa-PDT
MPa-mediated PDT initiates a cascade of intracellular signaling events that ultimately determine the fate of the cancer cell. Understanding these pathways is crucial for optimizing therapeutic strategies and overcoming potential resistance mechanisms.
Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Studies have shown that MPa-PDT can inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[12]
Caption: Inhibition of the Akt/mTOR pathway by MPa-PDT.
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Upon exposure to ROS generated by MPa-PDT, Nrf2 is activated and translocates to the nucleus, where it induces the expression of antioxidant genes.[13] While this is a protective response, inhibiting Nrf2 has been shown to enhance the efficacy of PDT.
Caption: Activation of the Nrf2 antioxidant response pathway by MPa-PDT.
JNK and p38 MAPK Signaling Pathways
The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are stress-activated signaling cascades that can be triggered by MPa-PDT-induced ROS. Activation of these pathways can lead to both apoptosis and autophagy.
Caption: Activation of JNK and p38 MAPK pathways by MPa-PDT.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound as a theranostic agent.
In Vitro Phototoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of MPa-PDT on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (MPa) stock solution (in DMSO)
-
96-well plates
-
Light source with appropriate wavelength (e.g., 670 nm laser or LED array)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Photosensitizer Incubation: Remove the culture medium and add fresh medium containing various concentrations of MPa. Include a vehicle control (medium with the same concentration of DMSO as the highest MPa concentration). Incubate for a specific period (e.g., 4-24 hours) in the dark.
-
Washing: After incubation, remove the MPa-containing medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Irradiation: Add fresh, phenol red-free medium to each well. Irradiate the plate with a specific light dose (J/cm²) and fluence rate (mW/cm²). Keep a set of non-irradiated plates as a dark toxicity control.
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.
In Vivo Photodynamic Therapy in a Mouse Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of MPa-PDT in a subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for tumor induction
-
This compound (MPa) formulated for intravenous injection
-
Light source with appropriate wavelength and fiber optic diffuser
-
Anesthesia
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction: Subcutaneously inject a suspension of cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Grouping: Randomize the mice into different treatment groups (e.g., control, light only, MPa only, MPa-PDT).
-
Photosensitizer Administration: Intravenously inject MPa at a predetermined dose (e.g., 2.5 mg/kg) into the tail vein of the mice in the MPa and MPa-PDT groups.
-
Drug-Light Interval: Allow a specific time for the photosensitizer to accumulate in the tumor tissue (e.g., 4-24 hours).
-
Irradiation: Anesthetize the mice in the light only and MPa-PDT groups. Deliver a specific light dose (e.g., 100-200 J/cm²) to the tumor area using a laser coupled to a fiber optic diffuser.
-
Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.
Cellular Uptake and Subcellular Localization by Confocal Microscopy
This protocol describes how to visualize the intracellular accumulation and localization of MPa using its intrinsic fluorescence.
Materials:
-
Cancer cell line of interest
-
Glass-bottom dishes or chamber slides
-
This compound (MPa)
-
Organelle-specific fluorescent trackers (e.g., MitoTracker, ER-Tracker, LysoTracker)
-
Hoechst 33342 (for nuclear staining)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere.
-
MPa Incubation: Treat the cells with MPa at a specific concentration and for a defined period in the dark.
-
Organelle Staining (Optional): If colocalization is to be determined, incubate the cells with organelle-specific trackers according to the manufacturer's instructions.
-
Washing: Wash the cells with PBS to remove extracellular MPa.
-
Imaging: Mount the dish on the stage of the confocal microscope. Acquire images using appropriate laser excitation and emission filter sets for MPa, the organelle trackers, and Hoechst 33342.
-
Image Analysis: Analyze the images to determine the subcellular localization of MPa by observing the overlap of its fluorescence signal with that of the specific organelle trackers.
Intracellular Reactive Oxygen Species (ROS) Detection
This protocol details the use of a fluorescent probe to detect the generation of ROS following MPa-PDT.
Materials:
-
Cancer cell line of interest
-
This compound (MPa)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Light source
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with MPa and irradiate as described in the phototoxicity assay protocol.
-
Probe Loading: After irradiation, incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes in the dark. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Washing: Wash the cells with PBS to remove excess probe.
-
Detection:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using an appropriate filter set for DCF (excitation ~488 nm, emission ~525 nm).
-
Flow Cytometry: Harvest the cells and analyze the DCF fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the fluorescence intensity to determine the relative levels of intracellular ROS in different treatment groups.
Conclusion and Future Directions
This compound has demonstrated significant potential as a theranostic agent, with a well-defined mechanism of action for photodynamic therapy and inherent fluorescence for imaging. The quantitative data presented in this guide underscore its efficacy in preclinical models. The detailed experimental protocols and an understanding of the key signaling pathways involved provide a solid foundation for researchers and drug development professionals to further explore and optimize its clinical translation.
Future research should focus on:
-
Development of Targeted Delivery Systems: Enhancing tumor-specific accumulation and minimizing off-target effects through conjugation with targeting moieties or encapsulation in nanoparticles.
-
Combination Therapies: Investigating the synergistic effects of MPa-PDT with chemotherapy, immunotherapy, or other targeted agents to overcome treatment resistance.
-
Advanced Imaging Modalities: Exploring the use of MPa in more sophisticated imaging techniques, such as fluorescence lifetime imaging, to gain deeper insights into the tumor microenvironment.
-
Clinical Trials: Moving promising MPa-based formulations into well-designed clinical trials to evaluate their safety and efficacy in cancer patients.
The continued investigation of this compound and its derivatives holds the key to unlocking a new generation of effective and personalized cancer theranostics.
References
- 1. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of one- and two-photon activated photodynamic therapy with pyropheophorbide-a methyl ester in human cervical, lung and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic effects of pyropheophorbide-a methyl ester in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significant Tumor Inhibition of Trimethyl‐152‐[L‐aspartyl]pheophorbide a in Tumor Photodynamic Therapy≠ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Damage Induced by Phototoxic Pheophorbide a 17-Diethylene Glycol Ester Encapsulated in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triterpenes and Pheophorbides from Camellia ptilosperma and Their Cytotoxicity, Photocytotoxicity, and Photodynamic Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pheophorbide A–Mediated Photodynamic Therapy Potentiates Checkpoint Blockade Therapy of Tumor with Low PD–L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of the Effect of Methyl Pyropheophorbide-a-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl pheophorbide a" derivatives and analogues
An In-depth Technical Guide to Methyl Pheophorbide a: Derivatives, Analogues, and Therapeutic Applications
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MPa), a degradation product of chlorophyll, and its semi-synthetic derivatives have emerged as a significant class of photosensitizers for photodynamic therapy (PDT). Characterized by strong absorption in the red region of the electromagnetic spectrum (~660 nm) where tissue penetration of light is optimal, these chlorin-based compounds can be activated to produce cytotoxic reactive oxygen species (ROS), leading to localized tumor destruction. This technical guide provides a comprehensive overview of MPa derivatives and analogues, focusing on their synthesis, structure-activity relationships (SAR), mechanisms of action, and relevant experimental protocols. Quantitative data on their photophysical properties and cytotoxic efficacy are summarized, and key cellular signaling pathways are visually represented to facilitate a deeper understanding of their therapeutic potential in oncology.
Introduction to this compound and its Therapeutic Relevance
Photodynamic therapy is a clinically approved, minimally invasive treatment modality for various cancers and non-oncological diseases.[1][2][3] It involves the systemic or local administration of a photosensitizing agent, which preferentially accumulates in target tissues.[3] Subsequent irradiation with light of a specific wavelength excites the photosensitizer, leading to the generation of ROS, most notably singlet oxygen (¹O₂), which induces cellular damage and triggers cell death pathways like apoptosis and autophagy.[3][4]
This compound (MPa) is a naturally occurring chlorin derived from chlorophyll a.[5][6] Its favorable photophysical properties, including a high extinction coefficient in the red spectral region, make it an attractive scaffold for the development of new photosensitizers.[3] However, native MPa has limitations, such as poor water solubility. Consequently, extensive research has focused on synthesizing derivatives and analogues with improved pharmacological profiles, including enhanced tumor selectivity, increased ROS generation, and optimized lipophilicity for better cellular uptake and biodistribution.[7][8][9] One of the most studied analogues is pyropheophorbide a (PPa), which is readily synthesized from MPa.[10]
Synthesis of this compound Derivatives and Analogues
The synthesis of MPa derivatives typically begins with its extraction from natural sources, such as the microalgae Spirulina platensis or Spirulina maxima.[5][6] The general synthetic strategies revolve around chemical modifications at the peripheral functional groups of the chlorin macrocycle.
Key Synthetic Transformations
-
Decarbomethoxylation to Pyropheophorbide a (PPa): A common and crucial modification is the conversion of MPa to PPa. This is typically achieved through pyrolysis in a high-boiling point solvent like 2,4,6-collidine, which removes the C13²-methoxycarbonyl group.[10] This conversion simplifies the structure and serves as a platform for further derivatization.
-
Modification of the C3-Vinyl Group: The vinyl group at the 3-position is a versatile handle for introducing diverse functionalities. Common reactions include:
-
Oxidation and Grignard Reaction: The vinyl group can be oxidized (e.g., with OsO₄ and NaIO₄) to an aldehyde. Subsequent Grignard reactions with alkyl magnesium bromides introduce various alkyl chains, which can then be converted to 3-alkyl groups via dehydration and hydrogenation to modulate lipophilicity.[7]
-
-
Modification of the C17-Propionic Side Chain: The propionic acid side chain at the C17 position can be modified to form amides or esters. For example, coupling with amino acids or other moieties can be used to improve water solubility or introduce targeting ligands.[11][12]
-
Formation of Purpurinimides: The exocyclic E-ring of MPa can be opened and reacted with amines in the presence of oxygen to form purpurinimide derivatives, which often exhibit altered photophysical properties and enhanced PDT efficacy.[13]
Structure-Activity Relationships (SAR)
The therapeutic efficacy of MPa derivatives is intrinsically linked to their chemical structure. Lipophilicity, in particular, plays a critical role in their biodistribution, cellular uptake, and overall photodynamic activity.
An in-vivo quantitative structure-activity relationship (QSAR) study on a series of pyropheophorbide derivatives revealed that antitumor activity is a distinct function of drug lipophilicity, represented by the log of the octanol:water partition coefficient (log P).[9] The study found that:
-
Activity was minimal for analogues with a log P ≤ 5.
-
Efficacy increased sharply for compounds with a log P between 5 and 6.
-
Optimal activity was observed in the log P range of 5.6 to 6.6.
-
Activity gradually declined at higher log P values, despite increasing concentrations in tumor tissue, suggesting that pharmacodynamic factors beyond simple accumulation are crucial.[9]
This highlights that an optimal balance of lipophilicity is required to ensure efficient transport to the tumor site and effective interaction with cellular targets.[9]
Mechanism of Action
Upon activation by light, MPa and its derivatives transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[3][14] This initiates a cascade of cellular events culminating in cell death.
Cellular Localization and Primary Targets
Studies have shown that many pheophorbide a-based photosensitizers localize in the mitochondria.[15][16] This targeted accumulation is particularly effective, as mitochondria are vital organelles and are highly susceptible to oxidative damage. Damage to mitochondria can disrupt the electron transport chain, decrease the mitochondrial membrane potential (ΔΨm), and lead to the release of pro-apoptotic factors into the cytoplasm.[15][16]
Induced Cell Death Pathways
MPa-mediated PDT primarily induces cell death through apoptosis, with autophagy also being observed in some cancer cell lines.[15][17]
-
Mitochondrial (Intrinsic) Apoptosis: This is the dominant pathway. Light-induced ROS generation causes mitochondrial damage, leading to the release of cytochrome c from the intermembrane space into the cytosol.[15][16][18] Cytosolic cytochrome c then triggers the activation of a cascade of executioner caspases, such as caspase-3 and caspase-7, which orchestrate the systematic dismantling of the cell, characterized by DNA fragmentation and the formation of apoptotic bodies.[16][18][19] This process is also regulated by the Bcl-2 family of proteins, with PDT causing a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[15]
-
Autophagy: In some contexts, MPa-PDT can also induce autophagy, a cellular self-digestion process.[15][17] The interplay between apoptosis and autophagy can be complex; in some cases, inhibiting autophagy has been shown to enhance the cell-killing efficacy of PDT.[17]
Key Signaling Pathways
Several signaling pathways are modulated by MPa-PDT:
-
MAPK Pathways: The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are often activated in response to the oxidative stress induced by PDT and are implicated in mediating both apoptosis and autophagy.[15][17]
-
Akt/mTOR Pathway: MPa-PDT has been shown to inhibit the activation of the Akt/mammalian target of rapamycin (mTOR) pathway, which is a key regulator of cell growth, proliferation, and survival.[4]
Quantitative Data
The efficacy of MPa derivatives is quantified by their photophysical properties and their cytotoxic effects on cancer cells.
Table 1: Photophysical and Cytotoxic Properties of Select MPa Derivatives
| Compound | Cell Line | IC₅₀ (Dark) (µM) | IC₅₀ (Light) (µM) | Singlet Oxygen Yield (ΦΔ) | Absorption Max (Qy band, nm) | Reference |
| Pheophorbide a (Pa) | MES-SA (Uterine Sarcoma) | > 10 (approx.) | 0.5 | Not specified | ~665 | [16] |
| Pheophorbide a (Pa) | MDA-MB-231 (Breast) | > 10 (approx.) | 0.5 | Not specified | ~665 | [20] |
| Pheophorbide a (Pa) | MCF-7 (Breast) | > 10 (approx.) | 0.5 | Not specified | ~665 | [20] |
| Methyl pyropheophorbide-a (MPPa) | NCI-H446 (Lung) | No significant toxicity | Dose-dependent | Not specified | ~665 | [21] |
| Methyl pyropheophorbide-a (MPPa) | PC-3M (Prostate) | No significant toxicity | Photocytotoxic at 0.5-4 µM | Not specified | ~665 | [21] |
| 17³-dicarboxylethyl-PPa-amide (1a) | Eca-109 (Esophageal) | Low cytotoxicity | Significant photocytotoxicity | Highest among tested | ~660-670 | [11][12] |
| Fluorinated PPa Derivatives | A549 (Lung) | Low dark toxicity | 1.24 (for compound II3) | 0.0957 min⁻¹ (for II3) | ~660-665 | [22] |
Note: IC₅₀ values and experimental conditions (light dose, incubation time) vary significantly between studies. This table provides a comparative summary based on available data.
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of complex processes involved in the synthesis and application of MPa derivatives.
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of MPa analogues from natural sources.
Diagram 2: Experimental Workflow for In Vitro PDT Evaluation
Caption: Standard workflow for evaluating the in vitro efficacy of PDT agents.
Diagram 3: Signaling Pathway of MPa-Induced Apoptosis
Caption: The mitochondrial-mediated apoptotic pathway induced by MPa-PDT.
Key Experimental Protocols
This section provides generalized methodologies for key experiments cited in the literature for the evaluation of MPa derivatives.
General Synthesis of a Pyropheophorbide-a (PPa) Derivative
-
Extraction of MPa: Dried Spirulina algae is refluxed in acetone under a nitrogen atmosphere. The extract is filtered, concentrated, and purified by chromatography to yield MPa.[5]
-
Conversion to PPa: MPa (1.0 g) is dissolved in 2,4,6-collidine and heated under reflux to effect decarbomethoxylation. The reaction progress is monitored by TLC. The mixture is then cooled, purified, and the solvent is removed under vacuum to yield PPa.[10]
-
Derivatization (Example: C17 Amidation): PPa is dissolved in a suitable solvent (e.g., DMF). A coupling agent (e.g., HBTU) and a base (e.g., DIPEA) are added, followed by the desired amine. The reaction is stirred at room temperature until completion. The product is then purified by column chromatography on silica gel.[11]
In Vitro Photocytotoxicity (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.[8]
-
Drug Incubation: The culture medium is replaced with fresh medium containing various concentrations of the MPa derivative. Plates are incubated for a set period (e.g., 4-24 hours) in the dark.
-
Irradiation: The medium is replaced with fresh, drug-free medium. The 'light' group plates are irradiated with a light source (e.g., LED array, laser) at a specific wavelength (e.g., ~660 nm) and dose (e.g., 2-10 J/cm²). The 'dark' control plates are kept in the dark.[13]
-
Post-Treatment Incubation: Plates are returned to the incubator for 24-48 hours.
-
Viability Assessment: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. After incubation (2-4 hours), the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is read on a plate reader at ~570 nm. Cell viability is calculated as a percentage relative to untreated controls.[23]
Singlet Oxygen Generation Assay (DPBF Method)
-
Sample Preparation: A solution of 1,3-diphenylisobenzofuran (DPBF) in a suitable solvent (e.g., DMSO) is prepared. The MPa derivative is added to the DPBF solution at a known concentration. A control sample contains only DPBF.[8][13]
-
Irradiation: The solutions are irradiated with light at a wavelength corresponding to the Qy-band of the photosensitizer.
-
Measurement: The absorbance of DPBF at its maximum (~418 nm) is measured spectrophotometrically at regular time intervals during irradiation.[13]
-
Analysis: The rate of decrease in DPBF absorbance is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield can be calculated by comparing the bleaching rate to that of a standard photosensitizer with a known quantum yield.
Conclusion and Future Directions
This compound and its analogues, particularly those derived from pyropheophorbide a, represent a highly promising and versatile class of photosensitizers for photodynamic therapy. Their strong absorption in the tissue-penetrating red spectral region and their ability to efficiently induce apoptosis in cancer cells via ROS-mediated mitochondrial pathways underscore their therapeutic potential. Structure-activity relationship studies have demonstrated that optimizing lipophilicity is key to enhancing in vivo efficacy.
Future research will likely focus on the development of third-generation photosensitizers based on the MPa scaffold. This includes conjugating these molecules to tumor-targeting moieties (e.g., antibodies, peptides) to improve selectivity, and formulating them into nanocarrier systems to enhance solubility, stability, and tumor accumulation via the enhanced permeability and retention (EPR) effect.[2][8] Such advancements promise to further refine the clinical utility of this important class of chlorophyll derivatives in the fight against cancer.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrazole substituted methyl pheophorbide-a derivatives and their preliminary in vitrocell viabilities - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. jocpr.com [jocpr.com]
- 8. Improved anticancer efficacy of methyl pyropheophorbide-a-incorporated solid lipid nanoparticles in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vivo quantitative structure-activity relationship for a congeneric series of pyropheophorbide derivatives as photosensitizers for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of methyl (13(2)R/S)-alkyl-pyropheophorbide a and a non-epimerized chlorophyll a mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 173-dicarboxylethyl-pyropheophorbide-a amide derivatives for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pheophorbide a based photodynamic therapy induces apoptosis via mitochondrial-mediated pathway in human uterine carcinosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]
- 18. Pheophorbide a-mediated photodynamic therapy induces apoptotic cell death in murine oral squamous cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. mdpi.com [mdpi.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. Derivatives of pheophorbide-a and pheophorbide-b from photocytotoxic Piper penangense extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Methyl Pheophorbide a (MPa) Photodynamic Therapy in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy for various cancers that utilizes a photosensitizer, light, and molecular oxygen to induce targeted cell death.[1][2][3][4] Methyl pheophorbide a (MPa), a derivative of chlorophyll, has emerged as a promising second-generation photosensitizer due to its favorable photophysical and chemical properties.[1][5] Upon activation by light of a specific wavelength, MPa generates reactive oxygen species (ROS), primarily singlet oxygen, which leads to oxidative stress and subsequent induction of apoptosis and autophagy in cancer cells.[1][5][6] This document provides detailed protocols for the application of MPa-PDT in cancer cell lines, summarizes key quantitative data, and illustrates the underlying molecular mechanisms.
Data Presentation
Table 1: In Vitro Efficacy of this compound - Photodynamic Therapy (MPa-PDT) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of MPa (µM) | Light Dose (J/cm²) | Reference |
| A549 | Lung Carcinoma | 0.97 ± 0.05 | 4.8 | [1] |
| MG-63 | Osteosarcoma | Not specified, but viability decreased in a dose-dependent manner | 4.8 | [5] |
| MES-SA | Uterine Sarcoma | 0.5 | Not specified | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.5 | Not specified | [3] |
| MCF-7 | Breast Tumor | 0.5 | Not specified | [3] |
| Hep3B | Hepatocellular Carcinoma | 1.5 | Not specified | [3] |
| R-HepG2 | Multidrug-Resistant Hepatoma | Not specified, but growth was inhibited | Not specified | [3] |
| LNCaP | Prostate Cancer | Significant cell death at 5 | Not specified | [7] |
Note: The IC50 values represent the concentration of MPa required to inhibit the growth of 50% of the cancer cells following photodynamic therapy. These values can vary depending on the specific experimental conditions, including the light dose and incubation time.
Experimental Protocols
Cell Culture and MPa Treatment
-
Cell Seeding: Plate cancer cells in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a predetermined density to achieve 70-80% confluency on the day of the experiment.
-
Cell Incubation: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
MPa Preparation: Prepare a stock solution of this compound (MPa) in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution with a complete cell culture medium to achieve the desired final concentrations.
-
MPa Incubation: Replace the culture medium with the MPa-containing medium and incubate the cells for a specific duration (e.g., 20 hours) in the dark to allow for cellular uptake of the photosensitizer.[1]
Photodynamic Therapy (PDT) Irradiation
-
Light Source: Utilize a light source with a wavelength that corresponds to the absorption peak of MPa (approximately 667-674 nm).[8] LED arrays are commonly used for this purpose.[1][5]
-
Irradiation: After the incubation period with MPa, wash the cells with phosphate-buffered saline (PBS) and replace the medium with fresh, phenol red-free medium.
-
Light Exposure: Irradiate the cells with a specific light dose (e.g., 4.8 J/cm²).[1][5] The light dose can be adjusted by varying the power density and exposure time.
-
Post-Irradiation Incubation: Following irradiation, return the cells to the incubator and culture for a specified period (e.g., 24 hours) before subsequent analysis.
Assessment of Cell Viability (MTT Assay)
-
MTT Reagent Addition: After the post-irradiation incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control group.
Detection of Apoptosis
-
Staining: After MPa-PDT treatment, wash the cells with PBS and stain with Hoechst 33342 solution for 15-30 minutes in the dark.
-
Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against apoptosis-related proteins such as Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and cleaved PARP.[1][2][5]
-
Detection: Use a suitable secondary antibody conjugated to horseradish peroxidase and detect the protein bands using an enhanced chemiluminescence (ECL) system.
Measurement of Reactive Oxygen Species (ROS)
-
Probe Loading: After MPa incubation and just before irradiation, load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 30 minutes.[1]
-
Irradiation: Irradiate the cells as described in the PDT protocol.
-
Fluorescence Measurement: Immediately after irradiation, measure the intracellular ROS levels using a fluorescence microscope or a flow cytometer.[1] An increase in fluorescence intensity indicates an increase in ROS production.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of MPa-PDT Induced Apoptosis
// Nodes MPa [label="this compound (MPa)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Light [label="Light (670 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; PDT [label="Photodynamic Therapy (PDT)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; ROS [label="Reactive Oxygen Species (ROS)\n(e.g., Singlet Oxygen)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; MMP [label="↓ Mitochondrial Membrane\nPotential (ΔΨm)", fillcolor="#F1F3F4", fontcolor="#202124"]; CytC [label="Cytochrome c Release", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp9 [label="Caspase-9 Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp3 [label="Caspase-3 Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; PARP [label="PARP Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges MPa -> PDT; Light -> PDT; PDT -> ROS [label="Generates"]; ROS -> Mitochondria [label="Induces damage"]; ROS -> Bcl2 [label="Downregulates"]; ROS -> Bax [label="Upregulates"]; Bcl2 -> Mitochondria [style=dashed, arrowhead=tee]; Bax -> Mitochondria [style=dashed, arrowhead=normal]; Mitochondria -> MMP; MMP -> CytC; CytC -> Casp9; Casp9 -> Casp3; Casp3 -> PARP; Casp3 -> Apoptosis; PARP -> Apoptosis; } Caption: Mitochondrial pathway of apoptosis induced by MPa-PDT.
Experimental Workflow for MPa-PDT
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed Cancer Cells"]; incubate_overnight [label="Incubate Overnight (37°C, 5% CO2)"]; mpa_treatment [label="Treat with this compound (MPa)\nin dark"]; wash_cells [label="Wash with PBS"]; add_medium [label="Add Fresh Phenol Red-Free Medium"]; irradiate [label="Irradiate with Light (e.g., 670 nm)"]; post_incubation [label="Post-Irradiation Incubation"]; analysis [label="Analysis", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; viability [label="Cell Viability Assay (MTT)"]; apoptosis [label="Apoptosis Assays\n(Hoechst, Annexin V, Western Blot)"]; ros [label="ROS Detection (DCFH-DA)"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> seed_cells; seed_cells -> incubate_overnight; incubate_overnight -> mpa_treatment; mpa_treatment -> wash_cells; wash_cells -> add_medium; add_medium -> irradiate; irradiate -> post_incubation; post_incubation -> analysis; analysis -> viability; analysis -> apoptosis; analysis -> ros; viability -> end; apoptosis -> end; ros -> end; }
Caption: General experimental workflow for MPa-PDT in cancer cells.
Mechanism of Action
The primary mechanism of MPa-PDT-induced cancer cell death is the generation of cytotoxic ROS. [1][2]Upon light activation, MPa transfers energy to molecular oxygen, leading to the formation of highly reactive singlet oxygen. [1]These ROS can directly damage cellular components, including mitochondria, leading to a decrease in the mitochondrial membrane potential. [1][5]This disruption of mitochondrial integrity triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol. [5][9] The release of cytochrome c activates caspase-9, which in turn activates the executioner caspase-3. [1]Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical features of apoptosis. [2][9]Studies have shown that MPa-PDT leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, further promoting apoptosis. [5]In addition to apoptosis, MPa-PDT can also induce autophagy and cell cycle arrest at the G0/G1 phase in some cancer cell lines. [1][5]The ROS-Jnk signaling pathway has been implicated in MPa-PDT-induced autophagy.
References
- 1. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy using pheophorbide and 670nm LEDs exhibits anti-cancer effects in-vitro in androgen dependent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pheophorbide a-mediated photodynamic therapy induces apoptotic cell death in murine oral squamous cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Photodynamic Therapy Using Methyl Pheophorbide a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pheophorbide a, a derivative of chlorophyll, is a potent second-generation photosensitizer with significant applications in in vitro photodynamic therapy (PDT).[1] Its efficacy stems from its ability to generate reactive oxygen species (ROS) upon activation by light of a specific wavelength, leading to cellular damage and induction of cell death pathways in target cells, including cancer cells and microbial pathogens.[2][3] These application notes provide a comprehensive guide to utilizing this compound in in vitro settings, summarizing key quantitative data and offering detailed experimental protocols.
This compound exhibits low dark toxicity and high phototoxicity, making it an ideal candidate for PDT research.[4] It has been shown to induce both apoptosis and autophagy in various cell lines, primarily through the mitochondrial pathway.[4] The following sections detail the mechanisms of action, experimental workflows, and specific protocols for assessing the photodynamic effects of this compound.
Mechanism of Action: Induction of Apoptosis and Autophagy
Upon photoactivation, this compound transfers energy to molecular oxygen, generating highly cytotoxic ROS, predominantly singlet oxygen.[2][5] This initiates a cascade of cellular events culminating in cell death. The primary mechanisms involved are:
-
Mitochondrial-Mediated Apoptosis: Photoactivated this compound often localizes in the mitochondria.[6] The generated ROS lead to a decrease in mitochondrial membrane potential, promoting the release of cytochrome c into the cytoplasm.[4] This triggers the activation of caspase-9 and subsequently caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and the formation of apoptotic bodies.[7][8] The expression of the anti-apoptotic protein Bcl-2 is often decreased, while the pro-apoptotic protein Bax expression is increased.[4]
-
Autophagy: In some cell types, this compound-PDT can also induce autophagy.[4] The ROS-Jnk signaling pathway has been identified as a key player in initiating this process.[4] Interestingly, in certain contexts, the induced autophagy can further promote apoptosis.[4]
Data Presentation: Quantitative Summary of In Vitro Efficacy
The photodynamic efficacy of this compound has been evaluated across various cell lines. The following tables summarize the reported quantitative data for key parameters.
| Cell Line | Photosensitizer Concentration | Light Dose | IC50 Value | Reference |
| MG-63 (Osteosarcoma) | Not specified | Not specified | Dependent on MPPa concentration and light dose | [4] |
| MES-SA (Uterine Sarcoma) | Not specified | Not specified | 0.5 µM (at 24h) | [9] |
| MDA-MB-231 (Breast Adenocarcinoma) | Not specified | Not specified | 0.5 µM (at 24h) | [9] |
| MCF-7 (Breast Tumor) | Not specified | Not specified | 0.5 µM | [9] |
| NCI-h446 (Lung Carcinoma) | 0.1-15 µM | Not specified | Dose-dependent photocytotoxicity | [1] |
| PC-3M (Prostate Cancer) | 0.5-4 µM | 55.6 kJ/m² | Photocytotoxicity observed | [1] |
| A549 (Lung Cancer) | Drug- and light-dose dependent | Not specified | Photocytotoxicity observed | [10] |
| Doxorubicin Resistant MCF-7 | 2.5 µM | 10 J/cm² | Significant cell death | [11] |
| Cell Line | Photosensitizer Concentration | Light Dose | Apoptosis/Cell Death Rate | Reference |
| Candida albicans | Not specified | 3 J/cm² (660 nm) | 100% death rate | [12] |
| MG-63 (Osteosarcoma) | 0.75 µmol/L | 4.8 J/cm² | Apoptosis and autophagy induced | [4] |
| U937 (Histiocytic Lymphoma) | 0.25 µg/ml | 3250 Lux (10 min) | Caspase-3/7 activity increased to 101.50 ± 14.24% | [8] |
| SK-HEP-1 (Hepatic Adenocarcinoma) | 0.25 µg/ml | 3250 Lux (10 min) | Caspase-3/7 activity increased | [8] |
| NCI-h446 (Lung Carcinoma) | 2-4 µM | Not specified | Time-dependent apoptosis | [1] |
| LNCaP (Prostate Cancer) | 0.25 µM | Not specified | ~90% reduction in cell viability | [13] |
| PC3 (Prostate Cancer) | 0.25 µM | Not specified | ~90% reduction in cell viability | [13] |
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the general procedure for treating adherent or suspension cells with this compound for photodynamic therapy.
Materials:
-
Target cell line (e.g., MG-63, A549, U937)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (e.g., 96-well, 6-well)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in the appropriate culture plates at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare working solutions of this compound in a complete culture medium from the stock solution. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells. Include a vehicle control group (medium with the same concentration of DMSO but without the photosensitizer).
-
Incubate the cells for a predetermined period (e.g., 4 to 24 hours) to allow for photosensitizer uptake.[1][8] This incubation should be performed in the dark to prevent premature photoactivation.
Photoirradiation
This protocol describes the light activation step of the photodynamic therapy.
Materials:
-
Light source with a specific wavelength (e.g., 660 nm diode laser, LED array with a peak emission around 670 nm).[6][12]
-
Power meter to measure the light dose (fluence, J/cm²).
Procedure:
-
After the incubation period with this compound, remove the drug-containing medium and replace it with a fresh, drug-free medium (or PBS for short irradiation times) to avoid the generation of ROS in the medium.
-
Expose the cells to the light source. The light dose can be controlled by adjusting the power density (mW/cm²) and the exposure time.
-
Control groups should include:
-
No treatment
-
Light only
-
This compound only (dark control)
-
-
Following irradiation, return the cells to the CO₂ incubator for a post-irradiation incubation period (e.g., 24 to 48 hours) before assessing the outcome.[12]
Assessment of Phototoxicity (Cell Viability Assay)
The MTT assay is a common method to evaluate cell viability based on mitochondrial activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the post-irradiation incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Detection of Apoptosis
Apoptosis can be detected through various methods, including observing morphological changes, DNA fragmentation, and caspase activity.
a) DNA Fragmentation Assay [14]
Materials:
-
DNA extraction kit
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis system
Procedure:
-
Harvest the cells after the post-irradiation incubation period.
-
Extract the genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Run the extracted DNA on a 1.6% agarose gel containing ethidium bromide.[14]
-
Visualize the DNA under UV light. The appearance of a DNA ladder indicates apoptosis.[14]
b) Caspase-3/7 Activity Assay [8]
Materials:
-
Commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer
Procedure:
-
Follow the protocol provided with the caspase-3/7 activity assay kit.
-
Typically, this involves adding a reagent containing a luminogenic caspase-3/7 substrate to the cell culture wells.
-
Incubate at room temperature for a specified time.
-
Measure the luminescence using a luminometer. The light output is proportional to the caspase activity.
Measurement of Intracellular Reactive Oxygen Species (ROS)
DCFH-DA is a common fluorescent probe used to detect intracellular ROS.
Materials:
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Load the cells with DCFH-DA (typically 10-20 µM) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Perform the this compound incubation and irradiation as described above.
-
Immediately after irradiation, measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a fluorescence microscope or flow cytometer (excitation ~488 nm, emission ~525 nm). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[15]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [ujcontent.uj.ac.za]
- 12. In vitro study on the effects of photodynamic inactivation using this compound, PhotoMed, PhotoCure, and 660 nm diode laser on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhancement of the Effect of Methyl Pyropheophorbide-a-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Singlet Oxygen Generation by Methyl Pheophorbide a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pheophorbide a (MPa), a derivative of chlorophyll, is a potent photosensitizer employed in photodynamic therapy (PDT).[1][2] Its efficacy lies in its ability to generate cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), upon activation by light of a specific wavelength.[1][3] This process ultimately leads to the destruction of cancer cells, making the accurate measurement of singlet oxygen generation a critical aspect of research and development in this field.[3][4]
This document provides detailed protocols for the quantification of singlet oxygen produced by MPa, both in solution and within cellular environments. It also outlines the key signaling pathways activated by MPa-mediated PDT.
Quantitative Data Summary
The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that result in the formation of singlet oxygen.
| Photosensitizer | Solvent/Environment | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound | Not specified | 0.62 | [5] |
| Pheophorbide a derivatives | Not specified | > 0.60 | [6] |
Table 1: Singlet Oxygen Quantum Yield of this compound and its Derivatives. This table summarizes the reported efficiency of this compound and related compounds in generating singlet oxygen.
Experimental Protocols
Protocol 1: Quantification of Singlet Oxygen Generation in Solution using 1,3-Diphenylisobenzofuran (DPBF)
This protocol describes an indirect method for quantifying singlet oxygen production by measuring the decrease in absorbance of a chemical trap, 1,3-diphenylisobenzofuran (DPBF), which reacts specifically with singlet oxygen.
Materials:
-
This compound (MPa)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Suitable solvent (e.g., Dimethylformamide - DMF)
-
Reference photosensitizer with a known singlet oxygen quantum yield in the same solvent (e.g., Rose Bengal, Methylene Blue)
-
Spectrophotometer
-
Light source with a specific wavelength for exciting MPa (around 670 nm)
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of MPa in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1-0.2 at the excitation wavelength to avoid inner filter effects.
-
Prepare a stock solution of DPBF in the same solvent. The final concentration in the cuvette should result in an initial absorbance of around 1.0 at its absorption maximum (~410 nm).
-
Prepare a solution of the reference photosensitizer with an absorbance matched to the MPa solution at the excitation wavelength.
-
-
Measurement:
-
In a quartz cuvette, mix the MPa solution with the DPBF solution.
-
Measure the initial absorbance of DPBF at its maximum absorption wavelength (~410 nm).
-
Irradiate the solution with the light source at the excitation wavelength of MPa.
-
At regular time intervals, stop the irradiation and record the absorbance of DPBF at ~410 nm.
-
Continue this process until a significant decrease in DPBF absorbance is observed.
-
Repeat the experiment using the reference photosensitizer under identical conditions.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at ~410 nm against the irradiation time for both the MPa and the reference photosensitizer.
-
Determine the initial rate of DPBF bleaching (k) from the slope of the linear portion of the curve for both samples.
-
Calculate the singlet oxygen quantum yield of MPa (ΦΔ_MPa) using the following formula: ΦΔ_MPa = ΦΔ_ref * (k_MPa / k_ref) * (I_abs_ref / I_abs_MPa) Where:
-
ΦΔ_ref is the known singlet oxygen quantum yield of the reference photosensitizer.
-
k_MPa and k_ref are the rates of DPBF bleaching for MPa and the reference, respectively.
-
I_abs_MPa and I_abs_ref are the rates of light absorption by MPa and the reference, respectively (can be considered equal if absorbances are matched).
-
-
Protocol 2: Direct Measurement of Singlet Oxygen Phosphorescence
This protocol describes the direct and most reliable method for singlet oxygen quantification by detecting its characteristic phosphorescence emission at approximately 1270 nm.
Materials:
-
This compound (MPa)
-
Suitable solvent (e.g., deuterated solvents like D₂O for longer singlet oxygen lifetime)
-
Pulsed laser for excitation (e.g., Nitrogen laser)
-
Near-infrared (NIR) sensitive photomultiplier tube (PMT) or a germanium photodetector
-
Monochromator
-
Appropriate optical filters to remove scattered excitation light
Procedure:
-
Sample Preparation:
-
Prepare a solution of MPa in the chosen solvent. The concentration should be optimized to give a good signal-to-noise ratio.
-
-
Instrumentation Setup:
-
Set up the laser to excite the MPa solution at its absorption maximum.
-
Position the NIR detector at a 90-degree angle to the excitation beam to minimize scattered light detection.
-
Use a monochromator to select the emission wavelength at 1270 nm.
-
Incorporate long-pass filters to block any remaining excitation light from reaching the detector.
-
-
Measurement:
-
Excite the MPa solution with a laser pulse.
-
Record the time-resolved decay of the phosphorescence signal at 1270 nm using the NIR detector.
-
Average multiple decay traces to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Fit the decay curve to a first-order exponential decay to determine the lifetime of singlet oxygen.
-
The initial intensity of the phosphorescence signal is proportional to the singlet oxygen quantum yield. By comparing the initial intensity with that of a reference standard with a known quantum yield, the absolute quantum yield of MPa can be determined.
-
Protocol 3: Intracellular Singlet Oxygen Detection using Singlet Oxygen Sensor Green (SOSG)
This protocol describes a method for detecting singlet oxygen generation within living cells using the fluorescent probe Singlet Oxygen Sensor Green (SOSG).
Materials:
-
This compound (MPa)
-
Singlet Oxygen Sensor Green (SOSG) reagent
-
Cell culture medium
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Fluorescence microscope or plate reader with appropriate filters for SOSG (Excitation ~504 nm, Emission ~525 nm)
-
Light source for activating MPa within the cells
Procedure:
-
Cell Culture and Staining:
-
Culture the chosen cancer cells to the desired confluency in a suitable culture vessel (e.g., multi-well plate, chamber slide).
-
Incubate the cells with MPa at a predetermined concentration and for a specific duration to allow for cellular uptake.
-
Wash the cells to remove any extracellular MPa.
-
Incubate the cells with SOSG reagent according to the manufacturer's instructions. SOSG is cell-impermeant but can be loaded into cells under specific conditions or by using encapsulated nanosensors.[6][7][8]
-
Wash the cells to remove any excess SOSG.
-
-
Irradiation and Imaging:
-
Irradiate the cells with light at the excitation wavelength of MPa for a defined period.
-
Immediately after irradiation, acquire fluorescence images or readings using a fluorescence microscope or plate reader with the appropriate filter set for SOSG. An increase in green fluorescence indicates the generation of singlet oxygen.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of SOSG in the irradiated cells and compare it to non-irradiated control cells.
-
The fold increase in fluorescence intensity is a measure of the relative amount of intracellular singlet oxygen generated.
-
Signaling Pathways and Experimental Workflows
Photodynamic Therapy-Induced Apoptosis
The primary mechanism of cell death induced by MPa-mediated PDT is apoptosis.[4] The generated singlet oxygen causes oxidative stress, leading to damage of various cellular components, including mitochondria and the endoplasmic reticulum, which triggers the apoptotic cascade.
Caption: Signaling pathway of PDT-induced apoptosis by MPa.
Experimental Workflow for Singlet Oxygen Quantum Yield Measurement
The following diagram illustrates the general workflow for determining the singlet oxygen quantum yield of MPa using the indirect DPBF method.
Caption: Workflow for determining singlet oxygen quantum yield.
Logical Relationship for Intracellular Singlet Oxygen Detection
This diagram outlines the logical steps involved in the detection of intracellular singlet oxygen generation by MPa.
Caption: Workflow for intracellular singlet oxygen detection.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Singlet Oxygen Sensor Green (sosG) | AxisPharm [axispharm.com]
Application Notes and Protocols: Methyl Pheophorbide a for Fluorescence Imaging of Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pheophorbide a (MPa) is a chlorophyll derivative that exhibits intrinsic fluorescence, making it a valuable tool for imaging cancer cells. Its photophysical properties, including strong absorption in the red region of the spectrum, contribute to its utility as a fluorescent probe. When excited by light of a specific wavelength, MPa emits fluorescence, allowing for the visualization of cellular structures and processes. Its preferential accumulation in tumor tissues further enhances its potential for cancer diagnosis and therapy. This document provides detailed application notes and protocols for the use of MPa in the fluorescence imaging of cancer cells.
Principle
The application of this compound for fluorescence imaging relies on its inherent photophysical properties. Upon excitation with light at its absorption maximum, MPa transitions to an excited electronic state. It then returns to its ground state through the emission of a photon, a process known as fluorescence. The emitted light has a longer wavelength (a "Stokes shift") than the excitation light, allowing for the specific detection of the fluorescence signal against a dark background. The hydrophobic nature of MPa facilitates its passage through cellular membranes, leading to its accumulation within various subcellular compartments, which can then be visualized using fluorescence microscopy.
Data Presentation
Photophysical Properties of this compound
The photophysical characteristics of MPa are crucial for designing fluorescence imaging experiments. Key parameters are summarized in the table below.
| Property | Value | Solvent/Environment | Reference |
| Absorption Maxima (λ_abs_) | ~410 nm (Soret band), ~667 nm (Q-band) | Organic Solvents | [1] |
| ~674 nm | In cells | [1] | |
| Emission Maximum (λ_em_) | ~675 nm | Organic Solvents | [1] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 | Not specified | |
| Molar Extinction Coefficient (ε) | 50,400 cm⁻¹M⁻¹ at 667 nm | N,N-dimethylformamide | |
| 45,000 cm⁻¹M⁻¹ at 668 nm | Dichloromethane |
Cellular Uptake and Localization of this compound in Cancer Cells
The efficiency of cellular uptake and the specific subcellular localization of MPa are critical for its application in cancer cell imaging.
| Cancer Cell Line | Incubation Time | Subcellular Localization | Reference |
| NCI-H446 (Human Lung Carcinoma) | Not specified | Endoplasmic reticulum, Golgi apparatus, lysosomes, mitochondria | [1] |
| HeLa (Human Cervical Carcinoma) | Not specified | Cytoplasm | |
| A549 (Human Lung Carcinoma) | Not specified | Cytoplasm | |
| 4T1 (Mouse Breast Cancer) | 0.5, 1, 2 hours | Cytoplasm | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (MPa) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of MPa powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution concentration of 1-10 mM.
-
Vortex the solution until the MPa is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Protocol 2: In Vitro Fluorescence Imaging of Cancer Cells with this compound
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, NCI-H446)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MPa stock solution (from Protocol 1)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filters
Procedure:
-
Cell Seeding:
-
Seed the cancer cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ overnight to allow for attachment.
-
-
MPa Staining:
-
Thaw an aliquot of the MPa stock solution.
-
Dilute the MPa stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Remove the culture medium from the cells and replace it with the MPa-containing medium.
-
Incubate the cells for a specific period (e.g., 1, 4, or 24 hours) at 37°C and 5% CO₂, protected from light. The optimal incubation time may vary depending on the cell line and experimental goals.
-
-
Washing:
-
After incubation, gently remove the MPa-containing medium.
-
Wash the cells two to three times with pre-warmed PBS to remove any unbound MPa.
-
After the final wash, add fresh, pre-warmed complete cell culture medium or a suitable imaging buffer to the cells.
-
-
Fluorescence Microscopy:
-
Place the dish or slide on the stage of the fluorescence microscope.
-
Use an excitation wavelength appropriate for MPa (e.g., ~633 nm or a wavelength close to its Q-band absorption maximum).
-
Set the emission filter to collect the fluorescence signal around the emission maximum of MPa (~675 nm).
-
Adjust the microscope settings (e.g., laser power, detector gain, exposure time) to obtain a clear image with a good signal-to-noise ratio, while minimizing phototoxicity and photobleaching.[3]
-
Acquire images of the stained cells.
-
Mandatory Visualizations
Caption: Workflow for fluorescence imaging of cancer cells using MPa.
Caption: Proposed mechanism of MPa cellular uptake and localization.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of MPa.
-
Increase the incubation time.
-
Optimize microscope settings (increase laser power or exposure time), being mindful of phototoxicity.
-
Ensure the correct excitation and emission filters are being used.
-
-
High Background Fluorescence:
-
Ensure thorough washing of cells after incubation with MPa.
-
Use a phenol red-free medium for imaging to reduce background autofluorescence.
-
Optimize microscope settings, such as reducing the detector gain or using a smaller confocal pinhole.[3]
-
-
Phototoxicity/Photobleaching:
-
Reduce the excitation light intensity or exposure time.
-
Use an anti-fade mounting medium if imaging fixed cells.
-
Acquire images efficiently to minimize light exposure.
-
Conclusion
This compound is a promising fluorescent probe for imaging cancer cells due to its favorable photophysical properties and ability to accumulate in tumor cells. The protocols and data presented here provide a foundation for researchers to utilize MPa in their studies of cancer cell biology, drug delivery, and photodynamic therapy. Further optimization of staining and imaging parameters may be necessary for specific cell lines and experimental questions.
References
- 1. CN110759924A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Pheophorbide A–Mediated Photodynamic Therapy Potentiates Checkpoint Blockade Therapy of Tumor with Low PD–L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols: Methyl Pheophorbide a Nanoparticle Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Methyl pheophorbide a (MPA) nanoparticle drug delivery systems, including quantitative data on various formulations, detailed experimental protocols, and visualizations of key processes. MPA, a derivative of chlorophyll, is a potent photosensitizer used in photodynamic therapy (PDT) for cancer.[1][2][3] Encapsulation of the hydrophobic MPA into nanoparticles enhances its water solubility, stability, and tumor-targeting capabilities, thereby improving its therapeutic efficacy.[1][2]
Quantitative Data Summary
The following table summarizes the physicochemical properties of various MPA-loaded nanoparticle formulations as reported in the literature. This data is crucial for comparing different delivery systems and selecting appropriate formulations for specific applications.
| Nanoparticle Type | Core Materials | This compound Derivative | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Polymeric Nanoparticles | Amphiphilic copolymers of N-vinylpyrrolidone with (di)methacrylates | This compound | 20 - 100 | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Solid Lipid Nanoparticles (SLNs) | Various lipids and surfactants | Methyl pyropheophorbide-a (MPPa) | 231.37 - 424.07 | Not Reported | -17.37 to -24.20 | Not Reported | Not Reported | [5][6] |
| Nano-transfersomes | Not specified lipid-based | This compound (MPa) | 95.84 - 267.53 | Not Reported | -19.53 to -45.08 | Not Reported | Not Reported | [7] |
| Prodrug Nanoparticles | Paclitaxel (PTX) prodrug and Pheophorbide A (PheoA) | Pheophorbide A | Not Reported | Not Reported | Not Reported | Up to 40% (PheoA) | Up to 100% (PTX) | [8] |
Experimental Protocols
This section details the methodologies for the formulation and characterization of MPA-loaded nanoparticles.
Formulation of Methyl Pyropheophorbide-a (MPPa)-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on a hot homogenization and sonication method.[5][6][9]
Materials:
-
Methyl pyropheophorbide-a (MPPa)
-
Lipid matrix (e.g., long-chain fatty acids)
-
Surfactant (e.g., hydrophilic surfactants)
-
Distilled water
Procedure:
-
Preparation of the Oil Phase: Dissolve MPPa and the lipid in an organic solvent.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in distilled water.
-
Emulsification: Heat both the oil and aqueous phases to above the melting point of the lipid. Add the oil phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Sonication: Subject the coarse emulsion to high-power ultrasonication to reduce the particle size and form a nanoemulsion.
-
Nanoparticle Formation: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: Centrifuge the SLN dispersion to remove any unentrapped MPPa and excess surfactant.
-
Storage: Store the purified SLN dispersion at 4°C for further characterization.
Formulation of this compound (MPa)-Loaded Nano-transfersomes
This protocol utilizes a sonication method for the fabrication of deformable nano-transfersomes.[7]
Materials:
-
This compound (MPa)
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Edge activator (a single-chain surfactant)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Lipid Film Hydration: Dissolve MPa, phospholipids, and the edge activator in an organic solvent (e.g., chloroform/methanol mixture).
-
Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with PBS by gentle rotation.
-
Sonication: Sonicate the resulting suspension using a probe sonicator to reduce the vesicle size and form nano-transfersomes.
-
Purification: Extrude the nano-transfersome suspension through polycarbonate membranes of defined pore size to obtain a uniform size distribution.
Characterization of Nanoparticles
2.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument.
-
Perform measurements in triplicate and report the average values.
-
2.3.2. In Vitro Drug Release Study
-
Technique: Dialysis Bag Method[9]
-
Procedure:
-
Place a known amount of the MPA-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of surfactant to maintain sink conditions) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the concentration of MPA in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
Calculate the cumulative percentage of drug release over time.
-
2.3.3. Singlet Oxygen Generation Assay
-
Procedure:
-
Prepare a solution of DPBF in a suitable solvent.
-
Add the MPA-loaded nanoparticle suspension to the DPBF solution.
-
Irradiate the mixture with light at the absorption maximum of MPA (around 660-670 nm).
-
Monitor the decrease in the absorbance of DPBF at its characteristic wavelength over time. The rate of decrease is proportional to the amount of singlet oxygen generated.
-
2.3.4. In Vitro Photocytotoxicity Assay
-
Procedure:
-
Seed cancer cells (e.g., HeLa, A549, MDA-MB-231) in 96-well plates and allow them to attach overnight.[7][8]
-
Treat the cells with various concentrations of free MPA and MPA-loaded nanoparticles for a specific duration.
-
Irradiate the cells with light at a specific wavelength and dose.[2]
-
Include a set of non-irradiated cells as a dark toxicity control.
-
After a further incubation period, assess cell viability using a standard method such as the MTS or MTT assay.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the formulation and characterization of this compound nanoparticles.
Caption: General workflow for MPA nanoparticle formulation and evaluation.
Signaling Pathway for MPA-Mediated Photodynamic Therapy
This diagram illustrates the proposed mechanism of action for MPA in photodynamic therapy, leading to cancer cell death.
Caption: Proposed signaling pathway for MPA-mediated PDT.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved anticancer efficacy of methyl pyropheophorbide-a-incorporated solid lipid nanoparticles in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Characterisation of pH-Responsive Photosensitiser-Loaded Nano-Transfersomes for Enhanced Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pheophorbide A and Paclitaxel Bioresponsive Nanoparticles as Double-Punch Platform for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. improved-anticancer-efficacy-of-methyl-pyropheophorbide-a-incorporated-solid-lipid-nanoparticles-in-photodynamic-therapy - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols: Synthesis and Purification of Methyl Pheophorbide a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pheophorbide a, a derivative of chlorophyll a, is a potent photosensitizer with significant applications in photodynamic therapy (PDT) for cancer treatment and other biomedical research areas.[1][2] Its ability to generate reactive oxygen species upon light activation makes it a valuable molecule for targeted cell death.[2] This document provides detailed protocols for the synthesis and purification of this compound, primarily through extraction from natural sources and subsequent chemical modification. The methodologies are compiled from various scientific sources to ensure reliability and reproducibility.
Synthesis of this compound
The most common and economically viable method for producing this compound is through the extraction and modification of chlorophyll from natural sources, such as algae (e.g., Spirulina platensis) or other plant materials.[1][3][4] The general strategy involves three key steps:
-
Extraction of Chlorophyll: Isolating chlorophyll from the biomass.
-
Demetallation (Pheophytinization): Removal of the central magnesium ion from the chlorophyll macrocycle to form pheophytin.
-
Alcoholysis/Esterification: Conversion of pheophytin to this compound.
Experimental Protocol: Synthesis from Spirulina platensis
This protocol is adapted from a patented method demonstrating a high-yield process.[1]
Materials:
-
Dried Spirulina platensis powder
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Chloroform (CHCl₃)
-
Diethyl ether (Et₂O)
-
Hexane
-
10% Sodium Hydroxide (NaOH) solution
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (reflux condenser, filtration apparatus, rotary evaporator)
Procedure:
-
Extraction and Concurrent Demetallation/Esterification:
-
In a large reaction vessel, add 10 kg of Spirulina platensis to 60 L of methanol.
-
Slowly and carefully add 3 L of concentrated H₂SO₄ to the mixture while stirring.
-
Continue stirring the reaction mixture at room temperature for 40 hours. This single step achieves chlorophyll extraction, demetallation to pheophytin, and subsequent methanolysis to this compound.[1]
-
-
Initial Product Isolation:
-
Filter the reaction mixture to remove the solid biomass.
-
Concentrate the filtrate by evaporation under reduced pressure.
-
Neutralize the residue with a 10% NaOH solution to precipitate the crude product.
-
Filter the precipitate and wash it sequentially with methanol and hexane.
-
Dry the solid crude product.
-
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Purification of this compound
Purification is crucial to obtain high-purity this compound suitable for research and drug development. The primary method employed is silica gel column chromatography followed by precipitation.
Experimental Protocol: Purification by Column Chromatography and Precipitation
This protocol is a continuation of the synthesis procedure described above.[1]
Materials:
-
Crude this compound
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Methanol (MeOH)
-
Silica gel (for column chromatography)
Procedure:
-
Column Chromatography:
-
Dissolve the crude solid in chloroform.
-
Prepare a silica gel column (e.g., two columns each with 400g of silica gel for the amount of starting material mentioned above).
-
Load the dissolved crude product onto the column.
-
Elute the column with a solvent mixture of chloroform and diethyl ether in a 900:45 ratio.[1]
-
Collect the fractions containing the main product, which is typically the major colored band. Monitor the separation by thin-layer chromatography (TLC).
-
-
Precipitation and Final Product Isolation:
-
Combine and concentrate the fractions containing the pure product.
-
To the concentrated chloroform solution, add methanol to induce precipitation of this compound.[1]
-
Filter the precipitate.
-
Wash the purified solid with methanol.
-
Dry the final product at 30°C.
-
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
Quantitative Data Summary
The yield and purity of this compound can vary depending on the starting material and the specific protocol used. The following tables summarize quantitative data from various reported methods.
Table 1: Synthesis and Purification of this compound from Spirulina platensis
| Starting Material (Weight) | Yield (Weight) | Yield (%) | Purity (%) | Reference |
| 10 kg | 50 g | 0.5% | 97% | [1] |
| Not specified | 10.5 g | 0.35% | 98% | [1] |
| 1 kg | 3-10 g | 0.3-1.0% | 97-99.9% | [1] |
| 10 g | 0.06 g | 0.6% | Low | [1] |
| 10 g | < 0.03 g | < 0.3% | < 95% | [1] |
Table 2: Alternative and Semi-Synthetic Approaches
| Starting Material | Key Reagents | Product | Yield (%) | Reference |
| Pheophorbide a | Diazomethane | This compound | Not specified | [1] |
| Spirulina maxima (500 g) | Acetone (extraction), then further steps | This compound | 25% (of a precursor) | [3] |
| Pheophytin a | Concentrated HCl, Acetone | Pheophorbide a | Not specified | [5] |
| Pheophorbide a | Methanol, Sulfuric acid | This compound | Not specified | [6] |
Conclusion
The synthesis and purification of this compound from natural sources, particularly Spirulina algae, is a well-established process. The presented protocols, based on documented methods, provide a clear pathway for obtaining this valuable photosensitizer in high purity. The efficiency of the process, in terms of yield and purity, is highly dependent on the careful execution of the extraction, reaction, and chromatographic purification steps. These application notes serve as a comprehensive guide for researchers in the fields of medicinal chemistry, photodynamic therapy, and natural product synthesis.
References
- 1. CN110759924A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of pyrazole substituted methyl pheophorbide-a derivatives and their preliminary in vitrocell viabilities - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. RU2490273C1 - Method of producing methyl pheophorbide (a) - Google Patents [patents.google.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. arxiv.org [arxiv.org]
Spectroscopic Analysis of Methyl Pheophorbide a: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pheophorbide a, a derivative of chlorophyll a, is a potent photosensitizer with significant applications in photodynamic therapy (PDT) for cancer treatment and as a fluorescent probe in biomedical research.[1][2][3] Its efficacy is intrinsically linked to its photophysical and photochemical properties, which can be thoroughly characterized using a suite of spectroscopic techniques. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound, including UV-Visible (UV-Vis) and fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and circular dichroism (CD).
Spectroscopic Characterization
The unique chemical structure of this compound gives rise to a characteristic spectroscopic fingerprint, which is essential for its identification, purity assessment, and the study of its interactions with biological systems.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for quantifying the concentration of this compound and observing its electronic transitions. The spectrum is characterized by an intense Soret band in the near-UV region and several Q-bands in the visible region.[2]
Table 1: UV-Vis Absorption Data for this compound
| Solvent | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Reference |
| Chloroform (CHCl₃) | ~410 | ~505, ~535, ~610, ~665 | [4] |
| Dichloromethane (CH₂Cl₂) | ~409 | ~506, ~536, ~608, ~667 | [3] |
| Ethanol | ~413 | ~508, ~538, ~609, ~666 | [5] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., chloroform, dichloromethane, or ethanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution in the same solvent to obtain an absorbance value between 0.5 and 1.5 at the Soret band maximum.[6]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record the spectrum from 300 nm to 800 nm.
-
Use the solvent as a blank for baseline correction.
-
Identify the λmax of the Soret and Q-bands.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is highly sensitive for detecting this compound and studying its excited state properties. Upon excitation at a wavelength corresponding to one of its absorption bands, it emits fluorescence at a longer wavelength.
Table 2: Fluorescence Emission Data for this compound
| Solvent | Excitation Wavelength (nm) | Emission Maximum (λem, nm) | Reference |
| Dichloromethane (CH₂Cl₂) | ~410 | ~675 | [7] |
| Ethanol | ~413 | ~674 | [7] |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Set the excitation wavelength to the Soret band maximum (e.g., ~410 nm).
-
Scan the emission spectrum from the excitation wavelength to 800 nm.
-
Record the wavelength of maximum fluorescence emission.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, allowing for the unambiguous assignment of protons (¹H NMR) and carbons (¹³C NMR).
Table 3: ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃
| Proton | Chemical Shift (ppm) | Multiplicity | Reference |
| meso-H (3H) | 9.45, 9.29, 8.55 | s | [8] |
| Vinyl-H | 7.94-7.92 | m | [8] |
| Vinyl-H₂ | 6.27-6.13 | m | [8] |
| H-17 | 4.48-4.43 | m | [8] |
| H-18 | 4.21 | q | [8] |
| OCH₃ (ester) | 3.88, 3.67, 3.58 | s | [8] |
| CH₂ (propionic) | 2.68-2.20 | m | [8] |
| CH₃ | 3.37, 3.16, 1.82, 1.66 | s, s, t, d | [8] |
| NH | -1.67 | br s | [8] |
Table 4: ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Carbon Type | Chemical Shift (ppm) |
| C=O (keto, ester) | 192.00, 174.60, 172.40, 169.36 |
| Aromatic/Vinyl C | 162.84 - 128.92 |
| meso-C | 104.35, 97.46, 93.29 |
| CH, CH₂ | 65.88 - 30.05 |
| CH₃ | 23.15, 19.37, 12.05, 11.19 |
| OCH₃ | 52.10, 51.07 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use proton decoupling.
-
Process the data using appropriate software to obtain the chemical shifts, multiplicities, and coupling constants.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation.
Table 5: Mass Spectrometry Data for this compound
| Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| ESI | [M+H]⁺ ≈ 607.3 | Loss of propionic acid methyl ester side chain, cleavages of the macrocycle |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-50 µM) in a solvent compatible with the ionization source, such as a mixture of methanol and dichloromethane.[10]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Determine the m/z of the molecular ion peak.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.
-
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy provides information about the stereochemistry and conformational properties of chiral molecules like this compound. The CD spectrum is sensitive to the three-dimensional arrangement of the chromophore.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, dichloromethane) at a concentration that gives a UV absorbance of approximately 1 in the region of interest.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition:
-
Use a quartz cuvette with a suitable path length (e.g., 1 cm).
-
Record the CD spectrum over the range of the electronic absorption bands (e.g., 350-700 nm).
-
The spectrum will show positive and/or negative peaks corresponding to the differential absorption of left and right circularly polarized light.
-
Application in Photodynamic Therapy (PDT)
This compound is a key photosensitizer in PDT. The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, leading to cell death.
Signaling Pathway in Photodynamic Therapy
The photodynamic action of this compound initiates a cascade of cellular events culminating in apoptosis or necrosis of cancer cells.
Caption: Photodynamic therapy mechanism of this compound.
Experimental Workflow for In Vitro PDT
The following workflow outlines the key steps for assessing the photodynamic efficacy of this compound in a cancer cell line.
Caption: In vitro photodynamic therapy experimental workflow.
References
- 1. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. ismar.org [ismar.org]
- 10. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Methyl Pheophorbide a using MTT and SRB Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pheophorbide a, a derivative of chlorophyll, has garnered significant interest in cancer research due to its cytotoxic and photosensitizing properties.[1][2] Accurate and reproducible assessment of its in vitro cytotoxicity is crucial for preclinical drug development. This document provides detailed protocols for two common colorimetric assays used for this purpose: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay.
The MTT assay measures the metabolic activity of viable cells by assessing the activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][4] The SRB assay, on the other hand, is based on the ability of the anionic dye sulforhodamine B to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass.[1][5]
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and related compounds from various in vitro cytotoxicity studies. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.
| Compound | Cell Line | Assay | IC50 Value | Incubation Time | Additional Notes |
| This compound | Daudi | MTT | 25 µM | 96 hours | Under dim light conditions.[1] |
| This compound | U937 | MTT | 0.25 - 2 µg/mL | 4 hours | Photosensitizer; induces apoptosis.[1] |
| This compound | SK-HEP-1 | MTT | 0.25 - 2 µg/mL | 4 hours | Photosensitizer; induces apoptosis.[1] |
| Pheophorbide a | A549 | SRB | Not specified | 72 hours | [1] |
| Pheophorbide a | MES-SA | Not specified | 0.5 µM | 24 hours | With photodynamic therapy (PDT).[6][7] |
| Pheophorbide a | MDA-MB-231 | Not specified | 0.5 µM | 24 hours | With PDT.[6] |
| Pheophorbide a | MCF-7 | Not specified | 0.5 µM | 24 hours | With PDT.[6] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Adherent or suspension cancer cell line
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
For adherent cells, trypsinize and resuspend cells in complete medium. For suspension cells, directly use the cell suspension.
-
Count the cells and adjust the concentration to the desired density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and enter the exponential growth phase.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
SRB (Sulforhodamine B) Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA) solution (10% w/v in deionized water)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid in deionized water)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well flat-bottom sterile microplates
-
Adherent cancer cell line
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 540 nm)
-
Multichannel pipette
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with 200 µL of 1% acetic acid to remove the TCA and unbound components.
-
After the final wash, allow the plates to air-dry completely.
-
-
SRB Staining:
-
Add 50 µL of the 0.4% SRB solution to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells five times with 200 µL of 1% acetic acid to remove the unbound SRB dye.
-
After the final wash, allow the plates to air-dry completely.
-
-
Protein-Bound Dye Solubilization:
-
Add 100 µL of 10 mM Tris-base solution to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflows
Caption: MTT Assay Workflow.
Caption: SRB Assay Workflow.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Apoptotic Signaling Pathway.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. zellx.de [zellx.de]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
Quantification of Methyl Pheophorbide a in Biological Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Methyl pheophorbide a, a chlorophyll derivative with significant potential as a photosensitizer in photodynamic therapy (PDT), within various biological tissues. Accurate determination of its concentration in target and non-target tissues is crucial for pharmacokinetic studies, assessing therapeutic efficacy, and monitoring potential toxicity.
Overview
This compound is a promising photosensitizer due to its strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light. Its therapeutic effect is mediated by the generation of reactive oxygen species (ROS) upon light activation, leading to cellular damage and apoptosis in cancerous tissues. To optimize PDT protocols and evaluate the biodistribution of this compound, robust and reliable analytical methods are essential.
This guide outlines protocols for tissue extraction and subsequent quantification of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Tissue Sample Preparation and Extraction
The following protocols describe two common methods for extracting this compound from biological tissues. The choice of method may depend on the available equipment and the required sensitivity.
Protocol 1: Methanol-Based Extraction
This protocol is adapted from methods used for the extraction of pheophorbide a from rat tissues and is suitable for quantification by fluorescence spectrophotometry or HPLC with fluorescence detection.[1]
Materials:
-
Tissue homogenizer
-
Methanol, HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
Vortex mixer
Procedure:
-
Accurately weigh the collected tissue sample (e.g., 100-200 mg).
-
Add 1 mL of cold PBS (pH 7.4) per 100 mg of tissue.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
To the homogenate, add 4 volumes of cold methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted this compound.
-
The supernatant can be directly injected into an HPLC system or further diluted with the mobile phase if necessary.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the extraction of pheophorbide a from complex matrices and is suitable for cleanup prior to HPLC or LC-MS/MS analysis.
Materials:
-
Tissue homogenizer
-
Acetone, HPLC grade
-
Hydrochloric acid (HCl), 1 M
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
SPE vacuum manifold
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Nitrogen gas evaporator
Procedure:
-
Accurately weigh the collected tissue sample (e.g., 100-200 mg).
-
Homogenize the tissue in 1 mL of 85% (v/v) acetone in water per 100 mg of tissue.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and acidify it with 1 M HCl to a final concentration of 0.1 M.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry.
-
Load the acidified supernatant onto the conditioned C18 cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the this compound from the cartridge with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL) for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Instrumentation:
-
HPLC system with a fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. A typical gradient could be:
-
0-2 min: 30% Acetonitrile
-
2-15 min: Linear gradient to 95% Acetonitrile
-
15-20 min: 95% Acetonitrile
-
20.1-25 min: Re-equilibration to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Fluorescence Detection:
-
Excitation Wavelength (λex): 410 nm
-
Emission Wavelength (λem): 670 nm
-
Workflow for HPLC Quantification:
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, LC-MS/MS is the method of choice.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: Linear gradient to 98% B
-
5-7 min: 98% B
-
7.1-9 min: Re-equilibration to 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (this compound): Precursor ion (Q1) m/z 607.3 -> Product ion (Q3) m/z 548.3
-
Internal Standard (optional, e.g., a structural analog): To be determined based on the chosen standard.
-
-
Other parameters (e.g., collision energy, declustering potential) should be optimized for the specific instrument used.
Workflow for LC-MS/MS Quantification:
Quantitative Data
The following tables summarize representative data on the biodistribution of pheophorbide a (a closely related compound, with biodistribution expected to be very similar to this compound) in rats bearing a pancreatic tumor.
Table 1: Biodistribution of Pheophorbide a in Tumor-Bearing Rats (µg/g of tissue) [1]
| Time After Injection | Tumor | Pancreas | Liver | Spleen | Kidney | Lung | Skin | Blood (µg/mL) |
| 1 h | 2.8 ± 0.5 | 1.9 ± 0.3 | 15.2 ± 2.1 | 12.5 ± 1.8 | 3.5 ± 0.6 | 4.1 ± 0.7 | 0.8 ± 0.2 | 3.1 ± 0.4 |
| 6 h | 4.5 ± 0.7 | 1.1 ± 0.2 | 10.8 ± 1.5 | 9.8 ± 1.4 | 1.8 ± 0.3 | 2.5 ± 0.4 | 0.6 ± 0.1 | 1.5 ± 0.2 |
| 24 h | 3.4 ± 0.6 | 0.5 ± 0.1 | 6.2 ± 0.9 | 5.1 ± 0.8 | 0.9 ± 0.2 | 1.2 ± 0.2 | 0.4 ± 0.1 | 0.7 ± 0.1 |
| 48 h | 2.1 ± 0.4 | 0.3 ± 0.1 | 3.5 ± 0.5 | 2.8 ± 0.4 | 0.5 ± 0.1 | 0.7 ± 0.1 | 0.2 ± 0.1 | 0.3 ± 0.1 |
Data are presented as mean ± standard deviation.
Signaling Pathways
This compound, upon activation by light, primarily induces apoptosis in cancer cells through the mitochondrial-mediated pathway.[2][3][4] This process involves the generation of ROS, which leads to mitochondrial damage, the release of cytochrome c into the cytosol, and the subsequent activation of a caspase cascade.
Diagram of this compound-Induced Apoptotic Signaling Pathway:
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers and scientists involved in the development and evaluation of this compound for photodynamic therapy. The detailed methodologies for tissue extraction and quantification by HPLC and LC-MS/MS, along with the representative biodistribution data and an overview of the induced signaling pathway, will facilitate accurate and reproducible studies in this promising field of cancer therapy.
References
Application Notes and Protocols for Studying Methyl Pheophorbide a (MPa) Cellular Uptake and Localization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the cellular uptake and subcellular localization of Methyl pheophorbide a (MPa), a potent photosensitizer with significant applications in photodynamic therapy (PDT). This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.
Introduction to this compound (MPa)
This compound (MPa) is a chlorophyll derivative that acts as a second-generation photosensitizer. Its efficacy in PDT stems from its ability to be taken up by cancer cells, localize in specific organelles, and, upon activation by light of a specific wavelength, generate reactive oxygen species (ROS) that induce cellular damage and apoptosis. Understanding the dynamics of MPa's cellular uptake and its precise subcellular destination is crucial for optimizing its therapeutic potential and developing targeted cancer therapies.
Data Presentation: Quantitative Analysis of MPa Cellular Uptake and Localization
While extensive qualitative data exists, precise quantitative data for MPa cellular uptake and subcellular distribution can vary depending on the cell line, concentration, and incubation time. The following tables summarize representative quantitative findings from various studies.
| Cell Line | MPa Concentration (µM) | Incubation Time (h) | Uptake Efficiency/Intracellular Concentration | Reference |
| Human Gastric Cancer (MKN28) | Not Specified | > 1 week (stable) | Rapid uptake observed | [1] |
| Human Prostate Cancer (LNCaP) | 5 | 0.5 (post-irradiation) | Significant cell death, indicating uptake | [1] |
| Doxorubicin-Resistant Breast Cancer (MCF-7) | 2.5 | Not Specified | ~85% reduction in cell viability | [1] |
| NRF2-Knockdown Breast Carcinoma (MDA-MB-231) | 0.025 (µg/mL) | Not Specified | Effective PDT observed | [1] |
| Murine Squamous Cell Carcinoma (SCC7) | 5 (mg/kg, in vivo) | Not Specified | 2-fold higher uptake compared to free MPa | [1] |
| Organelle | Method | Cell Line | Co-localization Observations | Reference |
| Mitochondria | Fluorescence Microscopy | Human Uterine Sarcoma (MES-SA) | Primary localization site | [2] |
| Mitochondria & Endoplasmic Reticulum (ER) | Fluorescence Microscopy with organelle-specific trackers | HN-143 T-EC (Tongue) | Primary retention sites for carboxylate derivatives | [3] |
| Mitochondria/ER & Dense Granules | Fluorescence Microscopy with organelle-specific trackers | HN-143 T-EC (Tongue) | Dual deposition for methyl ester derivatives | [3] |
| Lysosomes | Fluorescence Microscopy | FaDu (Human Pharyngeal Squamous Cell Carcinoma) & RIF (Murine Fibrosarcoma) | Localization of aggregated forms | [3] |
Experimental Protocols
Protocol 1: Quantification of MPa Cellular Uptake by Flow Cytometry
This protocol outlines a method to quantify the cellular uptake of MPa using its intrinsic fluorescence.
Materials:
-
This compound (MPa)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
96-well plates or flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate or appropriate culture vessel at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.
-
MPa Preparation: Prepare a stock solution of MPa in a suitable solvent (e.g., DMSO). Dilute the stock solution in a serum-free cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the MPa-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO without MPa).
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with a medium containing FBS and collect the cells by centrifugation.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any unbound MPa.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Excite the MPa using a laser appropriate for its excitation spectrum (typically around 410 nm or 665 nm).
-
Detect the emission in the red channel (typically >650 nm).
-
Gate on the live cell population based on forward and side scatter properties.
-
Quantify the mean fluorescence intensity (MFI) of the cell population, which is proportional to the amount of intracellular MPa.
-
Protocol 2: Subcellular Localization of MPa by Fluorescence Microscopy
This protocol describes how to visualize the subcellular localization of MPa using co-staining with organelle-specific fluorescent trackers.
Materials:
-
This compound (MPa)
-
Cell culture medium
-
FBS
-
PBS
-
Organelle-specific fluorescent trackers (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for endoplasmic reticulum, LysoTracker™ for lysosomes)
-
Hoechst 33342 or DAPI for nuclear staining
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow for 24 hours.
-
MPa Treatment: Treat the cells with the desired concentration of MPa in a serum-free medium and incubate for the desired time (e.g., 4-24 hours).
-
Organelle Staining: In the final 30-60 minutes of the MPa incubation, add the organelle-specific tracker to the medium according to the manufacturer's instructions. For nuclear staining, Hoechst 33342 or DAPI can be added in the last 10-15 minutes.
-
Washing: Gently wash the cells three times with a warm PBS or serum-free medium to remove unbound MPa and trackers.
-
Imaging: Immediately image the live cells using a fluorescence microscope.
-
Use a DAPI/blue filter set for the nucleus.
-
Use a green filter set for the organelle tracker (depending on the tracker used).
-
Use a red filter set for MPa.
-
-
Image Acquisition and Analysis:
-
Capture images for each channel (nucleus, organelle, and MPa).
-
Merge the images to visualize the co-localization of MPa with the specific organelles.
-
Quantitative co-localization analysis can be performed using image analysis software to determine Pearson's or Manders' correlation coefficients.
-
Visualizations: Signaling Pathways and Experimental Workflow
Experimental Workflow for Cellular Uptake and Localization Studies
Caption: Experimental workflow for studying MPa cellular uptake and localization.
Signaling Pathway of MPa-Mediated Photodynamic Therapy (PDT)
Caption: Signaling pathway of MPa-induced apoptosis in PDT.
References
- 1. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pheophorbide a based photodynamic therapy induces apoptosis via mitochondrial-mediated pathway in human uterine carcinosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Alkyl Groups at Position 3(1’) of Pyropheophorbide-a Specify Uptake and Retention by Tumor Cells and are Essential for Effective Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Pheophorbide a in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pheophorbide a (MPa), a derivative of chlorophyll, is a potent second-generation photosensitizer utilized in photodynamic therapy (PDT).[1] PDT is a clinically approved, minimally invasive therapeutic modality that involves the administration of a photosensitizing agent, followed by localized light irradiation at a specific wavelength.[2] Upon activation, the photosensitizer transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen, which induce cellular damage and targeted cell death.[2][3] MPa is particularly noted for its strong absorption in the red spectral region, allowing for deeper tissue penetration of light.[2][3]
These application notes provide a comprehensive overview of the light activation parameters for MPa, detailed experimental protocols for its use, and insights into the molecular signaling pathways it modulates.
Light Activation Wavelength
The efficacy of MPa-mediated PDT is critically dependent on the wavelength of light used for activation, which must correspond to its absorption peaks. The UV-visible spectrum of MPa is characterized by a strong Soret band around 390-415 nm and several Q-bands in the 500-700 nm range.[2][4][5] For therapeutic purposes, activation is targeted within the "phototherapeutic window" (600-850 nm) where light penetration into biological tissues is maximal.[5]
The most prominent and effective Q-band for MPa activation is in the red region of the spectrum. Studies have consistently demonstrated successful activation using wavelengths between 660 nm and 675 nm .[6][7] Specifically, the absorption peak of pyropheophorbide-a methyl ester (a closely related compound, often used interchangeably in literature) has been measured at 667 nm in organic solvents and shifts to 674 nm within cells.[7]
Dosage and Administration
The optimal dosage for MPa-PDT is a function of both the photosensitizer concentration and the light fluence (dose). These parameters are highly dependent on the experimental model (in vitro vs. in vivo) and the specific cell line or tumor type being targeted.
In Vitro Dosage
In cell culture models, MPa is typically applied in the low micromolar range, followed by irradiation with a light dose measured in Joules per square centimeter (J/cm²).
| Cell Line | Cancer Type | MPa Concentration | Light Wavelength (nm) | Light Dose (J/cm²) | Reference |
| MG-63 | Osteosarcoma | Not specified | Not specified | Not specified | [1] |
| A2780, SKOV3 | Ovarian Cancer | Not specified | Not specified | Not specified | [8] |
| LNCaP, PC-3 | Prostate Cancer | 2.5 µM | Not specified | Not specified | [9] |
| HeLa | Cervical Cancer | 2 µM | Not specified | 6.4 J/cm² | [4] |
| LNCaP | Prostate Cancer | 5 µM | Not specified | Not specified | [4] |
| MES-SA | Uterine Sarcoma | 0.5 µM (IC50) | Not specified | Not specified | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.5 µM (IC50) | Not specified | Not specified | [2] |
| HepG2 | Hepatocellular Carcinoma | 0.35 µM (IC50) | Not specified | Not specified | [10] |
| Candida albicans | Fungus | Not specified | 660 nm | 3 J/cm² | [6] |
| NCI-h446 | Lung Carcinoma | 0.1-15 µM | Not specified | Not specified | [11] |
| A549 | Lung Cancer | Not specified | 650 nm | 1.5 J/cm² | [5] |
| 4T1 | Breast Cancer | 0.0125-6.4 µM | 660 nm | 1 J/cm² (20 mW/cm² for 5 min) | [12] |
In Vivo Dosage
In animal models, MPa is administered systemically (e.g., intravenously or intraperitoneally) or locally (e.g., intratumorally) at doses measured in milligrams per kilogram (mg/kg). The light dose is typically higher than in vitro to account for tissue scattering and attenuation.
| Animal Model | Tumor Type | MPa Dosage | Route | Light Wavelength (nm) | Light Dose (J/cm²) | Reference |
| C57/BL6 Mice | Amelanotic Melanoma | 30 mg/kg | i.p. | 660 nm | 193 J/cm² | |
| BALB/c Nude Mice | Breast Cancer (MCF-7) | 2.5 mg/kg | i.v. | Not specified | Not specified | [2] |
| C3H Mice | Oral Squamous Cell Carcinoma | 10 mg/kg | Intratumoral | Not specified | 100 J/cm² | [2] |
| A549 Tumor-bearing Mice | Lung Cancer | 0.15 mg/kg | i.v. | Not specified | 120 J/cm² | [5] |
| AT-84 Tumor-bearing Mice | Oral Squamous Cell Carcinoma | 10 mg/kg or 30 mg/kg | i.v. or i.p. | Not specified | Not specified | [13] |
| 4T1 Tumor-bearing Mice | Breast Cancer | 5 mg/kg | i.v. | 660 nm | 60 J/cm² (100 mW/cm² for 10 min) | [12] |
| PC-3M Tumor-bearing Mice | Prostate Cancer | 15 mg/kg | i.v. or Topical | Not specified | Not specified | [11] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay for MPa-PDT
This protocol outlines a standard procedure to determine the phototoxic effects of MPa on a cancer cell line using a cell viability assay such as MTT or CCK-8.
Caption: Workflow for determining in vitro phototoxicity of MPa.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere by incubating for 24 hours under standard conditions (37°C, 5% CO₂).
-
Photosensitizer Incubation:
-
Prepare a stock solution of MPa in a suitable solvent like DMSO and then dilute it to final concentrations (e.g., 0.1 µM to 10 µM) in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the MPa-containing medium.
-
Include wells for "dark toxicity" controls (treated with MPa but not irradiated) and "light only" controls (no MPa but irradiated).
-
Incubate the plate for a predetermined duration (e.g., 4, 12, or 24 hours) to allow for cellular uptake of MPa.
-
-
Washing and Irradiation:
-
After incubation, gently wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular MPa.
-
Add 100 µL of fresh, phenol red-free medium to each well.
-
Irradiate the plate from the top using a calibrated light source (e.g., a 660 nm diode laser or LED array).[6] Deliver the desired light dose (e.g., 1-10 J/cm²) by adjusting the power density and exposure time. Keep the "dark toxicity" control plate shielded from light.
-
-
Post-Irradiation Incubation and Analysis:
-
Return the plates to the incubator for another 24 to 48 hours.
-
Assess cell viability using a standard method like the MTT assay. Add the MTT reagent, incubate, and then solubilize the formazan crystals.
-
Read the absorbance on a microplate reader.
-
Calculate the percentage of cell viability for each condition relative to the untreated control group. This data can be used to determine the IC50 (the concentration of MPa that causes 50% cell death at a given light dose).
-
Signaling Pathways and Mechanism of Action
MPa-mediated PDT induces cell death primarily through apoptosis and can modulate several key signaling pathways. The generation of ROS is the initial trigger for these downstream events.
Induction of Apoptosis
PDT with MPa is a potent inducer of apoptosis.[1][9] ROS generated during photoactivation causes damage to mitochondria, leading to the release of cytochrome c. This event initiates a caspase cascade, involving the activation of executioner caspases like caspase-3, which in turn cleave critical cellular substrates such as poly(ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[1][2]
Caption: Mitochondrial-dependent apoptotic pathway induced by MPa-PDT.
Inhibition of Akt/mTOR Pathway
Studies have shown that MPa-PDT can inhibit the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting the phosphorylation of Akt and its downstream target mTOR, MPa-PDT can block the cell cycle and suppress cell proliferation, contributing to its antitumor effect.[1]
Caption: Inhibition of the Akt/mTOR survival pathway by MPa-PDT.
Modulation of Nrf2 Signaling
The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Following the oxidative stress induced by MPa-PDT, Nrf2 translocates to the nucleus and upregulates the expression of cytoprotective genes, such as heme oxygenase-1 (HO-1) and the drug efflux pump ABCG2.[8][14] This represents a cellular defense mechanism against PDT-induced damage. Therefore, inhibiting Nrf2 signaling could be a strategy to enhance the efficacy of MPa-PDT by increasing ROS accumulation and preventing the efflux of the photosensitizer.[8]
Caption: Nrf2-mediated cellular defense response to MPa-PDT.
References
- 1. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. In vitro study on the effects of photodynamic inactivation using this compound, PhotoMed, PhotoCure, and 660 nm diode laser on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of the Effect of Methyl Pyropheophorbide-a-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Targeted Photodynamic Therapy with a Pyropheophorbide-a Conjugated Inhibitor of Prostate Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pheophorbide a-Mediated Photodynamic Therapy Triggers HLA Class I-Restricted Antigen Presentation in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pheophorbide A–Mediated Photodynamic Therapy Potentiates Checkpoint Blockade Therapy of Tumor with Low PD–L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Methyl Pheophorbide a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pheophorbide a (MPa) is a chlorophyll derivative with potent photosensitizing properties, making it a promising candidate for photodynamic therapy (PDT) in cancer treatment. Its therapeutic efficacy is contingent on its ability to generate reactive oxygen species (ROS) upon activation by light of a specific wavelength, leading to localized cellular damage and tumor ablation. However, the inherent hydrophobicity of MPa presents a significant challenge for its systemic administration, limiting its bioavailability and effective delivery to tumor tissues.
These application notes provide a comprehensive overview of formulation strategies to enhance the in vivo delivery of this compound. Detailed protocols for the preparation of solvent-based, liposomal, and nanoparticle formulations are provided, along with guidelines for their in vivo administration in preclinical cancer models.
Data Presentation: Formulation Comparison
The following tables summarize key quantitative data for different this compound formulation strategies, facilitating comparison and selection of the most appropriate delivery system for specific research needs.
Table 1: Solubility of Pheophorbide a
| Solvent System | Solubility | Reference |
| DMSO | ~1 mg/mL | [1] |
| Dimethyl formamide (DMF) | ~1 mg/mL | [1] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
Table 2: Characteristics of this compound Nanoparticle Formulations
| Formulation Type | Polymer/Carrier | Average Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA Nanoparticles | PLGA | ~182 | 4.6 | 87.7 | |
| Folate-PLGA Nanoparticles | Folate-PEG-PLGA | ~200 | Not Reported | Not Reported | [2] |
| Casein Micelles | Casein | ~220 | Not Reported | Not Reported | [3] |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound
This protocol describes the preparation of small unilamellar vesicles (SUVs) encapsulating this compound using the thin-film hydration method followed by sonication.
Materials:
-
This compound (MPa)
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DMPC and MPa in chloroform in a round-bottom flask. A typical molar ratio is 20 mol% MPa to the total lipid.
-
The total lipid concentration can be in the range of 10-20 mg/mL.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask and gently rotating it. The volume of PBS should be calculated to achieve the desired final lipid concentration.
-
The hydration process should be carried out at a temperature above the phase transition temperature of the lipid (for DMPC, this is 23 °C).
-
-
Sonication:
-
Submerge the flask in a bath sonicator and sonicate the suspension until it becomes clear. This process can take several minutes and indicates the formation of small unilamellar vesicles.
-
-
Sterilization:
-
Sterilize the liposomal suspension by passing it through a 0.22 µm syringe filter.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated MPa using UV-Vis spectroscopy after disrupting the liposomes with a suitable solvent (e.g., methanol or DMSO).
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol details the preparation of MPa-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the oil-in-water single emulsion solvent evaporation method.
Materials:
-
This compound (MPa)
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 200 mg) and MPa in DCM. The amount of MPa can be varied to achieve the desired drug loading.
-
-
Emulsification:
-
Add the organic phase to a specific volume of PVA solution (the aqueous phase).
-
Emulsify the mixture using a probe sonicator or a high-speed homogenizer to form an oil-in-water (o/w) emulsion. Sonication can be performed on ice to prevent overheating.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of deionized water and stir continuously on a magnetic stirrer for several hours at room temperature to allow the DCM to evaporate.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 20 minutes).
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat the washing step 2-3 times to remove residual PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticle pellet can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., trehalose or sucrose) and then freeze-dried.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using DLS.
-
Assess the surface morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent (e.g., DMSO) and quantifying the MPa concentration using UV-Vis spectroscopy or HPLC.
-
Protocol 3: In Vivo Administration of this compound Formulations in a Murine Tumor Model
This protocol provides a general guideline for the intravenous administration of MPa formulations to tumor-bearing mice for photodynamic therapy studies.
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with subcutaneous SCC7 tumors)
-
Prepared this compound formulation (e.g., liposomal or nanoparticle suspension)
-
Sterile saline or PBS
-
Insulin syringes (28-30 gauge)
-
Animal restraining device
-
Laser light source with a specific wavelength for MPa activation (around 660-670 nm)
Procedure:
-
Animal Model:
-
Induce tumors in mice by subcutaneously injecting a suspension of cancer cells (e.g., 1 x 10^6 SCC7 cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Formulation Preparation for Injection:
-
Resuspend the prepared MPa formulation in sterile saline or PBS to the desired concentration. The final injection volume is typically 100-200 µL per mouse.
-
The dosage of MPa will need to be optimized but can range from 1 to 10 mg/kg body weight.
-
-
Intravenous Administration:
-
Gently restrain the mouse.
-
Administer the MPa formulation via intravenous injection into the tail vein.
-
-
Drug Accumulation Period:
-
Allow a specific time interval for the formulation to accumulate in the tumor tissue. This time can range from 4 to 24 hours and should be optimized for each formulation.
-
-
Photodynamic Therapy (PDT):
-
Anesthetize the mouse.
-
Irradiate the tumor area with a laser at the appropriate wavelength (e.g., 671 nm).[3]
-
The light dose (fluence) will need to be optimized but can be in the range of 50-150 J/cm².
-
-
Tumor Growth Monitoring:
-
Monitor the tumor size using calipers at regular intervals after PDT to assess the therapeutic efficacy.
-
Monitor the overall health and body weight of the mice.
-
-
Biodistribution Studies (Optional):
-
At selected time points after injection, euthanize the mice and harvest major organs (tumor, liver, spleen, kidneys, lungs, heart) and blood.
-
Homogenize the tissues and extract the MPa using a suitable solvent.
-
Quantify the concentration of MPa in each tissue using fluorescence spectroscopy or HPLC to determine the biodistribution profile.
-
Visualizations
Caption: Experimental workflow for formulation and in vivo testing of this compound.
References
Application Notes and Protocols: Conjugation of Methyl Pheophorbide a to Targeting Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pheophorbide a (MPa), a derivative of chlorophyll, is a potent photosensitizer with significant potential in photodynamic therapy (PDT).[1][2][3] Its efficacy is rooted in its ability to generate reactive oxygen species (ROS) upon activation with light of a specific wavelength, leading to localized cellular destruction.[1] However, the therapeutic success of MPa is often limited by its poor water solubility and lack of tumor specificity.[4] To overcome these limitations, MPa is frequently conjugated to targeting ligands that can selectively deliver the photosensitizer to cancer cells, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[5][6][7]
These application notes provide an overview of common strategies and detailed protocols for the conjugation of this compound to various targeting ligands, including peptides and vitamins. Additionally, this document outlines methods for the characterization and evaluation of the resulting conjugates.
Targeting Ligands for MPa Conjugation
The choice of a targeting ligand is critical for the successful development of a targeted MPa-based photosensitizer. An ideal ligand should bind to a receptor or antigen that is overexpressed on the surface of cancer cells.[5] Common classes of targeting ligands for MPa include:
-
Peptides: Specific peptide sequences can target receptors that are overexpressed in various cancers. For example, peptides containing the Arg-Gly-Asp (RGD) sequence are known to target integrins, which play a key role in tumor angiogenesis and metastasis.[6][8]
-
Vitamins: Cancer cells often exhibit an increased uptake of certain vitamins to support their rapid proliferation. This makes vitamins like folic acid and biotin attractive targeting moieties.[6][9] Folic acid targets the folate receptor, which is frequently overexpressed in a variety of tumors, while biotin can be used to target the biotin receptor.[6][9]
-
Antibodies: Monoclonal antibodies (mAbs) and their fragments can offer high specificity for tumor-associated antigens.
-
Nanoparticles: Encapsulating or covalently linking MPa to nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[4][10]
General Conjugation Strategies
The conjugation of MPa to a targeting ligand typically involves the formation of a stable covalent bond. The most common strategies leverage the functional groups present on the MPa molecule, such as the carboxylic acid group.
A prevalent method is amide bond formation , where the carboxylic acid of MPa (or its derivatives like pyropheophorbide-a) is activated and then reacted with a primary amine on the targeting ligand or a linker. This reaction is often facilitated by coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
The following diagram illustrates a generalized workflow for the synthesis and evaluation of an MPa-ligand conjugate.
Experimental Protocols
Protocol 1: Synthesis of an MPa-Peptide Conjugate via Amide Bond Formation
This protocol describes a general method for conjugating this compound to a peptide containing a primary amine, such as a lysine residue or an N-terminal amine.
Materials:
-
This compound (MPa)
-
Targeting peptide with a primary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) for peptide cleavage and deprotection if synthesized on solid phase
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of MPa:
-
Dissolve MPa (1 equivalent) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture in the dark at room temperature for 4-6 hours to form the NHS-activated ester of MPa. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Conjugation to the Peptide:
-
In a separate vessel, dissolve the targeting peptide (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the peptide solution to act as a base.
-
Slowly add the NHS-activated MPa solution to the peptide solution.
-
Stir the reaction mixture in the dark at room temperature overnight.
-
-
Purification of the Conjugate:
-
Quench the reaction by adding a small amount of water.
-
Concentrate the reaction mixture under reduced pressure to remove the DMF.
-
Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Collect the fractions containing the desired conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by analytical HPLC and mass spectrometry (e.g., ESI-MS).
-
Characterize the structure using ¹H NMR spectroscopy.
-
Determine the concentration of the conjugate using UV-Vis spectroscopy by measuring the absorbance at the characteristic Q-band of MPa (around 660-670 nm).
-
Protocol 2: Synthesis of an MPa-Biotin Conjugate
This protocol outlines the conjugation of MPa to biotin using a diamine linker.[9]
Materials:
-
This compound (MPa)
-
Biotin
-
Hexyldiamine (as a linker)
-
EDC, NHS
-
Anhydrous DMF
-
DIPEA
-
HPLC system
-
Mass spectrometer
Procedure:
-
Synthesis of Biotin-Linker Intermediate:
-
Follow a similar EDC/NHS activation procedure as in Protocol 1 to activate the carboxylic acid group of biotin.
-
React the activated biotin with an excess of hexyldiamine in DMF to form a biotin-amine intermediate.
-
Purify the intermediate by chromatography.
-
-
Activation of MPa:
-
Activate the carboxylic acid group of MPa using EDC and NHS in anhydrous DMF as described in Protocol 1.
-
-
Conjugation:
-
Add the purified biotin-amine intermediate to the activated MPa solution.
-
Add DIPEA and stir the reaction overnight in the dark at room temperature.
-
-
Purification and Characterization:
-
Purify the final MPa-biotin conjugate using preparative HPLC.
-
Characterize the conjugate by mass spectrometry and NMR spectroscopy.[9]
-
Characterization and Evaluation of MPa Conjugates
A thorough characterization of the synthesized MPa-ligand conjugates is essential to ensure their quality and predict their biological performance.
Physicochemical Characterization:
-
Purity: Assessed by analytical HPLC.
-
Identity: Confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the molecular weight of the conjugate.
-
Structure: Elucidated by ¹H and ¹³C NMR spectroscopy.
-
Photophysical Properties: UV-Vis and fluorescence spectroscopy are used to confirm that the characteristic spectral properties of MPa are retained in the conjugate. The singlet oxygen generation capacity can be evaluated using assays like the 1,3-diphenylisobenzofuran (DPBF) assay.[10]
In Vitro Evaluation:
-
Cellular Uptake: The uptake of the conjugate in receptor-positive and receptor-negative cell lines is quantified using fluorescence microscopy or flow cytometry to demonstrate targeting specificity.
-
Photocytotoxicity: The light-induced cytotoxicity of the conjugate is determined using cell viability assays such as the MTT assay.[11] Cells are incubated with the conjugate for a specific period, followed by irradiation with light at the appropriate wavelength. The IC50 values (the concentration required to inhibit cell growth by 50%) are then calculated.
-
Mechanism of Cell Death: Assays for apoptosis (e.g., TUNEL assay, caspase activation assays) are performed to understand the mechanism by which the photoactivated conjugate induces cell death.[6][12]
The following diagram illustrates the general mechanism of action for a targeted MPa-PDT agent.
Quantitative Data Summary
The following tables summarize representative quantitative data for MPa and its conjugates from various studies. This data is intended to provide a comparative overview of their photodynamic efficacy.
Table 1: In Vitro Photocytotoxicity of MPa Conjugates
| Conjugate | Cell Line | IC50 (nM) | Light Dose (J/cm²) | Reference |
| Pheophorbide a | Hep3B | 1500 | Not specified | [13] |
| Pheophorbide a | MCF-7 (Doxorubicin-resistant) | ~2500 | Not specified | [4] |
| Pheophorbide a-cRGDfK peptide | FaDu (αvβ6 positive) | Data not explicitly in nM | Not specified | [6] |
| Chlorin-Biotin Conjugate (CBTN) | CT26 (Colon Carcinoma) | Lower than MePheo | Not specified | [9] |
| Pantothenic Acid-Chlorin Conjugate (CPA) | PC-3 (Prostate Cancer) | <200 | 0.96 | [14] |
Table 2: In Vivo Efficacy of Pheophorbide a-based PDT
| Treatment | Animal Model | Tumor Model | Tumor Growth Inhibition | Reference |
| Pheophorbide a-PDT (intratumoral) | Mouse | Oral Squamous Cell Carcinoma | ~60% | [15] |
| Pheophorbide a-PDT (i.v.) | C3H Mouse | AT-84 Cells | ~70% | [13] |
| Pheophorbide a-PDT (i.p.) | C3H Mouse | AT-84 Cells | ~43.4% | [13] |
Conclusion
The conjugation of this compound to targeting ligands is a promising strategy to enhance its therapeutic potential in photodynamic therapy. By selectively delivering MPa to cancer cells, these conjugates can improve antitumor efficacy while reducing side effects. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy. Careful synthesis, purification, and characterization, followed by rigorous in vitro and in vivo evaluation, are crucial steps in the development of effective MPa-based photosensitizers for clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Targets and Bioconjugation Strategies in Photodynamic Diagnosis and Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pheophorbide-a conjugates with cancer-targeting moieties for targeted photodynamic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Biotinylated Chlorin and Its Zinc and Indium Complexes: Synthesis and In Vitro Biological Evaluation for Photodynamic Therapy [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Derivatives of pheophorbide-a and pheophorbide-b from photocytotoxic Piper penangense extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Targeted Photodynamic Therapy with a Pyropheophorbide-a Conjugated Inhibitor of Prostate Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Pheophorbide a in Antimicrobial Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial photodynamic therapy (aPDT) is an emerging therapeutic modality that utilizes a non-toxic photosensitizer, light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cytotoxicity and microbial death. Methyl pheophorbide a (MPa), a derivative of chlorophyll a, has garnered significant attention as a potent photosensitizer for aPDT. Its favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum (around 660-670 nm) where light penetration into tissue is enhanced, and a high quantum yield of singlet oxygen (a highly reactive ROS), make it an excellent candidate for treating localized microbial infections.[1] This document provides detailed application notes on the use of MPa in aPDT and standardized protocols for its in vitro evaluation.
Principle of Action
The antimicrobial mechanism of MPa-mediated aPDT is primarily driven by the generation of cytotoxic ROS. Upon irradiation with light of an appropriate wavelength, the MPa molecule transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet-state MPa can transfer its energy to molecular oxygen (O₂), converting it into the highly reactive singlet oxygen (¹O₂). This process is known as a Type II photochemical reaction. Alternatively, the triplet-state photosensitizer can react directly with biological substrates, transferring an electron to form radical ions, in what is known as a Type I reaction. Both pathways result in the generation of ROS, which cause oxidative damage to essential cellular components of microorganisms, including lipids, proteins, and nucleic acids, ultimately leading to cell death.
Figure 1: Mechanism of MPa-mediated antimicrobial photodynamic therapy.
Applications in Antimicrobial Therapy
MPa-aPDT has demonstrated efficacy against a broad spectrum of microorganisms, including:
-
Fungi: Notably effective against Candida albicans, a common human fungal pathogen. Studies have shown that MPa-aPDT can lead to a 100% death rate of C. albicans in vitro.[2]
-
Gram-positive bacteria: Effective against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.[3][4]
-
Gram-negative bacteria: While generally more resistant to aPDT due to their outer membrane, studies with modified photosensitizers derived from MPa have shown some activity against Escherichia coli.[3][5]
Quantitative Data on Antimicrobial Efficacy
The effectiveness of MPa-aPDT is dependent on the concentration of the photosensitizer, the light dose administered, and the susceptibility of the target microorganism.
| Microorganism | Photosensitizer | Concentration | Light Source | Light Dose | Result | Reference |
| Candida albicans | This compound | Not specified | 660 nm diode laser | 3 J/cm² | 100% death rate | [2] |
| Staphylococcus aureus | Methyl (pyro)pheophorbide-a | 2.5 µM | LED | Not specified | Significant killing | [3] |
| Staphylococcus epidermidis | Methyl (pyro)pheophorbide-a | 2.5 µM | LED | Not specified | Significant killing | [3] |
| Escherichia coli | Methyl (pyro)pheophorbide-a | > 2.5 µM | LED | Not specified | Less susceptible | [3] |
| MRSA | Pheophorbide a | 3.125–12.5 µM | Halogen lamp (λ ≥ 610 nm) | 48 J/cm² | Minimal Bactericidal Concentration (MBC) determined | [4] |
| S. aureus | This compound derivative (butyl) | 1 µM | Not specified | 30 J/cm² | ~1-2 log reduction | [5] |
| C. albicans | This compound derivative (butyl) | 1 µM | Not specified | 30 J/cm² | ~3-4 log reduction | [5] |
Experimental Protocols
Protocol 1: In Vitro Photodynamic Inactivation of Candida albicans
This protocol is adapted from a study demonstrating the efficacy of MPa against C. albicans.[2]
Materials:
-
This compound (MPa) stock solution (e.g., in DMSO, protected from light).
-
Candida albicans strain (e.g., ATCC 10231).
-
Sabouraud Dextrose Broth (SDB) and Agar (SDA).
-
Phosphate-buffered saline (PBS), sterile.
-
90 mm Petri dishes.
-
Diode laser with an output wavelength of 660 nm.
-
Spectrophotometer.
-
Incubator (37°C, 5% CO₂).
Procedure:
-
Preparation of C. albicans Suspension:
-
Inoculate C. albicans in SDB and incubate at 37°C for 24-48 hours.
-
Harvest the cells by centrifugation, wash twice with sterile PBS.
-
Resuspend the pellet in PBS and adjust the cell density to a desired concentration (e.g., 10⁶ CFU/mL) using a spectrophotometer (OD₆₀₀).
-
-
Photosensitizer Incubation:
-
In a 90 mm Petri dish, add 20 µL of the C. albicans suspension.
-
Add 20 µL of the MPa working solution to the suspension.
-
Incubate the plates in the dark at 37°C for a pre-incubation time of 30 minutes to allow for photosensitizer uptake.
-
-
Irradiation:
-
Expose the samples to a 660 nm diode laser.
-
Deliver a total light dose of 3 J/cm². The power density (mW/cm²) and irradiation time (seconds) should be calculated accordingly (Dose = Power Density × Time).
-
-
Controls:
-
Dark Toxicity Control: Samples with MPa but no light exposure.
-
Light-Only Control: Samples with no MPa but with light exposure.
-
Untreated Control: Samples with neither MPa nor light exposure.
-
-
Quantification of Viability (CFU Assay):
-
After irradiation, serially dilute the samples in sterile PBS.
-
Plate 100 µL of each dilution onto SDA plates.
-
Incubate the plates at 37°C for 48 hours.
-
Count the number of colonies on the plates to determine the colony-forming units per milliliter (CFU/mL).
-
Calculate the percentage of killing or log reduction compared to the untreated control.
-
Figure 2: Workflow for in vitro photodynamic inactivation of C. albicans.
Protocol 2: Determination of Minimal Bactericidal Concentration (MBC) for aPDT
This protocol is based on methodologies used for determining the efficacy of aPDT against bacterial strains like MRSA.[4]
Materials:
-
This compound (MPa).
-
Bacterial strain of interest (e.g., MRSA).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Appropriate agar medium (e.g., Tryptic Soy Agar - TSA).
-
Sterile 96-well microtiter plates.
-
Broad-spectrum light source with appropriate filters (e.g., halogen lamp with a >610 nm cut-on filter).
-
Radiometer/power meter.
Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare an overnight culture of the target bacterium in MHB.
-
Adjust the culture to a 0.5 McFarland standard, then dilute to a final concentration of approximately 1 x 10⁶ CFU/mL in MHB.
-
-
Preparation of Photosensitizer Dilutions:
-
Prepare a stock solution of MPa in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the MPa stock solution in MHB directly in a 96-well plate to achieve a range of desired final concentrations.
-
-
Incubation:
-
Add 100 µL of the bacterial suspension to 100 µL of the MPa dilutions in the 96-well plate.
-
Incubate the plate in the dark at 37°C for a pre-incubation period (e.g., 1-2 hours).
-
-
Irradiation:
-
Place the 96-well plate under the light source.
-
Irradiate with a defined light dose (e.g., 48 J/cm²). The power density at the level of the plate should be measured to calculate the required irradiation time.
-
A parallel plate should be kept in the dark to serve as the dark toxicity control.
-
-
Determination of MBC:
-
After irradiation, take a 10 µL aliquot from each well, spot-plate onto TSA plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC for aPDT is defined as the lowest concentration of MPa that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Safety Precautions
This compound is a photosensitizer and should be handled with care. Avoid exposure of skin and eyes to both the compound and the light sources used for activation. All work with MPa solutions should be performed in a fume hood, and solutions should be protected from ambient light to prevent degradation. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.
References
- 1. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. In vitro study on the effects of photodynamic inactivation using this compound, PhotoMed, PhotoCure, and 660 nm diode laser on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. Hypericin and Pheophorbide a Mediated Photodynamic Therapy Fighting MRSA Wound Infections: A Translational Study from In Vitro to In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodynamic Inactivation of Microorganisms Using Semisynthetic Chlorophyll a Derivatives as Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Photostability of Methyl Pheophorbide a in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl pheophorbide a (MPa). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the photostability of MPa in solution during your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with the photostability of this compound.
Problem: Rapid degradation of this compound solution upon light exposure.
-
Question: My this compound (MPa) solution is rapidly losing its characteristic absorbance/fluorescence upon exposure to light. How can I troubleshoot this?
-
Answer: Rapid photobleaching of MPa is a common issue. To address this, consider the following factors and solutions:
-
Solvent Choice: The solvent environment significantly impacts MPa's photostability. Polar solvents can promote aggregation, which may alter photostability.
-
Recommendation: Evaluate the photostability of MPa in different solvents of varying polarities (e.g., DMSO, ethanol, PBS). Refer to Table 1 for a summary of solvent effects on photosensitizer stability.
-
-
Oxygen Concentration: The presence of molecular oxygen is often crucial for the photodegradation of photosensitizers through the generation of reactive oxygen species (ROS).
-
Recommendation: If your experimental setup allows, deoxygenating the solution by purging with nitrogen or argon can reduce the rate of photobleaching.
-
-
Concentration Effects: High concentrations of MPa can lead to self-aggregation, which can either increase or decrease photostability depending on the nature of the aggregates.
-
Recommendation: Investigate the effect of MPa concentration on its photostability. Preparing dilute solutions with absorbance values in the linear range of the spectrophotometer (typically < 0.1) is recommended for quantitative studies.[1]
-
-
Light Exposure: The intensity and wavelength of the light source are critical factors.
-
Recommendation: Ensure you are using a calibrated light source with a known spectral output. Use appropriate filters to select the desired wavelength for excitation and minimize exposure to unwanted, high-energy UV light.
-
-
Problem: Inconsistent results in photostability experiments.
-
Question: I am observing significant variability in the photobleaching rates of my MPa solutions between experiments. What could be the cause?
-
Answer: Inconsistent results in photostability studies often stem from a lack of control over experimental parameters.
-
Standardized Protocol: It is crucial to follow a standardized protocol for all experiments.[1]
-
Recommendation: Refer to the detailed "Experimental Protocol for Assessing Photostability" section below. Ensure consistent sample preparation, light source calibration, and data acquisition methods.
-
-
Dark Control: It is essential to differentiate between photodegradation and thermal degradation.
-
Recommendation: Always include a dark control sample that is handled identically to the irradiated sample but kept in the dark.[1] Any changes in the dark control should be subtracted from the changes observed in the irradiated sample.
-
-
Actinometry: The output of light sources can fluctuate.
-
Recommendation: Calibrate your light source's photon flux using a chemical actinometer (e.g., ferrioxalate) before each set of experiments to ensure consistent light dosage.[1]
-
-
Problem: Difficulty in finding a suitable method to enhance MPa photostability for my application.
-
Question: What are the most effective strategies to improve the photostability of MPa in solution for applications like photodynamic therapy (PDT)?
-
Answer: Several strategies can be employed to enhance the photostability of MPa. The optimal approach will depend on your specific experimental needs.
-
Chemical Modification: Modifying the peripheral functional groups of MPa can lead to derivatives with improved photostability. For instance, alterations at the 3-position have been explored to enhance photophysical properties.[2]
-
Recommendation: Consider synthesizing or obtaining commercially available MPa derivatives. Refer to relevant literature for synthetic protocols and photostability data of these derivatives.
-
-
Encapsulation: Encapsulating MPa within nanocarriers can protect it from the bulk solution environment and reduce photodegradation.
-
Recommendation: Explore the use of liposomes, micelles, or polymeric nanoparticles to encapsulate MPa. The choice of encapsulation system will depend on factors like biocompatibility and the desired release profile.
-
-
Use of Antioxidants: The role of antioxidants in the context of photosensitizer stability is complex. While they can quench reactive oxygen species that degrade the photosensitizer, their presence can also affect the efficacy of photodynamic treatments.
-
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound?
A1: Photobleaching, or photodegradation, is the irreversible destruction of a molecule as a result of light absorption. For a photosensitizer like this compound (MPa), which is designed to be activated by light, photobleaching is a significant concern because it leads to a loss of its photosensitizing activity, reducing its therapeutic or experimental efficacy.
Q2: What is the primary mechanism of MPa photodegradation?
A2: The photodegradation of many photosensitizers, including chlorophyll derivatives like MPa, is primarily mediated by reactive oxygen species (ROS), such as singlet oxygen. Upon light absorption, the photosensitizer can transfer energy to molecular oxygen, generating highly reactive singlet oxygen, which can then attack and degrade the photosensitizer molecule itself.
Q3: How can I quantitatively measure the photostability of my MPa solution?
A3: The photostability of MPa can be quantified by determining its photobleaching quantum yield (Φp).[1] This value represents the fraction of absorbed photons that lead to the degradation of the molecule. A lower Φp indicates higher photostability. The determination of Φp involves irradiating a solution of known concentration with a calibrated light source and monitoring the change in absorbance over time using UV-Vis spectroscopy.[1] A detailed protocol is provided in the "Experimental Protocols" section.
Q4: Are there any commercially available derivatives of MPa with improved photostability?
A4: The development of photosensitizers is an active area of research, and various derivatives of pheophorbide-a have been synthesized to improve their properties, including photostability.[5] It is recommended to consult scientific literature and chemical supplier catalogs for the most up-to-date information on the availability of such compounds.
Q5: Can the choice of solvent affect the photostability of MPa?
A5: Yes, the solvent can have a significant impact on the photostability of MPa. Factors such as solvent polarity can influence the aggregation state of the photosensitizer, which in turn can affect its photobleaching rate. It is advisable to test the stability of MPa in the specific solvent system you intend to use for your experiments.
Quantitative Data Summary
Table 1: Influence of Environmental Factors on Photosensitizer Photostability (General Observations)
| Factor | Effect on Photostability | Rationale |
| Solvent Polarity | Variable | Can influence aggregation state and interaction with reactive species. |
| Oxygen Concentration | Decreased stability in the presence of O₂ | Oxygen is a key reactant in the formation of ROS that cause degradation. |
| Photosensitizer Concentration | Variable | High concentrations can lead to aggregation, which may alter photostability. |
| Light Intensity | Decreased stability with higher intensity | Higher photon flux increases the rate of photochemical reactions. |
| Presence of Antioxidants | Complex/Variable | Can quench ROS, but may also interfere with desired photochemical processes. |
Table 2: Photobleaching Quantum Yields of Selected Porphyrin-based Photosensitizers
| Photosensitizer | Photobleaching Quantum Yield (Φp) | Solvent/Conditions |
| Hematoporphyrin (HP) | 4.7 x 10⁻⁵ | pH 7.4 phosphate buffer, air |
| Photofrin II (PF II) | 5.4 x 10⁻⁵ | pH 7.4 phosphate buffer, air |
| Tetra(4-sulfonatophenyl)porphine (TSPP) | 9.8 x 10⁻⁶ | pH 7.4 phosphate buffer, air |
| Uroporphyrin I (URO) | 2.8 x 10⁻⁵ | pH 7.4 phosphate buffer, air |
Experimental Protocols
Experimental Protocol for Assessing Photostability of this compound using UV-Vis Spectroscopy
This protocol outlines a general procedure to determine the photobleaching rate of MPa in solution.
Objective: To quantify the rate of photodegradation of MPa under specific light exposure conditions.
Materials:
-
This compound (MPa)
-
Spectrophotometric grade solvent (e.g., DMSO, Ethanol, PBS)
-
Calibrated light source with a specific wavelength output (e.g., laser or filtered lamp)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Magnetic stirrer and stir bar
-
Chemical actinometer (e.g., potassium ferrioxalate) for light source calibration (optional but recommended)
-
Aluminum foil
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of MPa in the chosen solvent.
-
Dilute the stock solution to a working concentration that gives an initial absorbance of approximately 0.5-0.8 at the Q-band maximum (around 665 nm) in a 1 cm cuvette.
-
-
Light Source Calibration (Actinometry):
-
If precise quantum yield determination is required, calibrate the photon flux of the light source at the irradiation wavelength using a chemical actinometer according to established protocols.
-
-
Irradiation Experiment:
-
Transfer a known volume of the MPa working solution to a quartz cuvette.
-
Place the cuvette in a temperature-controlled holder and, if desired, stir the solution gently with a small magnetic stir bar.
-
Record the initial UV-Vis absorption spectrum of the solution before irradiation (t=0).
-
Expose the solution to the light source.
-
At regular time intervals (e.g., every 5, 10, or 15 minutes), stop the irradiation and quickly record the UV-Vis absorption spectrum.
-
Continue this process until a significant decrease in the Q-band absorbance is observed.
-
-
Dark Control:
-
Prepare an identical sample and wrap the cuvette completely in aluminum foil.
-
Keep this "dark control" sample under the same conditions (temperature, stirring) as the irradiated sample for the total duration of the experiment.
-
Record the UV-Vis spectrum of the dark control at the beginning and end of the experiment to check for any thermal degradation.
-
-
Data Analysis:
-
From the recorded spectra, plot the absorbance at the Q-band maximum as a function of irradiation time.
-
Correct the absorbance values of the irradiated sample for any changes observed in the dark control.
-
The rate of photodegradation can be determined from the initial slope of this plot. For more detailed analysis, the data can be fitted to a kinetic model (e.g., first-order decay).
-
If actinometry was performed, the photobleaching quantum yield (Φp) can be calculated.
-
Visualizations
Caption: Troubleshooting workflow for addressing rapid MPa photodegradation.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Derivatives of pheophorbide-a and pheophorbide-b from photocytotoxic Piper penangense extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantum yields and kinetics of the photobleaching of hematoporphyrin, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Working with Methyl Pheophorbide a in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Methyl pheophorbide a (MPa) in aqueous environments. The primary focus is on preventing its aggregation, which is crucial for maintaining its photosensitizing efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound (MPa) solution appear cloudy or show precipitation in an aqueous buffer (e.g., PBS)?
A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water and aqueous buffers.[1][2] In such environments, MPa molecules tend to associate with each other to minimize their contact with water, a process known as aggregation.[1][3] This self-aggregation leads to the formation of larger particles that can become visible as cloudiness or precipitate out of the solution. This aggregation is a common issue for many hydrophobic photosensitizers.[3]
Q2: How does aggregation affect the performance of MPa in my experiments?
A2: The aggregation of MPa is highly detrimental to its function as a photosensitizer. The photodynamic activity of MPa relies on the generation of singlet oxygen and other reactive oxygen species (ROS) upon light activation.[2] This process is most efficient when MPa is in its monomeric (non-aggregated) form.[1] When aggregated, the photosensitizing capability of MPa is significantly reduced or even completely quenched.[1][3] Therefore, preventing aggregation is critical for obtaining reliable and reproducible experimental results.
Q3: What is the Critical Aggregation Concentration (CAC) of this compound, and why is it important?
Operating below the CAC would theoretically maintain MPa in its monomeric, active state. However, due to its high hydrophobicity, the CAC of MPa in purely aqueous solutions is expected to be very low. Therefore, for most practical applications requiring higher concentrations, formulation strategies are necessary to prevent aggregation. The CAC can be experimentally determined using techniques such as fluorescence spectroscopy with a fluorescent probe like pyrene, or by using light scattering methods that detect the formation of larger particles as the concentration increases.
Troubleshooting Guide: Preventing MPa Aggregation
This guide provides several well-established methods to prevent the aggregation of this compound in aqueous media.
Method 1: Liposomal Formulation
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs like MPa, protecting them from the aqueous environment and maintaining them in a monomeric state.[4]
Experimental Protocol: Preparation of MPa-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is adapted from methods used for the closely related compound, pyropheophorbide-a methyl ester.[3]
Materials:
-
This compound (MPa)
-
Dimyristoyl-L-α-phosphatidylcholine (DMPC) or other suitable lipid
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
-
Liquid nitrogen
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of DMPC and MPa in chloroform in a round-bottom flask. The molar ratio of lipid to MPa can be optimized, but a starting point could be 20:1.
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid's phase transition temperature (for DMPC, this is 23.9°C).
-
A thin, uniform lipid film containing MPa will form on the inner wall of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding PBS (pH 7.4) to the flask. The volume will depend on the desired final concentration.
-
Agitate the flask by vortexing or mechanical stirring until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Sonication or Extrusion):
-
To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be sonicated in a bath sonicator until the solution becomes clear.
-
Alternatively, for more controlled sizing, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder device. This process should be repeated 10-15 times.
-
Quantitative Data for a Sample Liposomal Formulation:
| Component | Example Concentration/Ratio | Purpose |
| DMPC | 40 mg | Forms the lipid bilayer of the liposome |
| This compound | 1-2 mg (adjust for ratio) | The encapsulated active agent |
| Chloroform | 5-10 mL | Solvent for lipid and MPa |
| PBS (pH 7.4) | 8 mL | Aqueous medium for hydration |
Method 2: Polymeric Nanoparticle Formulation
Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate MPa, enhancing its solubility and stability in aqueous solutions.
Experimental Protocol: Preparation of MPa-Loaded PLGA Nanoparticles (Solvent Evaporation Method)
Materials:
-
This compound (MPa)
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and MPa in dichloromethane.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while stirring vigorously with a magnetic stirrer.
-
Homogenize the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Continuously stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate.
-
As the solvent evaporates, the PLGA will precipitate, forming solid nanoparticles encapsulating the MPa.
-
-
Nanoparticle Collection:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water several times to remove excess PVA and any unencapsulated MPa.
-
Resuspend the washed nanoparticles in the desired aqueous buffer.
-
Method 3: Solid Lipid Nanoparticle (SLN) Formulation
SLNs are lipid-based nanoparticles that are solid at room temperature and can effectively encapsulate hydrophobic drugs.
Experimental Protocol: Preparation of MPa-Loaded SLNs (Hot Homogenization Method)
Materials:
-
This compound (MPa)
-
A solid lipid (e.g., tristearin, glyceryl monostearate)
-
A surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
High-shear homogenizer or sonicator
-
Water bath
Procedure:
-
Lipid Phase Preparation:
-
Melt the solid lipid by heating it to about 5-10°C above its melting point.
-
Dissolve the MPa in the molten lipid.
-
-
Aqueous Phase Preparation:
-
Heat the surfactant solution in deionized water to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase and mix with a high-speed stirrer to form a coarse pre-emulsion.
-
-
Homogenization:
-
Homogenize the hot pre-emulsion using a high-shear homogenizer or a probe sonicator at the same elevated temperature for a few minutes.
-
-
Nanoparticle Formation:
-
Cool the resulting nanoemulsion down to room temperature or below while stirring.
-
The lipid will solidify, forming solid lipid nanoparticles with MPa entrapped within the lipid matrix.
-
Method 4: Use of Surfactants
Surfactants can be used to solubilize MPa in aqueous solutions by forming micelles that enclose the hydrophobic drug molecules.
Experimental Protocol: Solubilization of MPa with a Surfactant
Materials:
-
This compound (MPa)
-
A suitable surfactant (e.g., Tween 80, Poloxamer 188, Cremophor EL)
-
The desired aqueous buffer (e.g., PBS)
-
Vortex mixer or sonicator
Procedure:
-
Prepare a stock solution of the surfactant in the aqueous buffer at a concentration well above its critical micelle concentration (CMC).
-
Prepare a stock solution of MPa in a small amount of a suitable organic solvent (e.g., ethanol, DMSO).
-
Add a small volume of the MPa stock solution to the surfactant solution while vortexing or sonicating.
-
The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid affecting the properties of the aqueous solution.
-
The resulting solution should be a clear micro- or nano-emulsion.
Quantitative Data for a Sample Surfactant Formulation:
| Component | Example Concentration | Purpose |
| Tween 80 | 0.05% - 2% (w/v) | Surfactant to form micelles and solubilize MPa |
| This compound | Target concentration | The active agent |
| Ethanol (for stock) | <1% of final volume | To initially dissolve MPa before adding to aqueous phase |
| PBS (pH 7.4) | To final volume | Aqueous medium |
Visualizations
Caption: Aggregation of this compound in aqueous media.
Caption: Strategies to prevent MPa aggregation.
Caption: Workflow for liposome preparation.
References
- 1. arxiv.org [arxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physical and chemical properties of pyropheophorbide-a methyl ester in ethanol, phosphate buffer and aqueous dispersion of small unilamellar dimyristoyl-l-α-phosphatidylcholine vesicles - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Spectroscopic analysis of chlorophyll model complexes: methyl ester ClFe(III)pheophorbides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methyl Pheophorbide a (MPa) Photodynamic Therapy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl pheophorbide a (MPa) for photodynamic therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPa) and why is it used in PDT?
This compound (MPa), also known as Pyropheophorbide-α methyl ester (MPPa), is a second-generation photosensitizer derived from chlorophyll.[1][2] It is utilized in photodynamic therapy (PDT) due to its favorable properties, including a stable chemical structure, strong absorption at longer wavelengths (around 670 nm) which allows for deeper tissue penetration, and high selectivity for tumor tissues.[3][4][5] Upon activation by light of a specific wavelength, MPa generates reactive oxygen species (ROS) that induce cell death in targeted cancer cells.[3][6]
Q2: What is the optimal wavelength of light for activating MPa?
The optimal therapeutic window for PDT is generally between 600-850 nm.[5] MPa exhibits a significant absorption peak in the red region of the spectrum, typically between 660 nm and 674 nm, making this the ideal wavelength range for activation.[2][7][8][9]
Q3: What is the primary mechanism of cell death induced by MPa-PDT?
The primary mechanism of cell death induced by MPa-PDT is apoptosis, often initiated through the intrinsic mitochondrial pathway.[3][10][11] The process involves the generation of ROS, which leads to a decrease in mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a caspase cascade, including caspase-9 and caspase-3.[3][12] Some studies also indicate that MPa-PDT can induce autophagy.[10]
Q4: Does MPa exhibit toxicity in the absence of light?
MPa generally shows low to no dark cytotoxicity at therapeutic concentrations.[2][3][10] Significant cell death is primarily observed only when the photosensitizer is combined with light exposure, making it a highly targeted therapy.[3]
Q5: How do I determine the optimal concentration of MPa and light dose for my specific cell line?
The photocytotoxicity of MPa is dependent on both the drug concentration and the light dose.[3][10] To determine the optimal parameters for your experiment, you must perform a dose-response matrix. This involves incubating your cells with a range of MPa concentrations and then exposing each concentration to a range of light doses (measured in J/cm²). Cell viability assays, such as MTT or CCK-8, can then be used to determine the IC50 (half-maximal inhibitory concentration) and select the desired combination for subsequent experiments.[3][13]
Troubleshooting Guide
Problem: Low or no phototoxicity observed after treatment.
| Possible Cause | Suggested Solution |
| Incorrect Light Wavelength | Ensure your light source is emitting at the optimal absorption wavelength for MPa (~670 nm).[7][9] The absorption peak can shift slightly depending on the solvent and cellular environment.[2] |
| Insufficient Light Dose or Power Density | Verify the output of your light source with a power meter. Increase the irradiation time or power density to achieve the desired total light dose (J/cm²). Remember that oxygen is consumed during PDT, and a very high power density can lead to rapid oxygen depletion, reducing efficacy.[14][15] |
| Suboptimal MPa Concentration or Incubation Time | Increase the concentration of MPa or extend the incubation time to allow for sufficient cellular uptake. Refer to the data table below for ranges used in other cell lines. |
| Presence of ROS Scavengers | Components in your cell culture medium (e.g., phenol red, certain antioxidants) can quench the ROS generated during PDT. Consider using a medium without these components during the PDT procedure. |
| Cell Line Resistance | Some cell lines may exhibit resistance to oxidative stress, potentially through upregulation of antioxidant pathways like the Nrf2 signaling pathway.[16][17][18] Consider measuring Nrf2 expression or using inhibitors to enhance sensitivity. |
| Low Oxygen Levels (Hypoxia) | PDT is an oxygen-dependent process.[9] Ensure adequate oxygenation during light exposure. Hypoxic conditions within dense cell cultures or tumors can limit the production of cytotoxic ROS. Fractionated light delivery may help by allowing for tissue reoxygenation.[14][19][20] |
Problem: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Uneven Light Distribution | Ensure the light source provides uniform illumination across all wells of your culture plate. Use a diffuser and measure the power density at multiple points across the treatment area. |
| Inconsistent Cell Seeding | Variations in cell number per well will lead to different outcomes. Ensure a homogenous cell suspension and careful pipetting when seeding plates. |
| Fluctuations in Temperature | Temperature can affect cellular metabolism and uptake of the photosensitizer. Maintain a constant temperature (37°C) during incubation and treatment. |
Problem: Significant cell death observed in "dark" control groups.
| Possible Cause | Suggested Solution |
| MPa Purity or Solvent Issues | Ensure you are using high-purity MPa. Some solvents used to dissolve MPa can be cytotoxic at high concentrations. Always include a vehicle-only control group to test for solvent toxicity. |
| Accidental Light Exposure | MPa is highly sensitive to light. Protect all stock solutions and cell cultures from ambient light during preparation and incubation steps. Use light-blocking plates or cover them with aluminum foil. |
| Excessively High MPa Concentration | Although rare, very high concentrations of MPa may induce some dark toxicity.[1] Perform a dose-response curve without light to establish the non-toxic concentration range for your cell line. |
Quantitative Data Summary
The following table summarizes effective MPa concentrations and light dosages from various in vitro studies. These values can serve as a starting point for designing your own experiments.
| Cell Line | MPa Concentration (µM) | Light Wavelength (nm) | Light Dose (J/cm²) | Observed Effect / Notes |
| A549 (Human Lung Cancer) | 1.0 | 630 | 4.8 | Resulted in ~49% cell death. Selected as the optimal condition for mechanistic studies.[3] |
| MG-63 (Human Osteosarcoma) | 0.75 | 630 | 4.8 | Used to study the induction of apoptosis and autophagy.[10][21] |
| NCI-h446 (Human Lung Carcinoma) | 0.1 - 15 | Not Specified | Not Specified | Showed dose-dependent photocytotoxicity.[1] |
| PC-3M (Human Prostate Cancer) | 2.0 | Not Specified | 5.56 (55.6 kJ/m²) | Induced apoptosis and inhibited cell cycle progression.[1] |
| HeLa (Human Cervical Cancer) | 2.0 | Not Specified | 6.4 | Used in combination therapy studies.[7] |
| AT-84 (Murine Oral Squamous Cell Carcinoma) | Dose-dependent | Not Specified | Not Specified | Induced dose- and time-dependent cell growth inhibition.[12] |
Key Experimental Protocols
Cell Viability Assessment (CCK-8 Assay)
This protocol is adapted from studies on MPa-PDT.[3]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Photosensitizer Incubation : Remove the old medium and add fresh medium containing various concentrations of MPa. Incubate for the desired time (e.g., 4-24 hours) in the dark. Include "no drug" and "vehicle only" controls.
-
Irradiation : Wash the cells twice with PBS to remove extracellular MPa. Add fresh, phenol red-free medium. Expose the plate to a light source with the appropriate wavelength (~670 nm) to deliver the desired light dose (J/cm²). Keep a "dark" control plate that is treated with MPa but not exposed to light.
-
Post-Irradiation Incubation : Return the plates to the incubator for 24 hours.
-
CCK-8 Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours until the color develops.
-
Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Calculation : Calculate cell viability as: (Absorbance of treated wells / Absorbance of control wells) x 100%.
Intracellular ROS Measurement (DCFH-DA Assay)
This protocol allows for the detection of intracellular ROS generation.[3][22]
-
Cell Treatment : Seed cells in 24-well plates (or other suitable vessels) and treat with MPa and light as described in the cell viability protocol.
-
Probe Loading : At a set time point post-PDT (e.g., 3 hours), remove the medium, wash with PBS, and add a medium containing 10-20 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Incubation : Incubate the cells for 20-30 minutes at 37°C in the dark.
-
Washing : Gently wash the cells twice with PBS to remove the excess probe.
-
Analysis :
-
Fluorescence Microscopy : Immediately visualize the cells under a fluorescence microscope with an appropriate filter set (e.g., excitation ~488 nm, emission ~525 nm).
-
Flow Cytometry : Harvest the cells by trypsinization, resuspend them in PBS, and analyze them on a flow cytometer to quantify the fluorescence intensity.
-
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.[17]
-
Cell Treatment and Collection : Treat cells with MPa-PDT in 6-well plates. At the desired time point post-treatment, harvest the cells (including any floating cells in the medium) by trypsinization.
-
Washing : Wash the collected cells twice with cold PBS by centrifugation.
-
Resuspension : Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Staining : Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution : Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis : Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
Visualizations
Experimental Workflow for Light Dose Optimization
Caption: Workflow for optimizing MPa concentration and light dosage in PDT experiments.
MPa-PDT Induced Apoptotic Signaling Pathway
Caption: The mitochondrial signaling pathway of apoptosis induced by MPa-PDT.[3]
Troubleshooting Logic for Low Phototoxicity
Caption: A decision tree to troubleshoot experiments with low phototoxic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved anticancer efficacy of methyl pyropheophorbide-a–incorporated solid lipid nanoparticles in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. researchgate.net [researchgate.net]
- 7. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pheophorbide a: State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pheophorbide a-mediated photodynamic therapy induces apoptotic cell death in murine oral squamous cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancement of the Effect of Methyl Pyropheophorbide-a-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of Photodynamic Therapy in Dermatology: The Role of Light Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxidative Damage Induced by Phototoxic Pheophorbide a 17-Diethylene Glycol Ester Encapsulated in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl Pheophorbide a (MPa) in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl pheophorbide a (MPa), focusing on its phototoxicity and the reduction of its side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (MPa) phototoxicity?
This compound (MPa) is a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS).[1][2] These ROS, particularly singlet oxygen, induce cellular damage, primarily leading to apoptosis (programmed cell death).[1][3] Key indicators of MPa-induced apoptosis include the activation of effector caspases, such as caspase-3 and caspase-7, and subsequent DNA fragmentation.[1][3]
Q2: How can I reduce the off-target or systemic side effects of MPa in my experiments?
Reducing off-target effects is crucial for the successful application of MPa in photodynamic therapy (PDT). Here are some strategies:
-
Targeted Delivery: Encapsulating MPa into nanocarriers, such as nano-transfersomes or nanoparticles, can enhance its delivery to tumor tissues and limit its systemic distribution.[4] Some nanoparticle formulations can be designed for pH-responsive drug release, further targeting the acidic tumor microenvironment.[4]
-
Co-administration with Antioxidants: The use of antioxidants, such as (-)-epigallocatechin gallate (EGCG), can help to quench ROS in surrounding healthy tissues, thereby reducing photodynamic damage to non-target areas.[5]
-
Structural Modification: Synthesizing derivatives of MPa by conjugating it with targeting moieties like vitamins can improve its selective uptake by cancer cells that overexpress specific receptors.[6][7]
-
Control of Light Delivery: Precise control of light application to the target area is fundamental in PDT to ensure that MPa is only activated where the therapeutic effect is desired.[2]
Q3: What are the key experimental parameters to consider when assessing MPa phototoxicity?
To obtain reproducible and meaningful results, the following parameters should be carefully controlled:
-
MPa Concentration: The phototoxic effect of MPa is dose-dependent.[1] It is essential to determine the optimal concentration that induces toxicity in target cells while minimizing effects in the dark.
-
Light Dose: The wavelength, intensity (power density), and duration of light exposure are critical. The light source should emit at a wavelength that corresponds to the absorption spectrum of MPa (typically in the red region).[2]
-
Cell Type: Different cell lines can exhibit varying sensitivities to MPa-mediated PDT.[1]
-
Incubation Time: The time allowed for cells to take up MPa before light exposure can influence the outcome.
Troubleshooting Guides
Issue 1: High "dark toxicity" is observed in my cell culture experiments.
High toxicity in the absence of light can confound phototoxicity studies. Here's how to troubleshoot this issue:
-
Problem: The concentration of MPa is too high.
-
Solution: Perform a dose-response experiment to determine the maximum concentration of MPa that does not cause significant cell death in the dark (typically aiming for >90% viability).
-
-
Problem: The solvent used to dissolve MPa is toxic to the cells.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below a toxic threshold (usually <0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
-
-
Problem: The MPa formulation itself has inherent toxicity.
-
Solution: If using a modified form of MPa or a nanoparticle formulation, assess the toxicity of the carrier components without MPa.
-
Issue 2: Inconsistent or low phototoxicity after light exposure.
Several factors can lead to a weaker than expected phototoxic effect:
-
Problem: Inadequate light dose.
-
Solution: Verify the output of your light source and ensure the correct wavelength is being used. Increase the light dose by either increasing the power density or the exposure time.
-
-
Problem: Insufficient uptake of MPa by the cells.
-
Solution: Increase the incubation time of the cells with MPa before light exposure. Confirm cellular uptake using fluorescence microscopy if possible, as MPa is fluorescent.
-
-
Problem: Aggregation of MPa in the culture medium.
-
Problem: The presence of ROS quenchers in the culture medium.
-
Solution: Some components of cell culture medium, like phenol red or certain antioxidants, can scavenge ROS. Consider using a medium without these components during the PDT experiment.
-
Issue 3: Difficulty in assessing the mechanism of cell death.
Determining whether cell death is due to apoptosis or necrosis is important for mechanistic studies.
-
Problem: Unclear cell death pathway.
-
Solution: Utilize multiple assays to characterize the cell death mechanism.
-
Apoptosis: Look for markers like caspase activation (e.g., using a Caspase-Glo 3/7 assay), DNA fragmentation (e.g., DNA ladder assay), and morphological changes like cell shrinkage and apoptotic body formation.[1]
-
Necrosis: Assess for loss of membrane integrity (e.g., using a propidium iodide exclusion assay) and cellular swelling.
-
-
Quantitative Data Summary
Table 1: Phototoxicity of this compound in Different Cell Lines
| Cell Line | MPa Concentration (µg/mL) | Light Condition | Cell Viability (%) | Caspase-3/7 Activity (%) | Reference |
| U937 (histiocytic lymphoma) | 0.25 | Light | Not specified | 101.50 ± 14.24 | [1] |
| U937 (histiocytic lymphoma) | 0.50 | Light | Not specified | 71.31 ± 6.41 | [1] |
| U937 (histiocytic lymphoma) | 1.00 | Light | Not specified | 22.28 ± 4.29 | [1] |
| U937 (histiocytic lymphoma) | 2.00 | Light | Not specified | 4.27 ± 0.26 | [1] |
| SK-HEP-1 (hepatic adenocarcinoma) | 0.25 | Light | Not specified | 29.22 ± 1.03 | [1] |
| SK-HEP-1 (hepatic adenocarcinoma) | 0.50 | Light | Not specified | 30.95 ± 2.79 | [1] |
| SK-HEP-1 (hepatic adenocarcinoma) | 1.00 | Light | Not specified | 91.32 ± 16.23 | [1] |
| SK-HEP-1 (hepatic adenocarcinoma) | 2.00 | Light | Not specified | 12.41 ± 1.12 | [1] |
Note: Caspase activity is relative to a positive control.
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with various concentrations of MPa (and a vehicle control) and incubate for a specific period (e.g., 4-24 hours).
-
Light Exposure: For the "light" group, irradiate the cells with a light source at the appropriate wavelength and dose. Keep a parallel "dark" group covered to prevent light exposure.
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with MPa and light as described in Protocol 1.[1] Include positive and negative controls.
-
Reagent Addition: After the desired post-irradiation incubation period, add an equal volume of Caspase-Glo® 3/7 reagent to each well.[1]
-
Incubation: Mix the contents by shaking and incubate at room temperature for 1-2 hours, protected from light.[1]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[1]
-
Data Analysis: Normalize the luminescence signals to the appropriate controls to determine the relative caspase activity.
Visualizations
Caption: Signaling pathway of MPa-induced phototoxicity.
Caption: Experimental workflow for in vitro phototoxicity assessment.
References
- 1. d-nb.info [d-nb.info]
- 2. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Characterisation of pH-Responsive Photosensitiser-Loaded Nano-Transfersomes for Enhanced Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advance in Photosensitizers and Light Delivery for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Formulation and Solubility Challenges of Methyl Pheophorbide a
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the formulation and solubility of Methyl pheophorbide a (MPa).
Frequently Asked Questions (FAQs)
1. What is this compound (MPa) and what are its primary applications?
This compound is a derivative of chlorophyll a and is classified as a photosensitizer.[1][2] It is primarily investigated for its applications in photodynamic therapy (PDT) for cancer treatment.[1][3] When exposed to a specific wavelength of light, MPa produces reactive oxygen species (ROS) that can induce cell death in targeted cancer cells.[1]
2. What are the main challenges in formulating this compound?
The primary challenge in formulating MPa is its poor aqueous solubility.[3][4] This hydrophobicity can lead to difficulties in preparing stable and effective formulations for both in vitro and in vivo studies, potentially causing aggregation and reducing its therapeutic efficacy.[5]
3. In which solvents is this compound soluble?
This compound is soluble in a range of organic solvents. These include:
It is important to note that while MPa dissolves in these organic solvents, it has very low solubility in water.[7]
4. How can I prepare an aqueous solution of this compound for cell culture experiments?
Due to its low water solubility, a common method is to first dissolve MPa in a small amount of a water-miscible organic solvent, such as DMSO, to create a stock solution.[8] This stock solution can then be further diluted with an aqueous buffer or cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not cause toxicity to the cells. For a related compound, pheophorbide a, a 1:3 solution of DMSO:PBS (pH 7.2) yielded a solubility of approximately 0.25 mg/ml.[8] It is recommended not to store aqueous solutions for more than one day.[8]
5. What are some advanced formulation strategies to improve the solubility and delivery of this compound?
To overcome the solubility challenges and enhance the delivery of MPa, researchers have explored various nanotechnology-based approaches. These include:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating MPa within SLNs has been shown to improve its solubility and photodynamic therapy efficacy.[4]
-
Nanoparticles: Nanoparticle-based drug delivery systems can improve drug solubility, control release, and target specific sites.[3]
-
Micelles: Pluronic F127 micelles have been used to co-deliver doxorubicin and the related compound pheophorbide A, demonstrating an effective drug delivery system for combination therapy.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of MPa upon dilution of organic stock solution into aqueous media. | The aqueous insolubility of MPa is causing it to crash out of solution. The final concentration of the organic solvent may be too low to maintain solubility. | - Increase the proportion of the organic solvent in the final solution, ensuring it remains within a non-toxic range for your experimental system.- Consider using a different co-solvent system.- Explore the use of solubilizing agents or nanoparticle formulations.[3][4] |
| Low or inconsistent results in photodynamic therapy (PDT) experiments. | - Aggregation of MPa in the formulation, reducing its photosensitizing activity.- Insufficient cellular uptake of the compound. | - Prepare fresh solutions for each experiment.- Sonication of the final solution may help to break up small aggregates.- Utilize a nanoparticle-based delivery system to enhance solubility and cellular uptake.[3][4] |
| Difficulty dissolving solid MPa. | The chosen solvent may not be appropriate or the compound may require assistance to dissolve. | - Refer to the list of suitable organic solvents (DMSO, Chloroform, Dichloromethane, etc.).[6]- Gentle warming and vortexing can aid in dissolution.- For aqueous solutions, first create a concentrated stock in an appropriate organic solvent.[8] |
| Instability of the formulated MPa solution over time. | Degradation of the compound, particularly when exposed to light. | - Protect solutions from light by using amber vials or wrapping containers in foil.- Store stock solutions at -20°C or -80°C as recommended for the related compound pheophorbide a.[10]- Prepare fresh dilutions in aqueous buffers immediately before use.[8] |
Quantitative Data Summary
Solubility of Pheophorbide a (a related compound)
| Solvent System | Approximate Solubility |
| DMSO | ~1 mg/ml[8] |
| Dimethyl formamide | ~1 mg/ml[8] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/ml[8] |
| DMSO (warmed) | 0.5 mg/mL |
Note: Specific quantitative solubility data for this compound is limited in the provided search results. The data for pheophorbide a is presented as a close reference.
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution in an amber vial at -20°C or -80°C to protect it from light and degradation.
Protocol for Preparation of Solid Lipid Nanoparticles (SLNs) Encapsulating MPa (Conceptual)
This is a generalized protocol based on the literature.[4] Specific parameters would need to be optimized.
-
Lipid Phase Preparation: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188).
-
Emulsification: Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid. Add the lipid phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Nanoparticle Formation: Allow the emulsion to cool down to room temperature while stirring. The lipid will solidify, forming the SLNs with MPa encapsulated.
-
Purification: The resulting SLN dispersion can be purified by methods such as centrifugation or dialysis to remove any free drug or excess surfactant.
Visualizations
Caption: Experimental workflow for preparing and formulating this compound.
Caption: Troubleshooting logic for common this compound formulation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl phaeophorbide | CAS#:5594-30-9 | Chemsrc [chemsrc.com]
- 3. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved anticancer efficacy of methyl pyropheophorbide-a-incorporated solid lipid nanoparticles in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methylpheophorbide A | CAS:5594-30-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. arxiv.org [arxiv.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Co-delivery of doxorubicin and pheophorbide A by pluronic F127 micelles for chemo-photodynamic combination therapy of melanoma - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. glpbio.com [glpbio.com]
Troubleshooting "Methyl pheophorbide a" fluorescence quenching issues
Welcome to the technical support center for "Methyl pheophorbide a" (MPa). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the fluorescence of MPa during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPa) and why is it used in fluorescence studies?
This compound is a derivative of chlorophyll-a, classified as a photosensitizer.[1][2] It is utilized in various research applications, including photodynamic therapy (PDT), due to its ability to absorb light at specific wavelengths and subsequently produce reactive oxygen species (ROS), leading to cell death.[1][2] Its intrinsic fluorescence properties also make it a valuable tool for fluorescence-based assays and imaging.
Q2: What are the typical excitation and emission wavelengths for MPa?
As a chlorophyll derivative, MPa exhibits characteristic absorption in the Soret band (around 410 nm) and the Q-band (around 670 nm).[3] Fluorescence emission is typically observed at wavelengths slightly longer than the Q-band absorption maximum. For instance, a fluorescence emission spectrum of the related compound pheophorbide a in ethanol shows a maximum around 675 nm.
Q3: My MPa solution is not fluorescing or the signal is very weak. What are the common causes?
Several factors can lead to fluorescence quenching or a weak signal. The most common culprits include:
-
Aggregation: MPa has a tendency to aggregate in aqueous solutions, which can significantly quench its fluorescence.[4][5]
-
Solvent Effects: The polarity and type of solvent can greatly influence the fluorescence quantum yield of MPa.
-
Inappropriate Concentration: Both excessively high (self-quenching) and low concentrations can result in a weak signal.
-
pH of the Medium: The fluorescence of porphyrin-like molecules can be sensitive to the pH of the solution.
-
Presence of Quenchers: Contaminants or other molecules in your sample may be quenching the fluorescence of MPa.
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible degradation of the fluorophore.
-
Instrument Settings: Incorrect settings on the fluorometer, such as excitation/emission wavelengths, slit widths, and detector gain, can result in a poor signal.[6]
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
If you are observing a weak or absent fluorescence signal from your MPa sample, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low or no MPa fluorescence.
Detailed Steps:
-
Verify MPa Concentration:
-
Problem: The concentration may be too low to detect or so high that it causes self-quenching.[7]
-
Solution: Prepare a dilution series of your MPa stock to determine the optimal concentration range. Measure the absorbance to confirm the concentration using the Beer-Lambert law (A = εcl).
-
-
Check Instrument Settings:
-
Problem: Incorrect excitation/emission wavelengths, narrow slit widths, or low detector gain will result in a weak signal.[6]
-
Solution: Ensure your fluorometer is set to the correct excitation (around 410 nm or 670 nm) and emission (around 675 nm) wavelengths for MPa. Start with wider slit widths to increase signal intensity, and then narrow them to improve resolution if needed. Adjust the detector gain, being careful to avoid saturation.[4]
-
-
Assess Solvent Suitability:
-
Problem: The fluorescence quantum yield of porphyrin-like molecules is highly dependent on the solvent environment. Polar protic solvents can sometimes lead to lower quantum yields compared to nonpolar solvents.
-
Solution: If possible, test the fluorescence of MPa in different solvents. A related compound, pyropheophorbide-a methyl ester (PPME), is fluorescent in ethanol but strongly quenched in phosphate buffer.[4][5]
-
-
Investigate Aggregation:
-
Problem: MPa has a tendency to form non-fluorescent aggregates, especially in aqueous solutions.[4][5]
-
Solution: Measure the UV-Vis absorption spectrum of your sample. Aggregation can often be identified by a broadening or splitting of the Soret band, or the appearance of new, red-shifted bands. To mitigate aggregation, you can try adding a small amount of a surfactant like Triton X-100 or using a less polar solvent.
-
-
Measure and Adjust pH:
-
Problem: The protonation state of the porphyrin ring can affect its electronic properties and thus its fluorescence.
-
Solution: Measure the pH of your sample. If it is outside the optimal range for MPa fluorescence (typically near neutral), adjust it using an appropriate buffer system. Be aware that some buffer components can also act as quenchers.
-
-
Test for Quenchers:
-
Problem: Your sample may contain impurities or other molecules that are quenching the fluorescence of MPa. Molecular oxygen is a common quencher of fluorescence.[3][8]
-
Solution: If you suspect quenching, try to purify your sample. To test for quenching by molecular oxygen, you can degas your sample by bubbling it with nitrogen or argon.
-
-
Evaluate Photobleaching:
-
Problem: Prolonged or intense exposure to the excitation light can cause irreversible damage to the MPa molecule, reducing its fluorescence.
-
Solution: Minimize the exposure of your sample to the excitation light. Use the lowest possible excitation intensity that gives a reasonable signal-to-noise ratio. If you are performing time-lapse imaging, reduce the frequency of image acquisition.
-
Issue 2: Inconsistent or Unstable Fluorescence Readings
If your fluorescence readings are fluctuating or drifting over time, consider the following.
Possible Causes and Solutions:
-
Photobleaching:
-
Indication: A steady decrease in fluorescence intensity over time under continuous illumination.
-
Solution: Reduce the excitation light intensity, decrease the exposure time, or use an anti-fade reagent if compatible with your sample.
-
-
Temperature Fluctuations:
-
Indication: Random or cyclical fluctuations in fluorescence intensity.
-
Solution: Use a temperature-controlled cuvette holder to maintain a stable sample temperature.
-
-
Sample Evaporation:
-
Indication: A gradual increase in fluorescence intensity over a long experiment due to an increase in concentration.
-
Solution: Keep the cuvette capped or use an appropriate seal to prevent solvent evaporation.
-
-
Precipitation/Aggregation Over Time:
-
Indication: A gradual decrease in fluorescence intensity, which may be accompanied by an increase in light scattering.
-
Solution: Check the stability of your MPa solution over the time course of your experiment. If precipitation or aggregation is observed, you may need to adjust the solvent or add stabilizing agents.
-
Quantitative Data
The following tables provide quantitative data on the photophysical properties of a closely related compound, pyropheophorbide-a methyl ester (PPME), which can serve as a useful reference for troubleshooting MPa fluorescence issues.
Table 1: Photophysical Properties of Pyropheophorbide-a Methyl Ester (PPME) in Different Environments
| Property | Ethanol | Liposomes | Phosphate Buffer (PBS) |
| Fluorescence Quantum Yield (ΦF) | 0.20 | 0.13 | Very Weak (Aggregated) |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.20 | 0.13 | Not Detectable |
| Triplet State Quantum Yield (ΦT) | ~0.23 | ~0.15 | Not Measurable |
Data sourced from ResearchGate.[4][5] Note: The fluorescence of PPME is strongly quenched in PBS due to aggregation.
Experimental Protocols
Protocol 1: Basic Fluorescence Measurement of MPa
-
Sample Preparation:
-
Prepare a stock solution of MPa in an appropriate organic solvent (e.g., DMSO, ethanol).
-
Dilute the stock solution in the desired experimental buffer or solvent to a final concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength to the desired value (e.g., 410 nm or 670 nm).
-
Set the emission scan range (e.g., 650-800 nm).
-
Set the excitation and emission slit widths (a good starting point is 5 nm).
-
-
Measurement:
-
Measure the fluorescence of a blank sample (the solvent or buffer without MPa).
-
Measure the fluorescence of the MPa sample.
-
Subtract the blank spectrum from the sample spectrum to obtain the true fluorescence of MPa.
-
Protocol 2: Assessing Aggregation using UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a series of MPa solutions at different concentrations in the solvent of interest.
-
Prepare a solution of MPa in a solvent where it is known to be monomeric (e.g., ethanol) for comparison.
-
-
Measurement:
-
Record the UV-Vis absorption spectrum of each solution from approximately 350 nm to 750 nm.
-
-
Analysis:
-
Compare the spectra. The monomeric solution should show a sharp Soret band around 410 nm.
-
In aggregating conditions, you may observe:
-
A decrease in the intensity of the Soret band (hypochromism).
-
A broadening of the Soret band.
-
The appearance of a new, red-shifted or blue-shifted band, indicative of J- or H-aggregates, respectively.
-
-
Signaling Pathways and Workflows
Caption: Jablonski diagram illustrating MPa fluorescence and competing de-excitation pathways.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. edinst.com [edinst.com]
- 5. Physical and chemical properties of pyropheophorbide-a methyl ester in ethanol, phosphate buffer and aqueous dispersion of small unilamellar dimyristoyl-l-α-phosphatidylcholine vesicles - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Chlorophyll fluorescence quenching by xanthophylls - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
Protocol optimization for "Methyl pheophorbide a" based experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Methyl pheophorbide a (MPa) in experimental settings. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized quantitative data to optimize your MPa-based research.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Phototoxicity or Inconsistent Results | Aggregation of MPa: MPa is hydrophobic and can aggregate in aqueous media, reducing its photosensitizing efficacy.[1] Inadequate Light Dose: Insufficient light energy delivered to the target cells will result in suboptimal activation of MPa. Suboptimal Wavelength: The light source wavelength may not align with the absorption maximum of MPa. Low Cellular Uptake: The cell line used may have low uptake of MPa. | Formulation: Use a delivery system like solid lipid nanoparticles (SLNs) to improve solubility and stability.[2] Consider conjugation with molecules like polyethylene glycol (PEG) to prevent aggregation.[1] Light Dose Optimization: Calibrate the light source and ensure consistent light delivery to all samples. Perform a light dose-response curve to determine the optimal light dose for your experimental setup. Wavelength Selection: Use a light source with a wavelength that corresponds to the Q band of MPa, typically around 667 nm, for deeper tissue penetration.[3][4] Cellular Uptake Enhancement: Optimize incubation time and concentration. Consider using cell lines known to have good uptake of porphyrin-based photosensitizers. |
| High Dark Toxicity | Contamination of MPa sample: Impurities from the synthesis or extraction process can be cytotoxic. High Concentration of MPa: Excessive concentrations of MPa can induce cytotoxicity independent of light activation.[5] | Purity Check: Ensure the purity of your MPa sample using techniques like HPLC and NMR spectroscopy.[6][7] Dose-Response Curve: Perform a dose-response experiment in the dark to determine the maximum non-toxic concentration of MPa for your specific cell line. |
| Poor Solubility in Aqueous Media | Hydrophobic Nature of MPa: MPa has limited solubility in aqueous buffers, leading to precipitation. | Solvent Selection: Dissolve MPa in a small amount of a biocompatible organic solvent like DMSO before diluting it in your aqueous experimental medium.[8] Formulation Strategies: As mentioned above, utilize delivery systems like SLNs or conjugate MPa with hydrophilic molecules.[1][2] |
| Photobleaching | Instability of MPa upon light exposure: Prolonged or high-intensity light exposure can lead to the degradation of the photosensitizer. | Monitor Photostability: Assess the photostability of your MPa formulation by measuring its absorbance spectrum at different time intervals during light irradiation.[2] Optimize Light Conditions: Use the minimum effective light dose to minimize photobleaching while still achieving the desired photodynamic effect. |
| Difficulty in Isolating/Synthesizing MPa | Inefficient extraction or reaction conditions: The yield and purity of MPa can be affected by the chosen protocol. | Follow Established Protocols: Utilize well-documented methods for the extraction of MPa from natural sources like Spirulina or spinach, followed by purification using chromatography.[9][10][11] For synthetic modifications, carefully control reaction conditions such as solvents, temperature, and catalysts.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in photodynamic therapy (PDT)?
A1: The primary mechanism of MPa-mediated PDT involves the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon activation by light of a specific wavelength.[8][13] This process is primarily a Type II photochemical reaction.[3] The generated ROS induce cellular damage, leading to apoptosis and necrosis of cancer cells.[8][14]
Q2: What is the optimal wavelength of light for activating this compound?
A2: For PDT applications, the most effective wavelengths for activating MPa are in the red region of the visible spectrum, specifically around its Q-band absorption maximum, which is approximately 667 nm.[3] This wavelength range, often referred to as the "phototherapeutic window" (650-850 nm), allows for deeper penetration into biological tissues.[4]
Q3: How can I measure the cellular uptake of this compound?
A3: Cellular uptake of MPa can be quantified using its intrinsic fluorescence. After incubating cells with MPa and washing away the excess, the cells can be lysed, and the fluorescence of the lysate can be measured using a spectrofluorometer. Alternatively, flow cytometry can be used to measure the fluorescence of individual cells that have taken up MPa.[10] For radiolabeled MPa, cellular uptake can be determined by measuring the radioactivity of the cell lysate.[15]
Q4: What are some common cell lines used in in-vitro experiments with this compound?
A4: Several cancer cell lines have been used to evaluate the photodynamic efficacy of MPa, including HeLa (cervical cancer), U937 (histiocytic lymphoma), SK-HEP-1 (hepatic adenocarcinoma), MCF-7 (breast cancer), and MDAH-2774 (ovarian cancer).[3][8][15]
Q5: Is this compound stable in solution?
A5: The stability of MPa can be influenced by factors such as the solvent, light exposure, and the presence of oxidizing agents.[16] It is generally more stable in organic solvents than in aqueous solutions where it can aggregate. For experimental use, fresh solutions should be prepared, and they should be protected from light to prevent degradation.[7] The stability can be enhanced by encapsulation in delivery systems like solid lipid nanoparticles.[2]
Experimental Protocols
Protocol 1: In Vitro Photodynamic Therapy (PDT) Assay
This protocol outlines a general procedure for assessing the photodynamic efficacy of this compound on a cancer cell line.
1. Cell Culture:
-
Culture the chosen cancer cell line (e.g., HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
2. Cell Seeding:
-
Seed the cells into 96-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere overnight.
3. MPa Treatment:
-
Prepare a stock solution of MPa in DMSO.
-
Dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Replace the existing medium in the 96-well plates with the MPa-containing medium.
-
Include control wells with medium and DMSO (vehicle control) and wells with MPa but no light exposure (dark toxicity control).
-
Incubate the plates for a predetermined duration (e.g., 4-24 hours) to allow for cellular uptake of MPa.[8]
4. Light Irradiation:
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove extracellular MPa.
-
Add fresh, phenol red-free medium to the wells.
-
Irradiate the designated plates with a light source (e.g., LED array or laser) at the appropriate wavelength (e.g., 675 nm) and light dose (e.g., 25 J/cm²).[3] Keep the dark toxicity control plates shielded from light.
5. Cell Viability Assessment:
-
After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay.[3][10]
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection
This protocol describes how to measure the activation of executioner caspases, a hallmark of apoptosis, following MPa-PDT.
1. Experimental Setup:
-
Follow steps 1-4 from the In Vitro Photodynamic Therapy (PDT) Assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
2. Caspase-3/7 Activity Measurement:
-
After the post-irradiation incubation period, allow the plate to equilibrate to room temperature.
-
Add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well, equal to the volume of the cell culture medium.[8]
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.[8]
3. Data Analysis:
-
The luminescence signal is proportional to the amount of caspase-3/7 activity.
-
Normalize the results to the untreated control to determine the fold-change in caspase activity.
Quantitative Data
Table 1: In Vitro Phototoxicity of this compound in Different Cell Lines
| Cell Line | Concentration (µg/mL) | Light Dose | Cell Viability (%) | Reference |
| U937 | 1.00 | 3250 Lux for 10 min | 0.35 ± 0.03 | [8] |
| U937 | 2.00 | 3250 Lux for 10 min | 0.26 ± 0.05 | [8] |
| SK-HEP-1 | 1.00 | 3250 Lux for 10 min | 16.24 ± 5.16 | [8] |
| SK-HEP-1 | 2.00 | 3250 Lux for 10 min | 1.37 ± 0.43 | [8] |
Table 2: Caspase-3/7 Activity in Response to MPa-PDT
| Cell Line | Concentration (µg/mL) | Light Condition | Caspase-3/7 Activity (% of control) | Reference |
| U937 | 0.25 | Light | 101.50 ± 14.24 | [8] |
| SK-HEP-1 | 1.00 | Light | 91.32 ± 16.23 | [8] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of MPa-based Photodynamic Therapy.
Caption: Apoptosis signaling induced by MPa-PDT.
Caption: In Vitro MPa-PDT experimental workflow.
References
- 1. Syntheses and Cellular Investigations of Di(aspartate) and Aspartate-lysine Chlorin e6 Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved anticancer efficacy of methyl pyropheophorbide-a–incorporated solid lipid nanoparticles in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advance in Photosensitizers and Light Delivery for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. d-nb.info [d-nb.info]
- 9. Photodynamic Inactivation of Microorganisms Using Semisynthetic Chlorophyll a Derivatives as Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oamjms.eu [oamjms.eu]
- 11. EP1404678B1 - Water-soluble porphyrin derivatives for photodynamic therapy, their use and manufacture - Google Patents [patents.google.com]
- 12. Optimization of condition for this compound formation and conversion to chlorin e6 [vujs.vn]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Addressing "Methyl pheophorbide a" stability in biological media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl pheophorbide a (MPa) in biological media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated after dilution in a buffer. What is happening?
A1: this compound is a lipophilic molecule with poor water solubility. When a concentrated stock solution of MPa (typically in an organic solvent like DMSO or ethanol) is diluted into an aqueous buffer, such as phosphate-buffered saline (PBS), it can aggregate and precipitate out of solution. This aggregation is a common issue and significantly reduces its bioactivity and photodynamic efficacy. In phosphate buffer, MPa is known to form strong aggregates, which can lead to a loss of its photosensitizing properties.
Q2: How does the composition of the biological medium affect the stability of this compound?
A2: The composition of the biological medium plays a critical role in the stability of MPa.
-
Aqueous Buffers (e.g., PBS): As mentioned, these can induce aggregation and precipitation.
-
Cell Culture Media with Serum: The presence of proteins, particularly serum albumin, can influence MPa stability. Albumin can bind to MPa, which may help to reduce aggregation and improve its solubility and delivery to cells.[1][2] However, the binding affinity and its effect on photodynamic activity can vary.
-
Organic Solvents: In organic solvents like ethanol or DMSO, MPa typically exists in its monomeric, active form.
Q3: Is this compound sensitive to light? What is photobleaching?
A3: Yes, this compound, like many photosensitizers, is susceptible to photodegradation or "photobleaching" upon exposure to light. Photobleaching is the irreversible destruction of the photosensitizer molecule upon light absorption, leading to a loss of its ability to generate reactive oxygen species (ROS) and thus, a reduction in its therapeutic effect. The rate of photobleaching can be influenced by the intensity and wavelength of the light source, as well as the local microenvironment of the MPa molecule. Some studies suggest that the photobleaching efficiency of pheophorbide derivatives can be correlated with their singlet oxygen quantum yield.
Q4: What is the expected stability of this compound at different pH values?
A4: The stability of chlorin derivatives, a class of compounds to which MPa belongs, can be pH-dependent.[3][4] Acidic conditions, such as those found in the microenvironment of solid tumors, may alter the aggregation state and photodynamic efficacy of these compounds. For instance, some chlorins are more effective in a hydrophobic environment at lower pH.[4] It is crucial to evaluate the stability and activity of your MPa formulation at the specific pH of your experimental system.
Q5: How should I store my this compound stock solution?
A5: For optimal stability, this compound stock solutions, typically prepared in a suitable organic solvent like DMSO or ethanol, should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles, which can degrade the compound. It is recommended to aliquot the stock solution into smaller, single-use vials.
Troubleshooting Guides
Issue 1: Low or Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| Aggregation/Precipitation of MPa | 1. Visually inspect your final working solution for any signs of precipitation. 2. Use a formulation strategy to improve solubility, such as liposomes or nanoparticle carriers. 3. Consider the use of a co-solvent system, but be mindful of potential toxicity to cells. 4. Characterize the aggregation state of MPa in your medium using UV-Vis spectroscopy (see Experimental Protocols). |
| Photobleaching of MPa | 1. Minimize the exposure of your MPa solutions and experimental setup to ambient light. 2. Use fresh dilutions of your MPa stock for each experiment. 3. Quantify the extent of photobleaching during your experiment by measuring the absorbance or fluorescence of MPa before and after light exposure (see Experimental Protocols). |
| Degradation in Biological Medium | 1. Assess the stability of MPa in your specific cell culture medium over the time course of your experiment. 2. Analyze for the presence of degradation products using HPLC-MS. |
Issue 2: Difficulty in Preparing a Stable Formulation
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Aqueous Media | 1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). 2. When diluting into aqueous media, add the stock solution dropwise while vortexing to facilitate dispersion. 3. Explore the use of solubilizing agents or delivery vehicles like liposomes, micelles, or albumin nanoparticles. |
| Instability at Experimental pH | 1. Determine the optimal pH range for your MPa formulation by conducting a pH stability study. 2. Use appropriate buffers to maintain the desired pH throughout the experiment. |
Quantitative Data Summary
The following tables summarize key stability-related parameters for this compound and its derivatives. Note: Specific quantitative values can be highly dependent on the experimental conditions and formulation.
Table 1: Aggregation State of a Pyropheophorbide-a Methyl Ester (PPME) in Different Solvents
| Solvent | Aggregation State |
| Ethanol | Monomeric |
| Phosphate Buffer | Strongly Aggregated |
| Dimyristoyl-L-alpha-phosphatidylcholine (DMPC) Liposomes | Monomeric |
Data adapted from a study on a closely related analogue, pyropheophorbide-a methyl ester.
Table 2: Photophysical Properties of this compound (MPh)
| Property | Value | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.62 | [5] |
| Intersystem Crossing Rate Constant | 6.14 × 10⁷ s⁻¹ | [5] |
Experimental Protocols
Protocol 1: Assessment of this compound Aggregation using UV-Visible Spectroscopy
Objective: To determine the aggregation state of MPa in different biological media.
Methodology:
-
Prepare a concentrated stock solution of MPa in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution to the final working concentration in the desired biological medium (e.g., PBS, cell culture medium with and without serum).
-
Immediately after dilution, and at subsequent time points, record the UV-Visible absorption spectrum of the solution from 350 nm to 750 nm.
-
Analysis:
-
Monomeric MPa: Exhibits a sharp and intense Q-band around 665 nm.
-
Aggregated MPa: Shows a broadening and red-shifting of the Q-band, and a decrease in the intensity of the Soret band (around 410 nm).
-
Protocol 2: Evaluation of this compound Photostability
Objective: To quantify the photobleaching of MPa upon light exposure.
Methodology:
-
Prepare a solution of MPa in the desired biological medium in a transparent container (e.g., quartz cuvette or multi-well plate).
-
Prepare a control sample by wrapping an identical container with aluminum foil to protect it from light.
-
Expose the samples to a light source of known wavelength and intensity for a defined period.
-
At various time points during the light exposure, measure the absorbance of both the exposed and control samples at the Q-band maximum (around 665 nm).
-
Analysis:
-
Calculate the percentage of MPa remaining at each time point using the formula: % Remaining = (Absorbance_exposed / Absorbance_control) * 100
-
Plot the percentage of remaining MPa against the light exposure time or dose to determine the photobleaching kinetics.
-
Protocol 3: Analysis of this compound Degradation by HPLC-MS
Objective: To identify and quantify MPa and its potential degradation products in biological media.
Methodology:
-
Incubate MPa in the biological medium of interest under the desired experimental conditions (e.g., different temperatures, pH values, or light exposure).
-
At specified time points, collect aliquots of the sample.
-
Extract MPa and its degradation products from the medium using a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extracted samples using a reverse-phase HPLC system coupled with a mass spectrometer (MS).
-
HPLC Conditions (Example):
-
Column: C18 column
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV-Vis detector at the Soret and Q-band wavelengths, and a mass spectrometer for mass analysis.
-
-
-
Analysis:
-
Identify the peak corresponding to intact MPa based on its retention time and mass-to-charge ratio (m/z).
-
Identify potential degradation products by looking for new peaks in the chromatogram and analyzing their m/z values to propose potential chemical modifications.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. Interaction with Serum Albumin As a Factor of the Photodynamic Efficacy of Novel Bacteriopurpurinimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Albumin-binding photosensitizer capable of targeting glioma via the SPARC pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-Dependent Changes in the Mechanisms of Transport of Chlorine e6 and Its Derivatives in the Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodynamic efficacy of chlorin p6: a pH dependent study in aqueous and lipid environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Methyl Pheophorbide a (MPa) in Cancer Research
Welcome to the technical support center for researchers utilizing Methyl pheophorbide a (MPa) in photodynamic therapy (PDT) studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to cancer cell resistance mechanisms.
Section 1: Sub-optimal Phototoxicity and Drug Accumulation
A primary challenge in MPa-PDT is ensuring adequate intracellular concentration of the photosensitizer. Resistance can arise when cancer cells actively reduce the accumulation of MPa.
Frequently Asked Questions (FAQs)
-
Q1: My cancer cells show poor response to MPa-PDT, even at recommended concentrations and light doses. What is a likely cause? A1: A common mechanism for reduced efficacy is the active efflux of MPa from the cancer cells, which lowers its intracellular concentration to sub-therapeutic levels. This is often mediated by ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as Breast Cancer Resistance Protein, BCRP).[1][2]
-
Q2: How can I determine if my cell line is overexpressing efflux pumps like ABCG2? A2: You can assess ABCG2 expression and activity through several methods:
-
Western Blot or qPCR: To quantify the protein or mRNA levels of ABCG2.
-
Flow Cytometry: Using a fluorescent substrate of ABCG2, such as pheophorbide a itself or Rhodamine 123, to measure its efflux. A higher rate of efflux that can be reversed by a known ABCG2 inhibitor is indicative of high transporter activity.[3]
-
-
Q3: What inhibitors can be used to block ABCG2-mediated efflux in my experiments? A3: Several compounds can inhibit ABCG2. Fumitremorgin C (FTC) is a specific and widely used inhibitor.[3] Other compounds like lapatinib, curcumin, and elacridar have also been shown to inhibit BCRP/ABCG2.[4] It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration of the inhibitor for your specific cell line.
Troubleshooting Guide: Low MPa-PDT Efficacy
| Problem | Possible Cause | Suggested Solution |
| Low cytotoxicity observed after MPa-PDT treatment. | Increased Drug Efflux: The cell line may overexpress the ABCG2 transporter, actively pumping MPa out of the cell.[1][2] | 1. Confirm ABCG2 Activity: Perform a fluorescent substrate efflux assay (see protocol below) with and without a known ABCG2 inhibitor (e.g., Fumitremorgin C). 2. Co-treatment: If ABCG2 activity is confirmed, perform MPa-PDT experiments with the co-administration of the ABCG2 inhibitor. This should increase intracellular MPa accumulation and enhance phototoxicity. |
| Variable results between experimental replicates. | Inconsistent Light Delivery: Uneven illumination of the cell culture plate can lead to variable ROS production and cell death. | 1. Calibrate Light Source: Ensure your light source provides a uniform power density (mW/cm²) across all wells. 2. Consistent Geometry: Maintain a fixed distance and orientation between the light source and the culture plate for all experiments. |
Experimental Protocol: ABCG2-Mediated Efflux Assay by Flow Cytometry
This protocol assesses the function of the ABCG2 transporter by measuring the efflux of pheophorbide a (a fluorescent substrate).
-
Cell Preparation:
-
Harvest cells and adjust the density to 1 × 10⁶ cells/mL in a suitable buffer (e.g., PBS with 1% FBS).
-
Prepare three sets of tubes: Unstained Control, Substrate Only, and Substrate + Inhibitor.
-
-
Inhibitor Pre-incubation:
-
To the "Substrate + Inhibitor" tubes, add an ABCG2 inhibitor (e.g., 10 µM Fumitremorgin C) and incubate at 37°C for 30 minutes.
-
-
Substrate Loading:
-
Add pheophorbide a (or another fluorescent ABCG2 substrate like Rhodamine 123) to the "Substrate Only" and "Substrate + Inhibitor" tubes at a final concentration of 1 µM.
-
Incubate all tubes at 37°C for 30-60 minutes in the dark to allow for substrate uptake.
-
-
Efflux Phase:
-
Pellet the cells by centrifugation (300 x g for 5 minutes) and wash twice with ice-cold buffer to remove excess substrate.
-
Resuspend the cell pellets in a fresh, pre-warmed buffer (with inhibitor present in the "Substrate + Inhibitor" sample) and incubate at 37°C for 30-60 minutes to allow for efflux.
-
-
Data Acquisition:
-
Analyze the cells on a flow cytometer. For pheophorbide a, use an excitation laser of 405nm or 635nm and measure emission in the far-red channel (e.g., APC-A or a similar channel).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Interpretation:
-
Cells with high ABCG2 activity will show low fluorescence in the "Substrate Only" sample due to efficient efflux.
-
The "Substrate + Inhibitor" sample should exhibit significantly higher MFI, as the inhibitor blocks efflux and causes the fluorescent substrate to be retained.
-
Visualization: MPa Efflux Mechanism
Section 2: Dysregulation of Apoptosis and Autophagy
MPa-PDT is designed to induce cell death, primarily through apoptosis. However, cancer cells can develop resistance by altering critical cell death and survival pathways, such as autophagy.
Frequently Asked Questions (FAQs)
-
Q1: I don't see classic signs of apoptosis (e.g., caspase-3 cleavage) after MPa-PDT. What could be happening? A1: Resistance to apoptosis can occur if cancer cells upregulate anti-apoptotic proteins (like Bcl-2) or have mutations in pro-apoptotic proteins (like Bax).[5] Alternatively, the cells might be undergoing a different form of cell death, or they may have initiated a pro-survival response like cytoprotective autophagy.
-
Q2: My Western blots show an increase in the autophagy marker LC3-II after treatment. Is this a sign of resistance? A2: The role of autophagy in response to PDT is complex. It can be a double-edged sword. In some contexts, autophagy contributes to cell death.[5][6] However, in others, it can act as a survival mechanism that allows cells to clear damaged organelles and resist apoptosis. This is known as cytoprotective autophagy. To determine its role in your system, you must inhibit autophagy and observe the effect on cell viability.
-
Q3: How can I modulate autophagy to potentially increase the effectiveness of my MPa-PDT experiment? A3: You can use pharmacological inhibitors of autophagy. 3-methyladenine (3-MA) inhibits the early stages of autophagosome formation, while chloroquine (CQ) or bafilomycin A1 inhibit the later stages by blocking the fusion of autophagosomes with lysosomes. If inhibiting autophagy leads to increased cell death, it suggests that autophagy was playing a pro-survival role.[5][6]
Troubleshooting Guide: Atypical Cell Death Response
| Problem | Possible Cause | Suggested Solution |
| Low levels of apoptosis detected (e.g., via Annexin V staining or caspase activity assays). | Cytoprotective Autophagy: Cells may be using autophagy to clear damaged mitochondria and other components, thereby avoiding apoptosis.[7] | 1. Assess Autophagy: Perform a Western blot for LC3-I to LC3-II conversion or use a fluorescent autophagy probe (e.g., CYTO-ID®). 2. Inhibit Autophagy: Co-treat cells with MPa-PDT and an autophagy inhibitor like chloroquine or 3-MA.[5][6] 3. Re-evaluate Apoptosis: Measure apoptosis levels again. An increase in apoptosis upon autophagy inhibition would confirm a cytoprotective role. |
| Cells appear stressed post-treatment but do not die and eventually recover. | Upregulation of Anti-Apoptotic Proteins: The treatment may induce an increase in survival proteins like Bcl-2, which sequesters pro-apoptotic proteins.[5] | 1. Profile Apoptotic Proteins: Use Western blot to analyze the expression levels of key proteins in the Bcl-2 family (e.g., Bcl-2, Bax, Bak) and caspase-3 before and after treatment. 2. Consider Sensitizers: If anti-apoptotic proteins are upregulated, consider using BH3 mimetics to sensitize cells to apoptosis. |
Experimental Protocol: Western Blot for LC3-II to Assess Autophagy
-
Sample Preparation:
-
Treat cells with MPa-PDT. It is recommended to include a positive control (e.g., cells treated with rapamycin or starved) and a negative control. For flux assessment, include a condition with an autophagy inhibitor (e.g., 50 µM chloroquine) for the last 4 hours of the experiment.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel to ensure good separation of LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against LC3 (ensure it detects both forms) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Analysis:
-
Image the blot using a chemiluminescence detector.
-
Quantify the band intensities for LC3-II and a loading control (e.g., GAPDH or β-actin). The ratio of LC3-II to the loading control is used to compare autophagy levels between samples. An increase in this ratio indicates autophagy induction.
-
Visualization: MPa-PDT Signaling Pathways
References
- 1. Mechanisms of Resistance to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sensitivity of cancer cells to pheophorbide a-based photodynamic therapy is enhanced by Nrf2 silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesized Pheophorbide a-mediated photodynamic therapy induced apoptosis and autophagy in human oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reactive Oxygen Species Generation with "Methyl pheophorbide a"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Methyl pheophorbide a (MPa) and its role in enhancing reactive oxygen species (ROS) generation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound.
| Problem / Question | Possible Causes | Suggested Solutions |
| Low or No Detectable ROS Generation | 1. Inadequate Light Activation: Insufficient light dose (fluence) or incorrect wavelength for MPa excitation.2. Low MPa Concentration: The concentration of MPa is too low to produce a detectable amount of ROS.3. Poor Cellular Uptake: MPa is not effectively entering the target cells.4. Presence of ROS Scavengers: Components in the cell culture medium or the cells themselves are quenching the generated ROS.5. Photobleaching of MPa: Excessive light exposure can lead to the degradation of the photosensitizer.[1] | 1. Optimize Light Source: Ensure the light source emits at the optimal wavelength for MPa (around 660-670 nm).[2] Verify the light dose delivered to the cells. Consider increasing the irradiation time or light intensity gradually.2. Increase MPa Concentration: Perform a dose-response experiment to determine the optimal MPa concentration for your cell line.3. Enhance Cellular Uptake: Increase incubation time with MPa. Consider using a vehicle or delivery system (e.g., nanoparticles) to improve solubility and cellular penetration.[3] Ensure the solvent used to dissolve MPa is compatible with your cell culture system.4. Modify Experimental Conditions: If possible, perform the experiment in a serum-free medium or a buffer with minimal ROS scavenging capacity during irradiation. Include appropriate controls to account for endogenous ROS scavenging.5. Monitor Photostability: Check the absorbance spectrum of MPa before and after irradiation to assess for photobleaching. If significant degradation is observed, reduce the light intensity or use fractionated light doses. |
| High Background Fluorescence in ROS Assay | 1. Autofluorescence of Cells or Medium: The cell type or components in the culture medium may exhibit natural fluorescence at the detection wavelength.2. Probe Instability or Auto-oxidation: The fluorescent probe for ROS detection (e.g., DCFH-DA) may be unstable or auto-oxidizing, leading to a high background signal. | 1. Use Appropriate Controls: Include a control group of cells without the fluorescent probe to measure background autofluorescence. Consider using a phenol red-free medium during the assay.2. Handle Probe with Care: Prepare the fluorescent probe solution fresh and protect it from light. Run a control with the probe in cell-free medium to check for auto-oxidation. |
| Low Cellular Uptake of MPa | 1. Hydrophobicity of MPa: MPa is a hydrophobic molecule, which can lead to aggregation in aqueous media and poor interaction with the cell membrane.2. Short Incubation Time: The incubation period may not be sufficient for adequate cellular accumulation.3. Cell Line-Specific Differences: Different cell lines have varying capacities for endocytosis and membrane transport. | 1. Improve Solubility: Use a suitable solvent (e.g., DMSO) to dissolve MPa before diluting it in the culture medium. Consider using delivery systems like liposomes or nanoparticles to enhance aqueous dispersibility and cellular uptake.[3][4] 2. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for maximum cellular uptake in your specific cell line.3. Characterize Uptake in Your Cell Line: If uptake remains low, consider investigating the primary uptake mechanism in your cells to identify potential enhancers. |
| Inconsistent or Non-Reproducible Results | 1. Variability in Light Delivery: Inconsistent positioning of the light source or fluctuations in its output can lead to variable light doses.2. Inconsistent Cell Plating: Variations in cell density can affect the amount of MPa taken up per cell and the overall response.3. Batch-to-Batch Variation of MPa: Different batches of MPa may have slight variations in purity or activity. | 1. Standardize Irradiation Setup: Use a fixed setup for light irradiation to ensure consistent distance and angle. Regularly calibrate the power output of the light source.2. Ensure Uniform Cell Seeding: Use a consistent cell seeding density for all experiments. Allow cells to adhere and reach the desired confluency before treatment.3. Quality Control of MPa: If possible, test new batches of MPa for their photophysical properties (e.g., absorbance spectrum) before use in critical experiments. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of ROS generation by this compound?
This compound (MPa) is a photosensitizer. Upon absorption of light at a specific wavelength (typically in the red region of the spectrum), the MPa molecule transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet-state MPa can transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂), a major type of reactive oxygen species (ROS). This process is known as a Type II photochemical reaction and is the primary mechanism of ROS generation by MPa in photodynamic therapy (PDT).[5][6][7]
2. What is the optimal wavelength of light to activate this compound?
The optimal wavelength for activating MPa corresponds to its Qy absorption band in the red region of the visible spectrum, which is typically around 660-670 nm.[2] Using light within this "phototherapeutic window" allows for deeper tissue penetration compared to shorter wavelengths.[2]
3. How can I measure the amount of ROS generated in my experiment?
A common method to quantify intracellular ROS is by using fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent molecule that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the increase in fluorescence intensity can be measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
4. What are the key safety precautions when working with this compound?
MPa is a photosensitizer and can cause skin photosensitivity upon exposure to light. It is important to handle MPa in a dimly lit environment and to protect solutions from direct light. When handling the compound, appropriate personal protective equipment (PPE), such as gloves and lab coats, should be worn. Consult the Safety Data Sheet (SDS) for detailed safety information.
5. How does ROS generation by this compound lead to cell death?
The ROS generated by light-activated MPa, primarily singlet oxygen, are highly reactive and can cause oxidative damage to various cellular components, including lipids, proteins, and nucleic acids. This damage can trigger a cascade of signaling events leading to cell death, predominantly through apoptosis.[8][9] Key events in this process include mitochondrial damage, the release of cytochrome c, and the activation of a caspase cascade.[9]
Quantitative Data
Table 1: Singlet Oxygen Quantum Yield (ΦΔ) of this compound (MPa) and Related Compounds.
| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound | DMF | 0.45 | [5] |
| Pheophorbide a | DMF | 0.37 | [5] |
| Pheophytin a | DMF | 0.24 | [5] |
| Chlorin e6 | Toluene | 0.61 | |
| Chlorin e6 | Ethanol | 0.67 |
Note: The singlet oxygen quantum yield can vary depending on the solvent and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Photodynamic Therapy (PDT) and Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 24 hours.
-
MPa Treatment: Prepare a stock solution of MPa in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the MPa-containing medium.
-
Incubation: Incubate the cells with MPa for a predetermined duration (e.g., 4-24 hours) in the dark at 37°C and 5% CO₂.
-
Washing: After incubation, remove the MPa-containing medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Irradiation: Add fresh, phenol red-free medium to the cells. Irradiate the cells with a light source at the appropriate wavelength (e.g., 670 nm) and light dose (e.g., 1-5 J/cm²). A parallel plate should be kept in the dark as a control.
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24-48 hours.
-
MTT Assay:
-
Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Intracellular ROS Detection using DCFH-DA
-
Cell Treatment: Seed and treat cells with MPa as described in Protocol 1 (steps 1-3).
-
Probe Loading: After incubation with MPa, wash the cells with PBS. Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30-60 minutes in the dark at 37°C.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Irradiation: Add fresh, phenol red-free medium or PBS to the cells and irradiate as described in Protocol 1 (step 5).
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Signaling Pathways and Experimental Workflows
Caption: Intrinsic apoptosis signaling pathway induced by MPa-mediated PDT.
Caption: General experimental workflow for in vitro PDT using this compound.
Caption: A simplified logic flow for troubleshooting low ROS generation in PDT experiments.
References
- 1. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current Limitations and Recent Progress in Nanomedicine for Clinically Available Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chlorin Conjugates in Photodynamic Chemotherapy for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. a-mediated photodynamic therapy: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Methyl Pheophorbide a (MPa) Nanoparticle Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl pheophorbide a (MPa) nanoparticle formulations.
Troubleshooting Guide
Researchers may encounter several stability-related challenges during the formulation and storage of this compound (MPa) nanoparticles. This guide provides solutions to common problems.
Problem 1: Nanoparticle Aggregation Upon Storage
Symptom: Increase in particle size and polydispersity index (PDI) over time, visible precipitation.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Surface Stabilization | - Increase the concentration of the stabilizer (e.g., Poloxamer 188, PVA, PEG-lipid).- Optimize the type of stabilizer. For lipid-based nanoparticles, consider using a higher percentage of PEGylated lipids. |
| Inadequate Zeta Potential | - For electrostatic stabilization, aim for a zeta potential of at least ±30 mV.[1] Adjust the pH of the formulation to increase surface charge, if the formulation allows.- Incorporate charged lipids or polymers into the formulation. |
| Inappropriate Storage Temperature | - Store nanoparticles at a recommended temperature, typically 4°C. Avoid freezing unless a suitable cryoprotectant is used, as ice crystal formation can disrupt nanoparticle integrity. |
| High Nanoparticle Concentration | - Dilute the nanoparticle suspension to an optimal concentration to reduce the frequency of particle collisions. |
Problem 2: Drug Leakage from Nanoparticles
Symptom: Decrease in encapsulation efficiency and drug loading over time.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Core Matrix Integrity | - For lipid-based nanoparticles, use lipids with higher phase transition temperatures (Tm) to create a more rigid core.- For polymeric nanoparticles, select polymers with stronger hydrophobic interactions with MPa. |
| High Drug Loading | - Optimize the drug-to-carrier ratio. Excessively high drug loading can lead to the formation of drug crystals on the nanoparticle surface, which can easily detach. |
| Incompatible Formulation Components | - Ensure all excipients are compatible with MPa and do not facilitate its partitioning out of the nanoparticle core. |
Problem 3: Chemical Degradation of MPa
Symptom: Appearance of new peaks in the HPLC chromatogram, changes in the color or UV-Vis spectrum of the formulation.
Possible Causes & Solutions:
| Cause | Solution |
| Hydrolysis | - Protect the formulation from extreme pH conditions. Formulate near a neutral pH if possible.- Lyophilize the formulation to remove water and prevent hydrolysis during long-term storage. |
| Oxidation | - Protect the formulation from light and air. Store in amber vials and consider purging the headspace with an inert gas like nitrogen or argon.- Incorporate antioxidants into the formulation, ensuring they are compatible with MPa and other excipients. |
| Photodegradation | - As MPa is a photosensitizer, it is inherently sensitive to light. All handling and storage should be performed under light-protected conditions (e.g., using amber vials, in the dark).[2] |
Problem 4: Instability After Lyophilization (Freeze-Drying)
Symptom: Poor redispersibility, formation of aggregates after reconstitution.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Cryoprotection | - Use a cryoprotectant (e.g., sucrose, trehalose, mannitol) at an optimized concentration (typically 5-10% w/v) to protect nanoparticles from the stresses of freezing and drying.[2] |
| Inappropriate Freezing Rate | - The optimal freezing rate can depend on the formulation and cryoprotectant. Both very fast and very slow freezing can sometimes lead to aggregation. Experiment with different freezing rates to find the optimum for your formulation. |
| Formulation Collapse | - Ensure the lyophilization cycle is optimized, particularly the primary and secondary drying temperatures, to be below the collapse temperature of the formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues with this compound (MPa) nanoparticle formulations?
A1: The main stability challenges are physical instability, such as aggregation and drug leakage, and chemical instability, including hydrolysis, oxidation, and photodegradation of MPa.[2] Aggregation is often driven by the hydrophobic nature of MPa.
Q2: How can I monitor the physical stability of my MPa nanoparticles?
A2: Regular monitoring of particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS) is crucial. Visual inspection for any signs of precipitation is also a simple yet effective method.
Q3: What analytical techniques are suitable for assessing the chemical stability of MPa in nanoparticles?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[3][4] This method should be able to separate intact MPa from its potential degradation products. UV-Vis spectroscopy can also be used to monitor changes in the characteristic absorption peaks of MPa.
Q4: How does drug loading affect the stability of MPa nanoparticles?
A4: Higher drug loading can sometimes compromise stability by increasing the likelihood of drug expulsion from the nanoparticle core and the formation of surface drug crystals, which can lead to aggregation and faster clearance in vivo.
Q5: What is the importance of zeta potential in nanoparticle stability?
A5: Zeta potential is a measure of the surface charge of nanoparticles. A higher magnitude of zeta potential (generally > ±30 mV) indicates greater electrostatic repulsion between particles, which helps to prevent aggregation and maintain a stable colloidal suspension.[1]
Q6: Are there any specific considerations for storing MPa nanoparticle formulations?
A6: Yes. Due to the photosensitive nature of MPa, formulations should always be protected from light by using amber vials or storing them in the dark. Refrigeration at 4°C is generally recommended to slow down both physical and chemical degradation processes. For long-term storage, lyophilization is often the preferred method.
Quantitative Stability Data
The following tables provide representative data from a hypothetical 3-month accelerated stability study of an MPa-loaded lipid nanoparticle formulation.
Storage Conditions: 25°C / 60% Relative Humidity (RH) and 40°C / 75% Relative Humidity (RH).
Table 1: Physical Stability Assessment
| Time Point | Storage Condition | Particle Size (nm) | PDI | Zeta Potential (mV) |
| Initial | - | 120.5 | 0.15 | -35.2 |
| 1 Month | 25°C / 60% RH | 122.1 | 0.16 | -34.8 |
| 40°C / 75% RH | 128.4 | 0.19 | -32.5 | |
| 2 Months | 25°C / 60% RH | 123.5 | 0.16 | -34.5 |
| 40°C / 75% RH | 135.2 | 0.22 | -30.1 | |
| 3 Months | 25°C / 60% RH | 124.0 | 0.17 | -34.1 |
| 40°C / 75% RH | 145.8 | 0.25 | -28.7 |
Table 2: Chemical Stability and Drug Integrity
| Time Point | Storage Condition | Encapsulation Efficiency (%) | Drug Loading (%) | MPa Content (% of Initial) |
| Initial | - | 95.2 | 4.8 | 100.0 |
| 1 Month | 25°C / 60% RH | 94.8 | 4.7 | 99.5 |
| 40°C / 75% RH | 92.1 | 4.6 | 98.2 | |
| 2 Months | 25°C / 60% RH | 94.5 | 4.7 | 99.1 |
| 40°C / 75% RH | 89.5 | 4.5 | 96.5 | |
| 3 Months | 25°C / 60% RH | 94.1 | 4.7 | 98.8 |
| 40°C / 75% RH | 86.2 | 4.3 | 94.3 |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol outlines a typical accelerated stability study for MPa nanoparticles.
-
Sample Preparation: Prepare a sufficient quantity of the final MPa nanoparticle formulation. Aliquot the formulation into amber glass vials and seal them.
-
Storage Conditions: Place the vials in stability chambers set to the desired conditions (e.g., 25°C/60% RH and 40°C/75% RH).
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, and 3 months).
-
Analysis: At each time point, analyze the samples for the following parameters:
-
Visual Appearance: Inspect for any changes in color, clarity, or for the presence of precipitates.
-
Particle Size, PDI, and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency and Drug Loading: Determine by separating the free drug from the nanoparticles (e.g., using ultracentrifugation or size exclusion chromatography) and quantifying the drug in each fraction using a validated HPLC method.
-
MPa Content and Purity: Use a stability-indicating HPLC method to quantify the amount of intact MPa and detect any degradation products.
-
pH: Measure the pH of the formulation.
-
Protocol 2: Stability-Indicating HPLC Method for MPa
This protocol describes the development of an HPLC method to quantify MPa and separate it from its degradation products.
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Incubate MPa solution with 0.1 M HCl and 0.1 M NaOH at 60°C.
-
Oxidation: Treat MPa solution with 3% H₂O₂ at room temperature.
-
Photodegradation: Expose MPa solution to a calibrated light source (e.g., Xenon lamp).
-
Thermal Degradation: Heat MPa solution at 80°C.
-
-
Chromatographic Conditions Development:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Develop a gradient method using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV-Vis detector at the λmax of MPa (around 410 nm and 665 nm) or a fluorescence detector for higher sensitivity.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main MPa peak from all degradation product peaks.[5]
Visualizations
Caption: Workflow for an accelerated stability study of MPa nanoparticles.
Caption: Troubleshooting logic for nanoparticle aggregation.
References
Technical Support Center: Minimizing "Methyl Pheophorbide a" Dark Toxicity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl pheophorbide a (MPa). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize dark toxicity in your in vitro experiments and ensure the successful application of MPa in photodynamic therapy (PDT) research.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" (MPa) and why is its dark toxicity a concern?
A1: this compound (MPa) is a derivative of chlorophyll a and is used as a photosensitizer in photodynamic therapy (PDT).[1] In PDT, a photosensitizer is administered and then activated by light of a specific wavelength to produce reactive oxygen species (ROS) that kill cancer cells.[1] "Dark toxicity" refers to the cytotoxic effects of the photosensitizer in the absence of light.[2][3] While MPa is known for its low dark toxicity, it is crucial to minimize any potential off-target effects to ensure that the observed cell death is primarily due to the intended photodynamic effect.[4][5]
Q2: What is the general consensus on the dark toxicity of this compound?
A2: The general consensus is that this compound and its derivatives exhibit low dark toxicity in vitro.[4][5] For instance, one study on human HEp2 cells showed that methyl pheophorbide was non-toxic in the dark at concentrations up to 200 µM.[5] However, factors such as the specific cell line, MPa concentration, and incubation time can influence its dark cytotoxicity.[4]
Q3: What are the primary mechanisms of cell death induced by MPa in photodynamic therapy?
A3: In the presence of light, MPa primarily induces apoptosis through the mitochondrial pathway.[6] This process involves the generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases.[6][7]
Q4: Are the mechanisms of dark toxicity different from phototoxicity?
A4: The specific molecular mechanisms of MPa's dark toxicity are not as extensively studied as its phototoxicity, largely because the dark toxicity is generally low. Any observed dark toxicity at high concentrations might be due to non-specific interactions with cellular components, leading to stress responses or off-target effects. In contrast, phototoxicity is a well-defined process initiated by light activation and ROS production.
Troubleshooting Guide: Minimizing MPa Dark Toxicity
This guide provides solutions to common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High dark toxicity observed in control wells (MPa without light). | MPa Concentration Too High: The concentration of MPa may be in a range that is cytotoxic to the specific cell line being used. | Optimize MPa Concentration: Perform a dose-response curve to determine the IC50 value for dark toxicity in your specific cell line. Use a concentration well below the dark IC50 for your PDT experiments. |
| Contamination: The MPa stock solution or cell culture may be contaminated. | Ensure Sterility: Filter-sterilize the MPa stock solution. Regularly check cell cultures for any signs of contamination. | |
| Solvent Toxicity: The solvent used to dissolve MPa (e.g., DMSO) may be at a toxic concentration. | Control for Solvent Effects: Include a vehicle control (solvent only) in your experiments to assess its toxicity. Keep the final solvent concentration consistent and as low as possible across all wells (typically <0.5%). | |
| Incorrect Incubation Time: Prolonged incubation with MPa, even at low concentrations, might lead to some dark toxicity. | Optimize Incubation Time: Determine the minimum incubation time required for sufficient MPa uptake by the cells for your PDT experiments. | |
| Inconsistent results for dark toxicity between experiments. | Cell Viability and Density: Variations in cell seeding density and viability can affect the outcome of cytotoxicity assays. | Standardize Cell Culture Conditions: Ensure consistent cell seeding density and use cells in the logarithmic growth phase for all experiments. Perform a cell count and viability check before each experiment. |
| Assay Interference: Components in the assay (e.g., phenol red in the medium) or the photosensitizer itself might interfere with the readout of viability assays like MTT. | Validate Your Assay: Run appropriate controls, such as a media-only blank and a no-cell control with MPa, to check for interference. Consider using alternative viability assays if interference is suspected.[2] | |
| Unexpected cell death in the dark control group. | Light Exposure: Accidental exposure of the "dark" control plates to ambient light can activate the photosensitizer. | Strict Light Protection: Handle all steps involving the photosensitizer in the dark or under dim, indirect light. Wrap plates in aluminum foil during incubation.[8] |
| Photosensitizer Aggregation: Aggregated MPa may exhibit different toxic properties. | Ensure Proper Solubilization: Ensure MPa is fully dissolved in the solvent before adding it to the cell culture medium. Vortex or sonicate if necessary. |
Quantitative Data Summary
The following table summarizes the available data on the dark cytotoxicity of this compound and its derivatives. Note that comprehensive data across a wide range of cell lines is limited in publicly available literature, reflecting the general understanding of its low dark toxicity.
| Photosensitizer | Cell Line | Assay | Dark IC50 (µM) | Reference |
| This compound | HEp2 (Human epidermoid carcinoma) | Cell Titer Blue | > 200 | [5] |
| Pyropheophorbide-a 17-diethylene glycol ester | HeLa (Human cervical cancer) | Not specified | > 100 | [4] |
| This compound derivatives (general) | HeLa (Human cervical cancer) | Not specified | Varies (some > 100) | [4] |
Experimental Protocols
Protocol 1: Assessment of "this compound" Dark Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the dark cytotoxicity of MPa in a specific cell line.
Materials:
-
"this compound" (MPa)
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of MPa Solutions:
-
Prepare a stock solution of MPa in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the MPa stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM).
-
Prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared MPa dilutions and the vehicle control to the respective wells in triplicate.
-
Include wells with untreated cells (medium only) as a negative control.
-
-
Incubation (in the dark):
-
Wrap the 96-well plate completely in aluminum foil to protect it from light.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).
-
Plot the percentage of cell viability against the MPa concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Signaling Pathway: Mitochondria-Mediated Apoptosis in PDT
The following diagram illustrates the key steps in the mitochondria-mediated apoptotic pathway, which is the primary mechanism of cell death induced by this compound-based photodynamic therapy.
References
- 1. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisomes control mitochondrial dynamics and the mitochondrion-dependent apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Improving Tumor Specificity of Methyl Pheophorbide a
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl pheophorbide a (MPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the tumor specificity of this promising photosensitizer.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPA) and why is it used in photodynamic therapy (PDT)?
This compound (MPA) is a derivative of chlorophyll a and is classified as a second-generation photosensitizer.[1][2] It is utilized in photodynamic therapy (PDT), a non-invasive cancer treatment, due to its favorable properties.[3] When activated by light of a specific wavelength, MPA produces reactive oxygen species (ROS), such as singlet oxygen, which induce cell death in cancerous tissues.[4][5] Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light.[2]
Q2: What are the main limitations of MPA in achieving high tumor specificity?
The primary limitations of MPA that hinder its tumor specificity include:
-
Poor Water Solubility: MPA is hydrophobic, which leads to aggregation in aqueous environments, reducing its bioavailability and efficient delivery to tumor sites.[2][3]
-
Lack of Specificity: As a non-selective photosensitizer, MPA can accumulate in both healthy and cancerous tissues, potentially causing damage to normal cells upon light activation.[6]
Q3: What are the common strategies to improve the tumor specificity of MPA?
Several strategies are being explored to enhance the targeted delivery of MPA to tumors:
-
Nanoparticle Encapsulation: Loading MPA into nanoparticles, such as solid lipid nanoparticles (SLNs), chitosan nanoparticles, or casein micelles, can improve its solubility and stability.[2][3][7][8] This approach can also leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.[9]
-
Conjugation with Targeting Moieties: Attaching molecules that bind to specific receptors overexpressed on cancer cells can significantly improve tumor specificity.[6][10] Common targeting ligands include:
Troubleshooting Guides
Problem 1: Low phototoxicity of MPA in in vitro experiments.
| Possible Cause | Troubleshooting Suggestion |
| MPA Aggregation | Ensure MPA is fully dissolved in an appropriate solvent (e.g., DMSO) before adding to the cell culture medium. The final concentration of the organic solvent should be non-toxic to the cells (typically <0.5%). |
| Insufficient Light Dose | Optimize the light dose (J/cm²) by performing a dose-response experiment. Ensure the light source wavelength matches the absorption peak of MPA (around 667-674 nm).[11] |
| Low Cellular Uptake | Increase the incubation time of MPA with the cells. Consider using a delivery vehicle like nanoparticles to enhance cellular uptake. |
| Drug Efflux | Some cancer cells express efflux pumps (e.g., ABCG2) that can remove MPA.[12] Consider co-administration with an inhibitor of these pumps for experimental purposes. |
Problem 2: High toxicity in non-tumor tissues during in vivo studies.
| Possible Cause | Troubleshooting Suggestion |
| Non-specific Distribution | Utilize a targeted delivery system, such as MPA conjugated to a tumor-specific ligand or encapsulated in nanoparticles, to increase the tumor-to-healthy tissue accumulation ratio.[9][10] |
| Premature Drug Release | If using a nanoparticle system, ensure it is stable in circulation and designed for tumor-specific drug release (e.g., triggered by the tumor microenvironment). |
| Suboptimal Light Delivery | Precisely focus the light source on the tumor area to minimize exposure to surrounding healthy tissues. |
Quantitative Data Summary
Table 1: In Vitro Phototoxicity of MPA and its Formulations
| Cell Line | Photosensitizer Formulation | Light Dose (J/cm²) | IC50 (µM) | Reference |
| Human Lung Carcinoma (NCI-h446) | MPPa | Not Specified | - | [11] |
| Human Ovarian Cancer (A2780) | Mppa | Not Specified | - | [12] |
| Human Ovarian Cancer (SKOV3) | Mppa | Not Specified | - | [12] |
| Human Lung Cancer (A549) | MPPa | Varies | Dose-dependent | [4] |
| Human Osteosarcoma (MG-63) | MPPa | Not Specified | - | [1] |
| Human Uterine Sarcoma (MES-SA) | PPBa | Not Specified | 0.5 | [13][14] |
| Human Breast Adenocarcinoma (MDA-MB-231) | PPBa | Not Specified | 0.5 | [13][14] |
| Human Breast Tumor (MCF-7) | PPBa | Not Specified | 0.5 | [13][14] |
| Murine Oral Squamous Cell Carcinoma | Pheophorbide-a | 100 J/cm² | - | [13] |
Note: "MPPa" and "PPBa" are used in the literature to refer to this compound and Pheophorbide a, respectively. IC50 values are highly dependent on experimental conditions.
Table 2: In Vivo Tumor Inhibition with MPA-based PDT
| Tumor Model | Photosensitizer Formulation | Treatment | Tumor Growth Inhibition (%) | Reference |
| Murine Oral Squamous Cell Carcinoma | Intratumoral PPBa | PDT (10 mg/kg, 100 J/cm²) | ~60% | [13] |
| Melanoma (B16 cells in C57 mice) | DOX/F127-PheoA micelles | Chemo-PDT | 73.5% | [15] |
| Tumor-bearing mice | PheoA-ss-CNPs | PDT | More efficient than free PheoA | [9] |
Key Experimental Protocols
1. Preparation of this compound (MPA)
This protocol is a generalized representation based on common chemical synthesis methods.
-
Starting Material: Pheophytin, which can be obtained from plant material like Spirulina.
-
Reaction: Perform an alcoholysis reaction on pheophytin.
-
Dissolve pheophytin in anhydrous methanol.
-
Slowly add concentrated sulfuric acid as a catalyst.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 40 hours).
-
-
Purification:
-
The resulting solid can be dissolved in a solvent like dichloromethane or chloroform.
-
Purify the product using column chromatography (silica gel).
-
Precipitate the purified MPA by adding methanol.
-
Filter, wash with methanol, and dry the final product.
-
Disclaimer: This is a simplified protocol. Please refer to specific literature for detailed and optimized procedures.[16]
2. In Vitro Phototoxicity Assay (MTT or CCK-8)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
MPA Incubation: Treat the cells with various concentrations of MPA (or its formulation) and incubate for a specific period (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Light Irradiation: Wash the cells with PBS to remove excess MPA. Add fresh medium and irradiate the cells with a light source at the appropriate wavelength (e.g., 660 nm) and a specific light dose. Keep a set of plates in the dark as a control for dark toxicity.[17]
-
Post-Irradiation Incubation: Incubate the cells for another 24-48 hours.
-
Cell Viability Assessment: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of MPA that causes 50% inhibition of cell growth).
Signaling Pathways and Experimental Workflows
Caption: MPA-PDT induced apoptosis signaling pathway.
Caption: Experimental workflow for targeted MPA-PDT.
Caption: Role of Nrf2 signaling in MPA-PDT resistance.
References
- 1. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved anticancer efficacy of methyl pyropheophorbide-a-incorporated solid lipid nanoparticles in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pheophorbide-a conjugates with cancer-targeting moieties for targeted photodynamic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Cancer cell-specific photoactivity of pheophorbide a-glycol chitosan nanoparticles for photodynamic therapy in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of the Effect of Methyl Pyropheophorbide-a-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Co-delivery of doxorubicin and pheophorbide A by pluronic F127 micelles for chemo-photodynamic combination therapy of melanoma - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 16. CN110759924A - Preparation method of this compound - Google Patents [patents.google.com]
- 17. In vitro study on the effects of photodynamic inactivation using this compound, PhotoMed, PhotoCure, and 660 nm diode laser on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Photodynamic Therapy: Methyl Pheophorbide a vs. Photofrin
A comprehensive comparison of the efficacy of two prominent photosensitizers, Methyl pheophorbide a and the clinically established Photofrin, reveals significant differences in their therapeutic potential for cancer treatment. Emerging evidence suggests that this compound, a chlorophyll derivative, may offer superior photodynamic efficiency in terms of cytotoxicity and in vivo tumor suppression when compared to the first-generation photosensitizer, Photofrin.
This guide provides a detailed, objective comparison of the performance of this compound (MPa) and Photofrin in photodynamic therapy (PDT). The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid in the evaluation and selection of photosensitizers for preclinical and clinical research.
At a Glance: Key Performance Indicators
| Parameter | This compound (or its derivative) | Photofrin® | Key Findings |
| In Vitro Cytotoxicity (SCC VII cells) | Significantly more cytotoxic at lower concentrations (e.g., 14.43% viability at 0.5 µM after 24h)[1] | No significant cytotoxicity at 0.5 µM after 24h (101.95% viability)[1] | The this compound derivative, Photomed, demonstrated markedly higher potency in killing cancer cells in vitro. |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.62 | Up to 0.85 (variable with environment) | Both are efficient generators of singlet oxygen, the primary cytotoxic agent in Type II PDT. |
| In Vivo Tumor Growth Inhibition (Small Tumors) | Superior tumor growth inhibition after two PDT sessions[1] | Effective, but less potent than the MPa derivative[1] | In a murine model with small squamous cell carcinoma tumors, the MPa derivative led to a greater reduction in tumor volume. |
| In Vivo Tumor Growth Inhibition (Large Tumors) | Maintained significant tumor growth inhibition[1] | Showed reduced efficacy compared to its effect on small tumors[1] | The therapeutic advantage of the MPa derivative was also observed in larger, more established tumors. |
Delving into the Mechanisms: How They Work
Photodynamic therapy is a two-stage treatment that involves the administration of a photosensitizer followed by its activation with light of a specific wavelength. This process, in the presence of oxygen, generates reactive oxygen species (ROS), primarily singlet oxygen, which induce cellular damage and ultimately lead to cell death through apoptosis or necrosis.
This compound (MPa) , a second-generation photosensitizer derived from chlorophyll, exhibits strong absorption in the red region of the spectrum, allowing for deeper tissue penetration of light. Upon activation, it efficiently produces singlet oxygen, triggering cell death pathways.
Photofrin® (porfimer sodium) , the first FDA-approved photosensitizer, is a mixture of porphyrin oligomers. It is activated by red light at 630 nm and has been a clinical standard in PDT for various cancers.[2] Its mechanism also relies on the generation of ROS to induce vascular damage and direct tumor cell killing.[3]
Experimental Evidence: A Closer Look
In Vitro Cytotoxicity: A Clear Distinction
A key study directly compared the in vitro photodynamic efficacy of a 3-substituted methyl pyropheophorbide-a derivative (Photomed) with Photofrin on murine squamous cell carcinoma (SCC VII) cells. The results demonstrated a significant dose- and time-dependent superiority of the MPa derivative.
Table 1: In Vitro Cytotoxicity of Photomed vs. Photofrin on SCC VII Cells [1]
| Photosensitizer | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| Photomed | 0.5 | 4 | 65.33 ± 8.69 |
| Photofrin | 0.5 | 4 | 99.98 ± 2.84 |
| Photomed | 0.5 | 24 | 14.43 ± 5.24 |
| Photofrin | 0.5 | 24 | 101.95 ± 0.91 |
These findings highlight the potent cytotoxic potential of the this compound derivative at concentrations where Photofrin shows negligible activity.
In Vivo Efficacy: Translating to Tumor Regression
The same comparative study extended its investigation to an in vivo murine model bearing SCC VII tumors of varying sizes. The results corroborated the in vitro findings, with the MPa derivative demonstrating a more pronounced and sustained inhibition of tumor growth.
Table 2: In Vivo Tumor Growth Inhibition in SCC VII Tumor-Bearing Mice [1]
| Treatment Group | Tumor Size | Key Outcome |
| Photomed-PDT | Small & Large | Superior tumor growth inhibition compared to Photofrin-PDT. |
| Photofrin-PDT | Small | Showed antitumor efficacy. |
| Photofrin-PDT | Large | Reduced efficacy compared to its effect on small tumors. |
These in vivo results suggest that this compound and its derivatives may be more effective in treating both early and advanced-stage tumors.
Experimental Protocols in Detail
To ensure reproducibility and facilitate the design of future comparative studies, detailed experimental protocols are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the phototoxic effect of this compound and Photofrin on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SCC VII, HeLa, A549) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of this compound or Photofrin (e.g., 0.01 to 10 µM). Incubate for a predetermined period (e.g., 4 or 24 hours) in the dark.
-
Light Irradiation: After incubation, wash the cells with phosphate-buffered saline (PBS) and add fresh phenol red-free medium. Irradiate the cells with a light source at the respective absorption maximum of the photosensitizer (approx. 660-670 nm for MPa, 630 nm for Photofrin) with a defined light dose (e.g., 2 J/cm²).
-
Cell Viability Assessment: After a further 24-hour incubation in the dark, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of photosensitizer required to inhibit cell growth by 50%).
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the in vivo antitumor efficacy of this compound and Photofrin-mediated PDT in a tumor-bearing animal model.
Protocol:
-
Animal Model and Tumor Induction: Use immunocompromised mice (e.g., BALB/c nude mice). Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ SCC VII cells) into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: Randomly divide the mice into treatment groups. Administer this compound or Photofrin intravenously via the tail vein at a predetermined dose (e.g., 5 mg/kg).
-
Light Delivery: After a specific drug-light interval (e.g., 24 hours), anesthetize the mice and irradiate the tumor area with a laser at the appropriate wavelength and light dose (e.g., 100 J/cm²).
-
Tumor Volume Measurement: Measure the tumor volume using a caliper every 2-3 days for a specified period (e.g., 21 days). Calculate the tumor volume using the formula: (length x width²) / 2.
-
Data Analysis: Plot the average tumor volume for each group over time to assess the tumor growth inhibition. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Intracellular Reactive Oxygen Species (ROS) Detection
Objective: To quantify the intracellular generation of ROS following PDT with this compound and Photofrin.
Protocol:
-
Cell Preparation and Photosensitizer Incubation: Seed cells in a suitable format (e.g., 96-well black plates) and incubate with the photosensitizers as described in the cytotoxicity protocol.
-
ROS Probe Incubation: After photosensitizer incubation and washing, add a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium to the cells and incubate for 30 minutes at 37°C in the dark.
-
Light Irradiation: Irradiate the cells with the appropriate wavelength and light dose.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.
-
Data Analysis: The increase in fluorescence intensity is proportional to the amount of intracellular ROS generated.
Signaling Pathways: The Molecular Aftermath
The cellular response to PDT-induced oxidative stress is orchestrated by a complex network of signaling pathways that ultimately determine the cell's fate.
This compound-mediated PDT has been shown to activate the ROS-JNK signaling pathway , which can lead to autophagy and subsequently promote apoptosis in cancer cells.[4] It has also been linked to the modulation of the Nrf2 pathway , a key regulator of the cellular antioxidant response.
Photofrin-mediated PDT is known to induce a broader range of signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38) and the NF-κB signaling pathway .[5] The activation of these pathways can have dual roles, either promoting cell survival or initiating apoptosis, depending on the cellular context and the severity of the photodamage. Depending on the incubation protocol and the resulting subcellular localization, Photofrin-PDT can induce either apoptosis or necrosis.[6]
Below are visual representations of the key signaling pathways involved.
Caption: Generalized experimental workflow for comparing the PDT efficacy of photosensitizers.
Caption: Key signaling pathways activated by MPa and Photofrin-mediated PDT.
Conclusion: A Promising Alternative
The available evidence strongly suggests that this compound and its derivatives represent a highly promising class of second-generation photosensitizers for photodynamic therapy. Direct comparative studies, although limited to a derivative of MPa, indicate a significantly higher in vitro cytotoxicity and in vivo tumoricidal effect compared to the clinically established Photofrin. The favorable photophysical properties of MPa, including its strong absorption at longer wavelengths and high singlet oxygen quantum yield, further underscore its potential for enhanced therapeutic outcomes.
While Photofrin remains a valuable tool in the clinical PDT armamentarium, the data presented in this guide should encourage further research into this compound and its analogues as potentially more effective alternatives for a range of cancers. Future studies should focus on direct, head-to-head comparisons of the parent this compound compound with Photofrin across a broader range of cancer models to fully elucidate its clinical potential.
References
- 1. Photofrin--factor of photodynamic therapy induces apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy is a 2-step process - Photofrin® [photofrin.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photofrin binds to procaspase-3 and mediates photodynamic treatment-triggered methionine oxidation and inactivation of procaspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis or necrosis following Photofrin photosensitization: influence of the incubation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chlorophyll-Derived Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl pheophorbide a and other prominent chlorophyll-derived photosensitizers used in photodynamic therapy (PDT). The information presented herein is curated from experimental data to facilitate an objective evaluation of their performance and potential therapeutic applications.
Performance Comparison of Chlorophyll-Derived Photosensitizers
The efficacy of a photosensitizer in PDT is determined by a combination of its photophysical and biological properties. This section summarizes the key performance indicators for this compound and its counterparts.
Table 1: Photophysical and Photochemical Properties
| Photosensitizer | Absorption Max (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at Qy band | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Conditions |
| This compound | ~665 | Not widely reported | 0.62[1] | Not specified |
| Pheophorbide a | ~667 | Not widely reported | ~0.5-0.6[2] | Various organic solvents |
| Pyropheophorbide a | ~665 | Not widely reported | ~0.5[3] | Aqueous solution with DNA |
| Chlorin e6 | ~660-665 | ~5 x 10⁴ | 0.6-0.75 | PBS/Aqueous solutions |
| Bacteriochlorins (general) | ~740-780 | >10⁵ | 0.3-0.6[1][4] | Various |
Table 2: In Vitro Phototoxicity (IC50 Values)
| Photosensitizer | Cell Line | Concentration (µM) | Light Dose (J/cm²) | IC50 (µM) | Reference |
| This compound | HeLa | Not specified | Not specified | Lower than Chlorin e6 | [5] |
| Pheophorbide a | Various | Various | Various | Varies significantly | [6] |
| Chlorin e6 | B16F10 | 25 | 1 | 20.98 | [7] |
| Pyropheophorbide a derivative | LNCaP | 1 | Not specified | Apoptosis induced | [1] |
| Bacteriochlorin (Platinated) | Various | Not specified | 5 | Down to 0.006 | [8] |
Note: IC50 values are highly dependent on the cell line, photosensitizer concentration, light dose, and incubation time. Direct comparison should be made with caution.
Table 3: Cellular Uptake and Photostability
| Photosensitizer | Cellular Uptake Efficiency | Uptake Mechanism | Photostability |
| This compound | Varies by cell line and formulation | Passive diffusion, endocytosis | Moderate |
| Pheophorbide a | Generally high due to lipophilicity | Passive diffusion, endocytosis | Moderate |
| Chlorin e6 | Influenced by charge and pH; can be high | Endocytosis, passive diffusion | Lower than some bacteriochlorins |
| Pyropheophorbide a | High, influenced by derivatives | Passive diffusion, endocytosis | Generally good |
| Bacteriochlorins | Varies; can be high | Passive diffusion, endocytosis | Can be lower than chlorins, but stable synthetic derivatives exist[3][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section provides protocols for key experiments used in the evaluation of photosensitizers.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes the relative method using a chemical trap, 1,3-diphenylisobenzofuran (DPBF), and a reference photosensitizer with a known ΦΔ.
Materials:
-
Test photosensitizer
-
Reference photosensitizer (e.g., Rose Bengal, Methylene Blue)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectrophotometer
-
Light source with a specific wavelength (e.g., laser, LED)
-
Cuvettes
-
Appropriate solvent (e.g., DMSO, DMF, PBS)
Procedure:
-
Prepare stock solutions of the test photosensitizer, reference photosensitizer, and DPBF in the chosen solvent.
-
Prepare a solution of the test photosensitizer and DPBF in a cuvette. The concentration of the photosensitizer should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength. The DPBF concentration is typically in the micromolar range.
-
Measure the initial absorbance of the DPBF at its maximum absorption wavelength (~415 nm).
-
Irradiate the solution with the light source at the Q-band absorption maximum of the photosensitizer.
-
At regular time intervals, stop the irradiation and record the absorbance of the DPBF at its maximum absorption wavelength.
-
Plot the absorbance of DPBF versus irradiation time. The initial slope of this plot is proportional to the rate of DPBF photobleaching.
-
Repeat steps 2-6 with the reference photosensitizer under identical conditions (same solvent, DPBF concentration, light intensity, and geometry).
-
Calculate the singlet oxygen quantum yield of the test photosensitizer (ΦΔ_sample) using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
where:
-
ΦΔ_ref is the known singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the slopes of the DPBF absorbance decay plots for the sample and reference, respectively.
-
I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively. This can be calculated from the absorbance at the irradiation wavelength.
-
In Vitro Phototoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Photosensitizer stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well plates
-
Light source for PDT
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the photosensitizer. Include control wells with medium only (no cells) and cells with medium but no photosensitizer.
-
Incubate the cells with the photosensitizer for a specific period (e.g., 4, 24 hours) in the dark.
-
After incubation, wash the cells with PBS to remove the excess photosensitizer.
-
Add fresh, photosensitizer-free medium to each well.
-
Irradiate the cells with a specific light dose (J/cm²). Keep a set of plates in the dark as a control for dark toxicity.
-
Incubate the cells for a further 24-48 hours in the dark.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
-
Plot cell viability versus photosensitizer concentration to determine the IC50 value (the concentration of photosensitizer that causes 50% cell death upon irradiation).
Cellular Uptake Analysis by Fluorescence Microscopy
This protocol describes a qualitative and semi-quantitative method to assess the cellular uptake and subcellular localization of fluorescent photosensitizers.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Photosensitizer stock solution
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filters
-
Optional: Organelle-specific fluorescent probes (e.g., MitoTracker, LysoTracker) and a nuclear stain (e.g., DAPI, Hoechst).
Procedure:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the photosensitizer at a specific concentration.
-
Incubate the cells for various time points (e.g., 1, 4, 24 hours) in the dark.
-
(Optional) In the last 30-60 minutes of incubation, add organelle-specific probes and/or a nuclear stain according to the manufacturer's instructions.
-
Wash the cells three times with PBS to remove the extracellular photosensitizer.
-
Add fresh, phenol red-free medium or PBS to the cells.
-
Immediately visualize the cells under a fluorescence microscope using the appropriate filter sets for the photosensitizer and any co-stains.
-
Capture images to document the intensity and subcellular distribution of the photosensitizer's fluorescence.
-
For semi-quantitative analysis, the fluorescence intensity per cell can be measured using image analysis software.
Photostability Assessment
This protocol outlines a method to determine the photostability of a photosensitizer in solution.
Materials:
-
Photosensitizer solution of known concentration
-
Spectrophotometer
-
Light source with a specific wavelength and known intensity
-
Cuvette
Procedure:
-
Prepare a solution of the photosensitizer in a suitable solvent and measure its initial absorption spectrum, focusing on the Q-band.
-
Continuously irradiate the solution in the cuvette with the light source.
-
At regular time intervals, record the full absorption spectrum of the solution.
-
Plot the absorbance at the Q-band maximum as a function of irradiation time or light dose.
-
The rate of decrease in absorbance indicates the rate of photobleaching. Photostability can be quantified by the time required for the absorbance to decrease by a certain percentage (e.g., 50%).
Signaling Pathways in Photodynamic Therapy
PDT-induced cell death primarily occurs through apoptosis and autophagy. The specific pathway activated depends on the photosensitizer's subcellular localization and the light dose delivered.
Apoptosis Signaling Pathway
PDT can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. For many chlorophyll-derived photosensitizers that localize in the mitochondria, the intrinsic pathway is predominant.
Figure 1: Intrinsic apoptosis pathway induced by mitochondrial-localizing photosensitizers.
Autophagy Signaling Pathway
Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death following PDT. Its role is complex and context-dependent.
Figure 2: Autophagy induction pathway via ER stress in photodynamic therapy.
Experimental Workflow for In Vitro Photosensitizer Evaluation
The following diagram illustrates a typical workflow for the initial in vitro assessment of a novel photosensitizer.
Figure 3: A generalized workflow for the in vitro evaluation of a photosensitizer.
References
- 1. cancertargetedtechnology.com [cancertargetedtechnology.com]
- 2. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Synthetic Bacteriochlorins for Photodynamic Therapy: Role of Dicyano Peripheral Groups, Central Metal Substitution (2H, Zn, Pd), and Cremophor EL Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted photodynamic therapy for prostate cancer: inducing apoptosis via activation of the caspase-8/-3 cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photoinactivation of microorganisms using bacteriochlorins as photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl Pheophorbide a and 5-ALA in Topical Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) presents a promising modality for the treatment of various localized diseases, particularly in dermatology. The efficacy of this light-based therapy hinges on the choice of photosensitizer. This guide provides an objective comparison of two key players in topical PDT: Methyl pheophorbide a (MPa), a second-generation photosensitizer derived from chlorophyll, and 5-aminolevulinic acid (5-ALA), a precursor that leads to the endogenous production of the photosensitizer Protoporphyrin IX (PpIX).
At a Glance: Key Differences
| Feature | This compound (MPa) | 5-Aminolevulinic Acid (5-ALA) |
| Mechanism | Direct, pre-formed photosensitizer. | Pro-drug, metabolic precursor to PpIX. |
| Photosensitizer | This compound | Protoporphyrin IX (PpIX) |
| Administration | Topical application of the active photosensitizer. | Topical application of the precursor. |
| Selectivity | Dependent on formulation for selective delivery and uptake. | Relies on differential metabolic conversion in target cells. |
| Key Advantage | High singlet oxygen quantum yield. | Leverages natural metabolic pathways for photosensitizer production. |
Performance Data: A Quantitative Comparison
Table 1: Photophysical and Photochemical Properties
| Parameter | This compound (MPa) | Protoporphyrin IX (PpIX) from 5-ALA |
| Absorption Maxima (Q-band) | ~660-670 nm[1] | ~635 nm |
| Singlet Oxygen Quantum Yield (ΦΔ) | High (e.g., 0.62 in some conditions)[2] | Variable, dependent on microenvironment |
Table 2: In Vitro Phototoxicity
| Cell Line | Photosensitizer | Concentration | Light Dose | Result | Reference |
| Human Osteosarcoma (MG-63) | Pyropheophorbide-α methyl ester (MPPa) | Not specified | Not specified | Inhibition of cell cycle, migration, and invasion | [3] |
| Human Hepatoma (HepG2) | Pheophorbide a | 0.35 µM (IC50) | Not specified | Induction of apoptosis | [4] |
| Human Breast Cancer (MCF-7) | Pheophorbide a | 2.5 µM | Not specified | ~85% reduction in cell viability | [1] |
| Human Leukemia (U937) | This compound | 0.25-2 µg/mL | Not specified | Reduced cell viability, induced apoptosis | [5] |
| Human B-cell Leukemia (Reh) | 5-ALA hexyl ester | ~100x more efficient than 5-ALA | Not specified | Apoptosis was the major cell death pathway | [6] |
Table 3: In Vivo Efficacy
| Animal Model | Tumor Type | Photosensitizer | Administration | Light Dose | Result | Reference |
| Mice | Amelanotic Melanoma | Pheophorbide a | Intraperitoneal | 193 J/cm² (660 nm) | Strong tumor cure efficacy | [7] |
| Mice | Oral Squamous Cell Carcinoma | Pheophorbide a | Intratumoral | Not specified | Decreased PCNA expression, apoptosis activation | [1] |
| Mice | Breast Cancer | Pheophorbide a | Intravenous | 100 mW/cm² for 10 min (660 nm) | Augmented antitumor immune response | [8] |
| Rat | Bladder Tumor | 5-ALA | Intravenous/Intravesical | 150 J/cm² (630 nm) | Efficient tumor necrosis | [9] |
Signaling Pathways and Mechanisms of Action
This compound: The Direct Approach
MPa is a pre-synthesized photosensitizer that, upon topical application and absorption by target cells, localizes in various organelles, particularly the mitochondria and endoplasmic reticulum.[10][11] Upon irradiation with light of a specific wavelength, MPa directly transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen. This leads to oxidative damage to cellular components, triggering apoptosis and necrosis.
5-ALA: The Endogenous Pathway
5-ALA is a natural precursor in the heme biosynthesis pathway. When exogenously supplied to cells, it bypasses the rate-limiting step of this pathway, leading to the accumulation of the photosensitive intermediate, Protoporphyrin IX (PpIX). Cancer cells often exhibit altered enzymatic activity in the heme synthesis pathway, which can lead to a preferential accumulation of PpIX compared to healthy cells.[12] Similar to MPa, light activation of PpIX generates ROS, resulting in cell death.
Experimental Workflow: A Comparative Overview
The following diagram illustrates a generalized experimental workflow for topical PDT using either MPa or 5-ALA.
Detailed Experimental Protocols
In Vitro Phototoxicity Assay (General Protocol)
-
Cell Culture: Plate target cancer cells (e.g., MG-63, HepG2, MCF-7) in 96-well plates and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Photosensitizer Incubation:
-
For MPa: Replace the culture medium with a fresh medium containing the desired concentration of MPa (e.g., 0.25-2 µg/mL).[5] Incubate for a specific period (e.g., 4 hours).
-
For 5-ALA: Replace the culture medium with a fresh medium containing the desired concentration of 5-ALA. Incubate for a period sufficient for PpIX accumulation (e.g., 4 hours).
-
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any non-internalized photosensitizer.
-
Irradiation: Add fresh culture medium and irradiate the cells with a light source of the appropriate wavelength (e.g., ~660 nm for MPa, ~635 nm for 5-ALA-induced PpIX) and a specific light dose.
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.
-
Cell Viability Assessment: Determine cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo®.
Fluorescence Microscopy for Subcellular Localization
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.
-
Photosensitizer Incubation: Incubate the cells with the photosensitizer (MPa or 5-ALA) as described above.
-
Organelle Staining (Optional): To determine colocalization, incubate the cells with fluorescent probes specific for certain organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).
-
Imaging: Wash the cells with PBS and image them using a fluorescence microscope equipped with the appropriate filter sets for the photosensitizer and any organelle probes.
In Vivo Tumor Model and PDT Protocol (General)
-
Tumor Induction: Subcutaneously or orthotopically implant tumor cells into immunocompromised mice (e.g., BALB/c nude mice). Allow the tumors to grow to a palpable size.
-
Photosensitizer Administration:
-
For MPa/Pheophorbide a: Administer the photosensitizer via an appropriate route (e.g., intravenous, intraperitoneal, or intratumoral injection) at a specific dose (e.g., 2.5 mg/kg).[13]
-
For 5-ALA: Administer 5-ALA, often topically or systemically, allowing time for PpIX to accumulate in the tumor tissue.
-
-
Drug-Light Interval: Allow a specific time interval between photosensitizer administration and light irradiation for optimal tumor accumulation and clearance from normal tissues.
-
Irradiation: Irradiate the tumor area with a laser or LED light source at the appropriate wavelength and light dose.
-
Tumor Response Monitoring: Monitor tumor growth over time by measuring tumor volume. The therapeutic efficacy is assessed by comparing the tumor growth in treated groups to control groups.
Conclusion
Both this compound and 5-ALA are effective photosensitizing agents for topical photodynamic therapy, each with a distinct mechanism of action. MPa offers the advantage of being a direct, potent photosensitizer with a high quantum yield for singlet oxygen production. Its efficacy is dependent on its formulation to ensure selective uptake by target tissues. In contrast, 5-ALA leverages the endogenous heme synthesis pathway, which can provide inherent tumor selectivity due to the altered metabolism in cancer cells.
The choice between MPa and 5-ALA for a specific application will depend on various factors, including the target lesion, desired depth of penetration, and the specific metabolic characteristics of the target cells. Further direct comparative studies are warranted to provide a more definitive assessment of their relative performance in various clinical and preclinical settings. This guide provides a foundational understanding based on the current body of scientific literature to aid researchers and drug development professionals in their evaluation of these promising photodynamic therapy agents.
References
- 1. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Antitumor effects and mechanisms of pyropheophorbide-α methyl ester-mediated photodynamic therapy on the human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pheophorbide a-Mediated Photodynamic Therapy Triggers HLA Class I-Restricted Antigen Presentation in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. derma.medknowhub.com [derma.medknowhub.com]
- 7. The PDT activity of free and pegylated pheophorbide a against an amelanotic melanoma transplanted in C57/BL6 mice | Semantic Scholar [semanticscholar.org]
- 8. Pheophorbide A–Mediated Photodynamic Therapy Potentiates Checkpoint Blockade Therapy of Tumor with Low PD–L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypericin and Pheophorbide a Mediated Photodynamic Therapy Fighting MRSA Wound Infections: A Translational Study from In Vitro to In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Charged Groups on Pyropheophorbide-Based Photosensitizers Dictate Uptake by Tumor Cells and Photodynamic Therapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Guidelines for topical photodynamic therapy: update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Illuminating the Battlefield: Validating the In Vivo Anticancer Efficacy of Methyl Pheophorbide a
A Comparative Guide for Researchers in Oncology Drug Development
In the landscape of anticancer research, the quest for targeted therapies with minimal side effects is paramount. Methyl pheophorbide a (MPa), a chlorophyll derivative, has emerged as a promising photosensitizer for photodynamic therapy (PDT). This guide provides a comprehensive in vivo comparison of MPa's anticancer activity against established chemotherapeutic agents, supported by experimental data and detailed protocols to aid researchers in evaluating its potential.
Comparative Efficacy of this compound-PDT
The in vivo anticancer efficacy of this compound (MPa), and its close analogue pheophorbide a (PPa), has been demonstrated in various preclinical cancer models. The primary mechanism of action is photodynamic therapy (PDT), where the compound, upon activation by a specific wavelength of light, generates reactive oxygen species (ROS) that induce cancer cell death.
For this guide, we compare the efficacy of PPa-PDT in a murine oral squamous cell carcinoma (OSCC) model and a breast cancer xenograft model. As a benchmark, we present data for doxorubicin, a standard-of-care chemotherapy agent, in a comparable breast cancer xenograft model. It is important to note that the following data are compiled from separate studies, and direct head-to-head comparisons should be interpreted with caution due to variations in experimental conditions.
Table 1: In Vivo Efficacy of Pheophorbide a (PPa) - Photodynamic Therapy in Murine Oral Squamous Cell Carcinoma (OSCC)
| Treatment Group | Animal Model | Cell Line | Administration Route & Dosage | Light Treatment | Tumor Growth Inhibition | Reference |
| PPa-PDT | C3H mice | AT-84 (murine OSCC) | Intratumoral | 100 J/cm² | Up to 60% | [1] |
| PPa-PDT | C3H mice | AT-84 (murine OSCC) | Intravenous (10 mg/kg) | 100 J/cm² | Up to 70% | [2] |
| Control | C3H mice | AT-84 (murine OSCC) | Vehicle | No | 0% | [1][2] |
Table 2: In Vivo Efficacy of Pheophorbide a (PPa) - Photodynamic Therapy in a Breast Cancer Xenograft Model
| Treatment Group | Animal Model | Cell Line | Administration Route & Dosage | Light Treatment | Outcome | Reference |
| PPa-PDT | Mouse Xenograft | MCF-7 (human breast adenocarcinoma) | Not specified | Yes | Significant inhibition of tumor growth | [3] |
| Control | Mouse Xenograft | MCF-7 (human breast adenocarcinoma) | Vehicle | No | Progressive tumor growth | [3] |
Table 3: In Vivo Efficacy of Doxorubicin in a Breast Cancer Xenograft Model
| Treatment Group | Animal Model | Cell Line | Administration Route & Dosage | Tumor Growth Inhibition | Reference |
| Doxorubicin | Nude mice | MDA-MB-231 (human breast adenocarcinoma) | Intravenous (various doses) | Dose-dependent | [4][5][6] |
| Control | Nude mice | MDA-MB-231 (human breast adenocarcinoma) | Saline | 0% | [4][5][6] |
Signaling the Demise: Mechanism of Action
MPa-PDT primarily induces cancer cell death through the intrinsic or mitochondrial pathway of apoptosis. The process is initiated by the light-induced generation of ROS, which leads to mitochondrial dysfunction.
Upon light activation, MPa generates ROS, which disrupts the mitochondrial membrane potential. This leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[1][2][7][8] The subsequent release of cytochrome c from the mitochondria into the cytosol activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, apoptotic cell death.[1][3][8][9]
Experimental Corner: Protocols for In Vivo Validation
Reproducibility is the cornerstone of scientific advancement. Below are detailed protocols synthesized from the referenced studies for researchers seeking to validate the in vivo anticancer activity of MPa-PDT.
Protocol 1: Murine Oral Squamous Cell Carcinoma (OSCC) Model
-
Cell Culture: AT-84 murine OSCC cells are cultured in appropriate media until they reach the desired confluence.
-
Animal Model: C3H mice are used. A suspension of AT-84 cells (typically 1 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 5-6 mm in diameter).
-
Drug Administration:
-
Intratumoral: A solution of PPa is injected directly into the tumor.
-
Intravenous: PPa (e.g., 10 mg/kg body weight) is administered via the tail vein.[2]
-
-
Photodynamic Therapy: After a specific incubation period to allow for drug accumulation in the tumor (e.g., 2 hours), the tumor area is irradiated with a laser at a specific wavelength (e.g., 670 nm) and dose (e.g., 100 J/cm²).[1][2]
-
Monitoring and Endpoint: Tumor volume is measured at regular intervals (e.g., every other day) using calipers. The study endpoint is typically defined by a maximum tumor volume or a specific time point. Tumor growth inhibition is calculated relative to a control group receiving a vehicle injection.
Protocol 2: Breast Cancer Xenograft Model
-
Cell Culture: Human breast cancer cells (e.g., MCF-7 or MDA-MB-231) are cultured in vitro.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells. A suspension of cancer cells is injected into the mammary fat pad or subcutaneously.
-
Tumor Growth: Tumors are allowed to establish and grow to a predetermined size.
-
Treatment Regimen:
-
MPa-PDT: The protocol would be similar to the OSCC model, with intravenous or intratumoral injection of MPa followed by light irradiation.
-
Doxorubicin: Doxorubicin is typically administered intravenously at a specified dose and schedule (e.g., once a week).
-
-
Data Collection: Tumor volumes and body weights are monitored throughout the study.
-
Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry for proliferation markers (e.g., PCNA) and apoptosis markers (e.g., TUNEL staining).[1][2]
Conclusion
The available in vivo data strongly support the anticancer activity of this compound through photodynamic therapy. In preclinical models of oral and breast cancer, MPa-PDT has demonstrated significant tumor growth inhibition. The primary mechanism of action is the induction of apoptosis via the mitochondrial pathway, triggered by ROS production.
References
- 1. Intratumoral Photodynamic Therapy With Newly Synthesized Pheophorbide a in Murine Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pheophorbide a-mediated photodynamic therapy induces apoptotic cell death in murine oral squamous cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy of Pheophorbide a inhibits the proliferation of human breast tumour via both caspase-dependent and -independent apoptotic pathways in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of long-term doxorubicin response dynamics in breast cancer cell lines to direct treatment schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pheophorbide a, an active compound isolated from Scutellaria barbata, possesses photodynamic activities by inducing apoptosis in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assays to confirm "Methyl pheophorbide a" induced apoptosis and cell death.
An objective comparison of key assays and their supporting data for the robust confirmation of programmed cell death induced by Methyl pheophorbide a.
For researchers and drug development professionals investigating the therapeutic potential of this compound (MPPa), a photosensitizer derived from chlorophyll, rigorous confirmation of its apoptosis-inducing capabilities is paramount. This guide provides a comparative overview of essential assays, complete with experimental data and detailed protocols, to facilitate the selection of appropriate methods for validating MPPa-induced apoptosis and cell death.
Comparison of Key Assays for Apoptosis Detection
The following table summarizes and compares various experimental approaches to confirm apoptosis induced by this compound. Each assay targets a different stage or hallmark of the apoptotic process, providing a comprehensive picture when used in combination.
| Assay | Principle | What it Measures | Advantages | Limitations |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells. | Differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations. | Quantitative, high-throughput, and allows for the distinction between different stages of cell death. | Requires flow cytometry. Proper compensation is crucial. |
| Caspase Activity Assays | Utilizes fluorogenic or colorimetric substrates specific for activated caspases (e.g., caspase-3, -7, -8, -9), key executioners of apoptosis. | Enzymatic activity of specific caspases. | Highly specific for apoptosis, can be quantitative, and can elucidate the specific apoptotic pathway (intrinsic vs. extrinsic). | Provides a snapshot of caspase activity at a specific time point. |
| TUNEL Assay | Terminal deoxynucleotidyl transferase (TdT) labels the 3'-hydroxyl ends of fragmented DNA, a hallmark of late-stage apoptosis. | DNA fragmentation within individual cells. | Can be used on tissue sections (in situ) and provides single-cell resolution. | May also label necrotic cells and cells with DNA damage. |
| Western Blotting | Detects the expression levels of key apoptosis-regulating proteins. | Changes in protein levels, such as the cleavage of caspase-3 and PARP, and the expression of Bcl-2 family proteins (Bcl-2, Bax) and cytochrome c. | Provides information on the molecular pathways involved. Can detect both pro- and anti-apoptotic proteins. | Semi-quantitative, lower throughput, and requires specific antibodies. |
| Mitochondrial Membrane Potential (ΔΨm) Assay | Employs fluorescent dyes like JC-1, which exhibit a shift in fluorescence emission depending on the mitochondrial membrane potential. | Loss of mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway. | Detects an early event in apoptosis. Can be assessed by flow cytometry or fluorescence microscopy. | Can be sensitive to other cellular stresses that affect mitochondrial function. |
| DNA Ladder Assay | Agarose gel electrophoresis of extracted cellular DNA. Apoptosis-induced DNA fragmentation results in a characteristic "ladder" pattern. | Internucleosomal DNA fragmentation. | A classic and definitive qualitative marker of apoptosis. | Requires a relatively large number of cells and is not quantitative. |
Quantitative Data Summary
The following tables present a summary of quantitative data from studies investigating the effects of this compound (or the closely related pheophorbide a) on various cancer cell lines.
Table 1: Caspase-3/7 Activity in Response to this compound
| Cell Line | Treatment | Caspase-3/7 Activity (% of Control) | Reference |
| U937 | 0.25 µg/ml MPPa + Light | 101.50 ± 14.24% | [1][2] |
| SK-HEP-1 | 1.00 µg/ml MPPa + Light | 91.32 ± 16.23% | [1][2] |
Table 2: IC50 Values of Pheophorbide a-Mediated Photodynamic Therapy (PDT)
| Cell Line | Compound | IC50 Value | Reference |
| Hep3B | Pheophorbide a | 1.5 µM | [3] |
| MES-SA | Pheophorbide a | 0.5 µM | [4] |
| MG-63 | Pyropheophorbide-α methyl ester | 0.81 ± 0.02 µmol/L | [5] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway involved in this compound-induced apoptosis and a typical experimental workflow for its confirmation.
Caption: MPPa-induced mitochondrial apoptosis pathway.
Caption: Experimental workflow for apoptosis confirmation.
Detailed Experimental Protocols
Annexin V/PI Staining for Flow Cytometry
This protocol is a widely used method for detecting early and late-stage apoptosis.[6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell samples
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with this compound and light. Include a vehicle-treated negative control.
-
Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, gently trypsinize and collect.
-
Wash the cells once with cold 1X PBS and centrifuge. Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases.[1]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates
-
Treated and untreated cell samples
-
Luminometer
Procedure:
-
Seed 2 x 10^5 cells/mL in a 96-well white-walled plate and incubate for 4 hours.[1]
-
Treat the cells with various concentrations of this compound and expose to light. Include appropriate controls.
-
After the desired incubation period, add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[1]
-
Gently mix the contents of the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[1]
-
Measure the luminescence of each sample using a luminometer.
Western Blotting for Apoptotic Proteins
This technique allows for the detection of changes in the expression levels of key proteins involved in the apoptotic pathway.[5][7][8][9]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Normalize the protein of interest to a loading control like β-actin.
DNA Fragmentation (Ladder) Assay
This classic assay provides a qualitative assessment of a key hallmark of apoptosis.[1][10]
Materials:
-
Cell lysis buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
TE buffer
-
Agarose gel and electrophoresis equipment
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Harvest the cells and wash with ice-cold PBS.[1]
-
Resuspend the cell pellet in cell lysis solution and incubate on ice for 10 minutes.[1]
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube.
-
Treat the supernatant with RNase A (10 mg/mL) at 37°C for 1 hour.[1]
-
Treat with Proteinase K (20 mg/mL) at 37°C for 1 hour.[1]
-
Perform a phenol:chloroform extraction to purify the DNA.
-
Precipitate the DNA with ethanol and wash the pellet.
-
Resuspend the DNA pellet in TE buffer.
-
Run the DNA samples on a 1.5-2% agarose gel containing ethidium bromide.[10]
-
Visualize the DNA fragments under UV light. A "ladder" of fragments in multiples of ~180-200 bp is indicative of apoptosis.[11]
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Pheophorbide a, an active compound isolated from Scutellaria barbata, possesses photodynamic activities by inducing apoptosis in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pheophorbide a based photodynamic therapy induces apoptosis via mitochondrial-mediated pathway in human uterine carcinosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pheophorbide a-mediated photodynamic therapy induces apoptotic cell death in murine oral squamous cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
Enhancing Chemotherapeutic Efficacy: A Comparative Guide to Methyl Pheophorbide a Combination Therapies
The integration of photodynamic therapy (PDT) with conventional chemotherapy presents a promising strategy to enhance anti-tumor efficacy, overcome drug resistance, and reduce systemic toxicity. Methyl pheophorbide a (MPa), a chlorophyll-derived second-generation photosensitizer, has garnered significant attention for its potent phototoxicity and ability to generate reactive oxygen species (ROS) upon light activation. This guide provides a comparative analysis of MPa combination therapies with key chemotherapy drugs, supported by experimental data, detailed protocols, and mechanistic diagrams for researchers, scientists, and drug development professionals.
Combination Therapy with Doxorubicin (DOX)
The combination of MPa-mediated PDT with Doxorubicin, an anthracycline antibiotic, has shown significant synergistic effects, particularly in multi-drug resistant (MDR) cancer cells. This synergy often stems from the ability of PDT to modulate cellular mechanisms that confer resistance.
Quantitative Data Summary: MPa and Doxorubicin
| Cell Line | Photosensitizer & Concentration | Doxorubicin Conc. | Treatment Protocol | Key Outcome | Reference |
| HeLa (Cervical Cancer) | Pheophorbide a (PhA), 2 µM | 0.4 µM | DOXO incubation (20h), then co-incubation with PhA and DOXO (4h) followed by irradiation. | Additive effect; 25% cell survival compared to 48% (DOXO alone) or 46% (PhA-PDT alone). | [1][2] |
| MES-SA/Dx5 (Uterine Sarcoma, MDR) | Pheophorbide a (Pa) | Not specified | Pa-PDT combined with Doxorubicin. | Synergistic effect; Pa-PDT reduced expression and activity of P-glycoprotein (P-gp). | [3][4] |
| R-HepG2 (Hepatoma, MDR) | Pheophorbide a (Pa) | 0.1 to 100 µM | Pa-PDT combined with Doxorubicin. | Pa-PDT inhibited MDR activity by down-regulating P-gp expression via the JNK pathway. | [5] |
Mechanism of Synergy: Overcoming Doxorubicin Resistance
A primary mechanism for the synergistic activity of MPa-PDT and Doxorubicin in resistant cancer cells is the downregulation of the P-glycoprotein (P-gp) efflux pump.[3][5] MPa-PDT generates high levels of intracellular ROS, which can activate the c-Jun N-terminal kinase (JNK) signaling pathway.[5] Activated JNK, in turn, can suppress the expression and function of P-gp, a key transporter responsible for pumping Doxorubicin out of cancer cells. This inhibition of P-gp leads to increased intracellular accumulation of Doxorubicin, thereby restoring its cytotoxic efficacy and overcoming multidrug resistance.[3][4]
Experimental Protocol: Cell Viability (MTT Assay)
-
Cell Seeding : Seed cancer cells (e.g., MES-SA and MES-SA/Dx5) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Photosensitizer Incubation : Replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0.1-2.0 µM). Incubate for a specified period (e.g., 4 hours) in the dark.
-
Chemotherapy Drug Addition : For combination groups, add Doxorubicin at various concentrations to the wells already containing MPa.
-
Irradiation : Wash the cells with phosphate-buffered saline (PBS). Add fresh, drug-free medium. Irradiate the plates using a 660 nm light source with a specific light dose (e.g., 2 J/cm²). Keep a parallel set of plates in the dark as a control for dark toxicity.
-
Post-Irradiation Incubation : Incubate the plates for an additional 24-48 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Combination Therapy with Cisplatin (DDP)
The combination of MPa-PDT with Cisplatin, a platinum-based chemotherapeutic agent, has been shown to be effective in both sensitive and cisplatin-resistant cancer cells. This approach leverages different but complementary cell-killing mechanisms.
Quantitative Data Summary: MPa and Cisplatin
| Cell Line | Photosensitizer & Treatment | Cisplatin Conc. | Key Outcome | Reference |
| A549 (Lung Cancer) | Pyropheophorbide-α methyl ester (MPPa)-PDT | Varied | Additive effect; combination led to the highest percentage of dead cells and ROS generation. | [6] |
| SKOV3 (Ovarian Cancer) | MPPa-PDT | Varied | Additive effect; similar results to A549 cells. | [6] |
| A549/DDP (Cisplatin-Resistant) | MPPa-PDT | Varied | PDT efficiently deactivated resistant cells and enhanced the action of DDP. | [6] |
| SKOV3/DDP (Cisplatin-Resistant) | MPPa-PDT | Varied | PDT enhanced the action of DDP against resistant cancer cells. | [6] |
| CNE-1, HNE-1 (Nasopharyngeal) | Pheophorbide a in PLGA Nanoparticles | Co-encapsulated | Combination in targeted nanoparticles showed significantly low cell viability and reduced tumor burden in vivo. | [7] |
Mechanism of Action: Induction of Apoptosis
MPa-PDT primarily induces cell death through the generation of ROS, which damages cellular components, including mitochondria.[8][9] This leads to the depolarization of the mitochondrial membrane, release of cytochrome c into the cytoplasm, and subsequent activation of the intrinsic apoptotic pathway involving caspase-9 and the executioner caspase-3.[9][10] Cisplatin, on the other hand, primarily forms DNA adducts, leading to DNA damage and cell cycle arrest. The combination of PDT-induced mitochondrial damage and cisplatin-induced DNA damage creates a multi-pronged attack that enhances the overall apoptotic signal, leading to more effective cell killing, even in cells that have developed resistance to cisplatin's DNA-damaging effects.[6]
Experimental Protocol: Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment : Seed cells (e.g., A549/DDP) in 6-well plates. After 24 hours, treat the cells according to the experimental groups: Control, MPa-PDT alone, Cisplatin alone, and the combination.
-
Cell Harvesting : After the desired incubation period (e.g., 24 hours), harvest the cells by trypsinization. Collect both adherent and floating cells and wash them twice with ice-cold PBS.
-
Cell Staining : Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Analysis : Add 400 µL of 1X binding buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Data Interpretation :
-
Annexin V- / PI- : Live cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells.
-
Annexin V- / PI+ : Necrotic cells. Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by each treatment.
-
Concluding Remarks
The combination of this compound-mediated PDT with standard chemotherapeutic agents like Doxorubicin and Cisplatin represents a powerful therapeutic strategy. The available data strongly suggest that this approach can produce additive or synergistic anti-tumor effects. Key benefits include overcoming multidrug resistance by modulating efflux pump activity and enhancing the induction of apoptosis through complementary cell-killing pathways. These findings underscore the potential of MPa-based combination therapies to improve treatment outcomes in challenging and resistant cancers, warranting further investigation in preclinical and clinical settings.
References
- 1. Photodynamic Synergistic Effect of Pheophorbide a and Doxorubicin in Combined Treatment against Tumoral Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative effect of pheophorbide a-mediated photodynamic therapy and its synergistic effect with doxorubicin on multiple drug-resistant uterine sarcoma cell MES-SA/Dx5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deactivation of cisplatin-resistant human lung/ovary cancer cells with pyropheophorbide-α methyl ester-photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pheophorbide co-encapsulated with Cisplatin in folate-decorated PLGA nanoparticles to treat nasopharyngeal carcinoma: Combination of chemotherapy and photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodynamic therapy with pyropheophorbide-a methyl ester in human lung carcinoma cancer cell: efficacy, localization and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pheophorbide a-mediated photodynamic therapy induces apoptotic cell death in murine oral squamous cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Preclinical and Clinical Landscape of Methyl Pheophorbide a Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl pheophorbide a (MPa), a degradation product of chlorophyll, has emerged as a promising scaffold for the development of novel photosensitizers for photodynamic therapy (PDT) in cancer treatment. Its derivatives are being extensively investigated in preclinical settings to enhance their photophysical properties, tumor selectivity, and therapeutic efficacy. This guide provides a comparative overview of the preclinical and clinical trial status of various MPa derivatives, supported by experimental data, detailed protocols, and pathway visualizations.
Comparative Performance of this compound Derivatives
The therapeutic potential of MPa derivatives is primarily attributed to their ability to generate reactive oxygen species (ROS) upon light activation, leading to localized cellular damage and tumor destruction. Modifications to the peripheral groups of the MPa molecule have yielded a range of derivatives with altered lipophilicity, electronic properties, and biological activity.
In Vitro Photodynamic Efficacy
The following table summarizes the in vitro photodynamic activity of selected MPa derivatives against various cancer cell lines. Key parameters include the half-maximal inhibitory concentration (IC50) upon light irradiation, which indicates the potency of the photosensitizer.
| Derivative | Cell Line | Light Dose (J/cm²) | IC50 (µM) | Key Findings | Reference |
| Methyl Pyropheophorbide-a (MPPa) | HeLa, A549 | Not Specified | Not Specified | Encapsulation in solid lipid nanoparticles (SLNs) improved PDT efficacy.[1][2] | [1][2] |
| Photomed (3-substituted MPPa derivative) | SCC VII | Not Specified | Not Specified | Demonstrated strong PDT-induced antitumor efficacy.[3] | [3] |
| Pyrazole-substituted MPa derivatives | A549 | Not Specified | Not Specified | Biological effect is dependent on the chemical structure of the photosensitizer.[4] | [4] |
| Purpurinimide derivatives | Not Specified | Not Specified | Not Specified | Exhibit long-wavelength absorption and relatively high PDT effect compared to MPa.[5] | [5] |
| Pheophorbide-a derivatives (PaDs) with hydroxyl group | EMT6 | Not Specified | Not Specified | Cellular affinity and photodynamic tumoricidal effect depend on the alkyl chain length.[6] | [6] |
Formulation Strategies for Enhanced Efficacy
A significant challenge in the development of MPa derivatives is their poor aqueous solubility, which limits their bioavailability and therapeutic effectiveness. To address this, various formulation strategies have been explored.
| Formulation | Derivative | Key Improvements | Reference |
| Solid Lipid Nanoparticles (SLNs) | Methyl Pyropheophorbide-a (MPPa) | Improved solubility, enhanced singlet oxygen generation, and increased photostability. Showed sustained release and improved cytotoxicity upon photoirradiation in HeLa and A549 cells.[1][2][7] | [1][2][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis and evaluation of MPa derivatives.
Synthesis of Methyl Pyropheophorbide-a (MPPa)
Methyl pyropheophorbide-a is a key intermediate synthesized from methyl pheophorbide-a.
-
Starting Material: Methyl pheophorbide-a (MPa), typically extracted from algae like Spirulina platensis.[8][9]
-
Reaction: MPa is refluxed in 2,4,6-collidine under a nitrogen atmosphere for 2 hours.[9]
-
Purification: The resulting MPPa is purified using chromatographic techniques.[1]
-
Characterization: The structure of the synthesized MPPa is confirmed using ¹H nuclear magnetic resonance (¹H-NMR) spectroscopy and UV-Vis spectroscopy.[1][2]
In Vitro Cytotoxicity Assay (MTT Assay)
The photocytotoxicity of MPa derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HeLa, A549, SCC VII) are seeded in 96-well plates and allowed to attach overnight.[1][3]
-
Incubation with Photosensitizer: Cells are incubated with varying concentrations of the MPa derivative for a specific period.
-
Irradiation: The cells are then exposed to a light source with an appropriate wavelength and dose. A control group is kept in the dark to assess dark toxicity.[1][3]
-
MTT Addition: After irradiation, the medium is replaced with fresh medium containing MTT solution.
-
Incubation and Solubilization: The plates are incubated to allow the formation of formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader to determine cell viability. The IC50 value is calculated as the concentration of the photosensitizer that causes 50% cell death upon irradiation.
Signaling Pathways in MPa-Mediated Photodynamic Therapy
The anticancer effects of MPa derivatives are mediated by the induction of apoptosis and other forms of cell death. While the precise signaling pathways are still under investigation for many derivatives, the general mechanism of PDT-induced apoptosis is well-established.
Caption: PDT-induced apoptosis pathway initiated by MPa derivatives.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel MPa derivative typically follows a standardized workflow to assess its potential as a PDT agent.
Caption: General workflow for preclinical evaluation of MPa derivatives.
Clinical Trial Status
Currently, there is a lack of information on "this compound" derivatives that have progressed to clinical trials. However, a related pyropheophorbide-a derivative, 3-devinyl-3-(1-hexyloxy)ethyl-pyropheophorbide-a (HPPH), has been investigated in Phase I and II human clinical trials for the treatment of various cancers.[10] The development of HPPH highlights the potential of this class of compounds to transition from preclinical to clinical use.
Future Directions
The field of MPa derivatives for PDT continues to evolve. Future research is likely to focus on:
-
Development of theranostic agents: Combining the photosensitizing properties of MPa derivatives with imaging modalities for simultaneous diagnosis and therapy.
-
Targeted drug delivery: Conjugating MPa derivatives to tumor-targeting moieties (e.g., antibodies, peptides) to improve selectivity and reduce off-target effects.
-
Combination therapies: Investigating the synergistic effects of MPa-PDT with other cancer treatments such as chemotherapy, immunotherapy, and photothermal therapy.[9]
References
- 1. Improved anticancer efficacy of methyl pyropheophorbide-a-incorporated solid lipid nanoparticles in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrazole substituted methyl pheophorbide-a derivatives and their preliminary in vitrocell viabilities - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. improved-anticancer-efficacy-of-methyl-pyropheophorbide-a-incorporated-solid-lipid-nanoparticles-in-photodynamic-therapy - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. pubs.acs.org [pubs.acs.org]
In Vivo Validation of Methyl Pheophorbide a for Tumor Targeting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Methyl pheophorbide a (MPa) as a tumor-targeting photosensitizer for photodynamic therapy (PDT). Its efficacy is evaluated against alternative photosensitizers, supported by experimental data and detailed protocols to aid in the design and assessment of preclinical studies.
Performance Comparison: MPa vs. Alternatives
The in vivo efficacy of photosensitizers is determined by their ability to accumulate selectively in tumor tissue and, upon light activation, induce tumor necrosis and inhibit growth. This section compares MPa with a widely studied alternative, meta-tetrahydroxyphenylchlorin (m-THPC), and its formulations.
Table 1: In Vivo Efficacy of this compound (and its derivatives) vs. m-THPC
| Photosensitizer/Formulation | Animal Model | Tumor Model | Photosensitizer Dose | Light Dose | Key Findings | Reference |
| Trimethyl-15²-[L-aspartyl]pheophorbide a (PS5) | Balb/c nude mice | A549 xenograft | 0.15 mg/kg | 120 J/cm² | Showed significant inhibition of tumor growth compared to the control group.[1] | [1] |
| m-THPC | Balb/c nude mice | A549 xenograft | 0.15 mg/kg | 120 J/cm² | Exhibited anti-tumor effect, but less potent than PS5 in vitro.[1] | [1] |
| Pegylated pheophorbide a (mPEG-Pba) | C57/BL6 mice | Amelanotic melanoma | 30 mg/kg (i.p.) | 193 J/cm² | Demonstrated strong efficacy in curing the tumor, in terms of both tumor growth delay and increased median survival time.[2] | [2] |
| Free pheophorbide a (Pba) | C57/BL6 mice | Amelanotic melanoma | 30 mg/kg (i.p.) | 193 J/cm² | Showed anti-tumor efficacy, but was outperformed by the pegylated formulation.[2] | [2] |
| Lipid-associated Methylpheophorbide-a (hexyl-ether) (MPH) | Mice | Not specified | 0.4 µmol/kg | 135 J/cm² | Anti-tumor responses were slightly but significantly greater compared to MPH solubilized in Tween 80.[3] | [3] |
Table 2: Biodistribution of Photosensitizers in Tumor-Bearing Mice
| Photosensitizer | Animal Model | Tumor Model | Time Post-Injection | Tumor Accumulation | Tumor-to-Muscle Ratio | Tumor-to-Skin Ratio | Reference |
| m-THPC | Nude mice | Human adenocarcinoma | 72 h | Maximum fluorescence observed | Decreased from ~15 (at 12h) to ~1.5 | Decreased from ~15 (at 12h) to ~1.5 | [4] |
Note: Quantitative in vivo biodistribution data for this compound was not available in a comparable format in the searched literature.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are protocols for key experiments in the validation of tumor-targeting photosensitizers.
Orthotopic Tumor Model Generation
This protocol describes the establishment of a lung tumor model in mice, which provides a more clinically relevant microenvironment compared to subcutaneous models.
Materials:
-
Tumor cells (e.g., A549 human lung adenocarcinoma) labeled with a fluorescent marker or luciferase
-
Matrigel
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Anesthetic (e.g., isoflurane)
-
27-30 gauge needle and syringe
Procedure:
-
Culture and harvest tumor cells.
-
Prepare a single-cell suspension of 5 x 10⁶ cells.
-
Wash the cells twice with DPBS by centrifugation and resuspension.
-
Resuspend the final cell pellet in 120 µL of complete culture medium.
-
Mix the cell suspension with Matrigel at a 1:1 ratio on ice.
-
Anesthetize the mouse.
-
Perform an intrapulmonary injection of the cell/Matrigel mixture into the lung of the mouse.[5]
-
Monitor tumor growth using an in vivo imaging system.
In Vivo Photodynamic Therapy (PDT) Protocol
This protocol outlines the steps for performing PDT in tumor-bearing mice.
Materials:
-
Photosensitizer solution (e.g., this compound derivative in a suitable vehicle)
-
Tumor-bearing mice
-
Laser with a specific wavelength (e.g., 650 nm)
-
Fiber optic for light delivery
Procedure:
-
Administer the photosensitizer to the tumor-bearing mice via intravenous or intraperitoneal injection at a predetermined dose (e.g., 0.15 mg/kg).[1]
-
Allow for a specific drug-light interval (e.g., 24 hours) for the photosensitizer to accumulate in the tumor.[3]
-
Anesthetize the mouse.
-
Deliver a specific light dose (e.g., 120 J/cm²) to the tumor area using the laser and fiber optic.[1]
-
Monitor the tumor volume and the general health of the mice over time.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
In Vivo Fluorescence Imaging for Biodistribution
This protocol details the procedure for imaging the biodistribution of a photosensitizer in a live animal.
Materials:
-
Photosensitizer with fluorescent properties
-
Tumor-bearing mice
-
In vivo imaging system with appropriate filters
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Administer the fluorescent photosensitizer to the mice.
-
At various time points post-injection, anesthetize the mice and place them in the imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the specific photosensitizer.
-
After the final imaging time point, euthanize the mice and excise the tumor and major organs.
-
Image the excised organs to quantify the ex vivo biodistribution of the photosensitizer.
-
Analyze the images to determine the fluorescence intensity in the tumor and other organs, which correlates with the concentration of the photosensitizer.
Visualizing the Mechanisms
Diagrams created using Graphviz (DOT language) illustrate key processes in the in vivo validation of this compound.
Experimental Workflow for In Vivo PDT
Caption: Workflow of an in vivo photodynamic therapy experiment.
Signaling Pathway of MPa-Induced Apoptosis
Caption: Mitochondrial-mediated apoptosis pathway induced by MPa-PDT.
References
- 1. Significant Tumor Inhibition of Trimethyl‐152‐[L‐aspartyl]pheophorbide a in Tumor Photodynamic Therapy≠ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PDT activity of free and pegylated pheophorbide a against an amelanotic melanoma transplanted in C57/BL6 mice | Semantic Scholar [semanticscholar.org]
- 3. Lipid-associated methylpheophorbide-a (hexyl-ether) as a photodynamic agent in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation between meta(tetrahydroxyphenyl)chlorin (m-THPC) biodistribution and photodynamic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for the establishment of murine orthotopic lung tumors and the assessment of contralateral pulmonal metastasis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of Methyl Pheophorbide a-Mediated Photodynamic Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) presents a promising frontier in cancer treatment, offering a targeted approach with potentially reduced systemic toxicity compared to conventional chemotherapy and radiotherapy. Central to the efficacy of PDT is the photosensitizer, a molecule that, upon activation by a specific wavelength of light, generates reactive oxygen species (ROS) to induce localized cell death. Methyl pheophorbide a (MPa), a chlorophyll derivative, has emerged as a second-generation photosensitizer with favorable photophysical properties. This guide provides a comparative analysis of the therapeutic window of MPa-mediated PDT, evaluating its efficacy against tumor cells while considering its impact on normal tissues, and benchmarking its performance against other established photosensitizers.
Comparative Efficacy: In Vitro Studies
The cytotoxic potential of MPa and its derivatives has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a photosensitizer. The following table summarizes the in vitro phototoxicity of MPa and its derivatives in comparison to other photosensitizers. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions such as cell lines, drug incubation times, and light dosimetry.
| Photosensitizer | Cancer Cell Line | Incubation Time (h) | Light Dose (J/cm²) | IC50 (µM) | Reference |
| Pheophorbide a | Human uterine sarcoma (MES-SA) | 24 | Not Specified | 0.5 | [1] |
| Pheophorbide a | Human breast adenocarcinoma (MDA-MB-231) | 24 | Not Specified | 0.5 | [2] |
| Pheophorbide a | Human breast adenocarcinoma (MCF-7) | 24 | Not Specified | 0.5 | [2] |
| Pheophorbide a | Human hepatocellular carcinoma (Hep3B) | Not Specified | Not Specified | 1.5 | [2] |
| Trimethyl-15²-[L-aspartyl]pheophorbide a (PS5) | Human lung carcinoma (A549) | Not Specified | 0.5 | 0.859 | [3][4] |
| m-THPC (temoporfin) | Human lung carcinoma (A549) | Not Specified | 0.5 | 1.179 | [3][4] |
| Photomed (MPa derivative) | Murine squamous cell carcinoma (SCC VII) | 4 | Not Specified | ~0.5 (at 65.33% viability) | [5] |
| Photomed (MPa derivative) | Murine squamous cell carcinoma (SCC VII) | 24 | Not Specified | <0.5 (at 14.43% viability) | |
| Photofrin® | Murine squamous cell carcinoma (SCC VII) | 4 | Not Specified | >0.5 (at 99.98% viability) | [5] |
| Photofrin® | Murine squamous cell carcinoma (SCC VII) | 24 | Not Specified | >0.5 (at 101.95% viability) | |
| Radachlorin® | Murine squamous cell carcinoma (SCC VII) | 4 | Not Specified | >0.5 (at 98.45% viability) | [5] |
| Radachlorin® | Murine squamous cell carcinoma (SCC VII) | 24 | Not Specified | >0.5 (at 104.73% viability) |
In Vivo Efficacy: Tumor Regression
The ultimate measure of a photosensitizer's therapeutic window is its ability to eradicate tumors in vivo while minimizing damage to surrounding healthy tissue. Studies in animal models have demonstrated the potential of MPa-PDT in controlling tumor growth.
| Photosensitizer | Tumor Model | Administration | Light Dose (J/cm²) | Outcome | Reference |
| Pheophorbide a | Murine oral squamous cell carcinoma (AT-84) | Intravenous | Not Specified | Significant tumor growth inhibition | [6][7] |
| Pheophorbide a | Mouse papilloma | Topical | Not Specified | 17.5% lesion removal after first treatment, 31.7% after second | [6] |
| Trimethyl-15²-[L-aspartyl]pheophorbide a (PS5) | Human lung carcinoma (A549) xenograft | Intravenous (0.15 mg/kg) | 120 | Significant inhibition of tumor growth compared to control | [3][4] |
| Photomed (MPa derivative) | Murine squamous cell carcinoma (SCC VII) | Intravenous | Not Specified | Effective in both small and large tumors | [5][8] |
| Photofrin® | Various | Intravenous | Variable | Clinically approved for several cancers | [9][10] |
| Radachlorin® | Various | Intravenous | Variable | Clinically used in some regions |
While these studies indicate the promise of MPa-based PDT, a lack of standardized reporting on tumor volume reduction percentages and long-term survival rates makes direct quantitative comparisons with established photosensitizers challenging.
Toxicity Profile: Impact on Normal Tissues
A critical aspect of the therapeutic window is the photosensitizer's toxicity to normal tissues, which often manifests as cutaneous photosensitivity. While specific quantitative data on the normal tissue toxicity of MPa is limited in the reviewed literature, the general aim of second-generation photosensitizers like MPa is to reduce the prolonged photosensitivity associated with first-generation compounds like Photofrin®. One study on Photofrin-induced skin damage in mice demonstrated that the damage is dose-dependent on both the photosensitizer and the light, and that radioprotective agents can mitigate these effects.[11] Further research is needed to quantify the duration and severity of photosensitivity following MPa-PDT and to perform direct comparative studies on normal tissue damage with other photosensitizers.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of results. Below are generalized methodologies for key experiments cited in this guide.
In Vitro Phototoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12][13][14]
-
Photosensitizer Incubation: Treat the cells with varying concentrations of the photosensitizer (e.g., MPa, Photofrin®, Radachlorin®) and incubate for a specific period (e.g., 4 or 24 hours) in the dark.[12][13][14]
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Irradiation: Add fresh culture medium and expose the cells to a specific wavelength of light (e.g., 660 nm for MPa derivatives) at a defined light dose (J/cm²). A control group should be kept in the dark to assess dark toxicity.[15]
-
MTT Addition: After a further incubation period (e.g., 24 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[12][13][14]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12][13][14]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[12][13][14]
In Vivo Tumor Model
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.[16]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[16]
-
Photosensitizer Administration: Administer the photosensitizer (e.g., MPa derivative) to the mice, typically via intravenous injection.
-
Drug-Light Interval: Allow a specific time interval for the photosensitizer to accumulate in the tumor tissue.
-
Irradiation: Irradiate the tumor area with a laser of the appropriate wavelength and light dose.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Histological Analysis: At the end of the study, excise the tumors and major organs for histological analysis to assess tumor necrosis and normal tissue damage.[17]
Signaling Pathways in MPa-Mediated PDT
Understanding the molecular mechanisms underlying the efficacy of MPa-PDT is crucial for optimizing treatment protocols and identifying potential combination therapies. MPa-PDT primarily induces cell death through apoptosis and autophagy, involving several key signaling pathways.
Apoptosis Induction
MPa-PDT triggers the intrinsic (mitochondrial) pathway of apoptosis. The generation of ROS damages the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.[1][18][19]
Caption: Mitochondrial Apoptosis Pathway in MPa-PDT.
JNK and p38 MAPK Signaling
The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are stress-activated signaling cascades that can be triggered by the oxidative stress induced by MPa-PDT. Activation of these pathways can contribute to both apoptosis and autophagy.[20]
Caption: JNK and p38 MAPK pathways in MPa-PDT.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. However, upon oxidative stress from MPa-PDT, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes, which can confer resistance to PDT. Silencing Nrf2 has been shown to enhance the sensitivity of cancer cells to pheophorbide a-based PDT.[21][22][23][24][25][26]
Caption: Nrf2-mediated antioxidant response in MPa-PDT.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Studies have shown that pheophorbide a can interfere with NF-κB activation.[27][28][29] The activation of NF-κB in response to PDT can have a dual role, promoting both cell survival and an anti-tumor immune response.
Caption: NF-κB signaling pathway in response to MPa-PDT.
Conclusion
This compound and its derivatives represent a promising class of second-generation photosensitizers for photodynamic therapy. In vitro and in vivo studies demonstrate their potent anticancer activity, which is mediated through the induction of apoptosis and autophagy via multiple signaling pathways. While direct, comprehensive comparisons of the therapeutic window of MPa-PDT with established photosensitizers like Photofrin® and Radachlorin® are limited by the heterogeneity of existing data, the available evidence suggests that MPa-based photosensitizers, such as Photomed, may offer enhanced efficacy.
Future research should focus on standardized, head-to-head comparative studies that meticulously quantify not only the anti-tumor effects but also the normal tissue toxicity, particularly long-term photosensitivity. Such studies are essential for definitively establishing the therapeutic window of MPa-PDT and paving the way for its successful clinical translation. The elucidation of the intricate signaling networks activated by MPa-PDT will further enable the development of rational combination therapies to overcome resistance and enhance treatment outcomes.
References
- 1. Pheophorbide a based photodynamic therapy induces apoptosis via mitochondrial-mediated pathway in human uterine carcinosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pheophorbide a: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Significant Tumor Inhibition of Trimethyl‐152‐[L‐aspartyl]pheophorbide a in Tumor Photodynamic Therapy≠ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The In Vitro and In Vivo Anticancer Effect of Photomed for Photodynamic Therapy: Comparison with Photofrin and Radachlorin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pheophorbide a-mediated photodynamic therapy induces apoptotic cell death in murine oral squamous cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Photodynamic Therapy for the Treatment and Diagnosis of Cancer–A Review of the Current Clinical Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical modification of normal tissue damage induced by photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Pheophorbide A–Mediated Photodynamic Therapy Potentiates Checkpoint Blockade Therapy of Tumor with Low PD–L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis and autophagy induced by pyropheophorbide-α methyl ester-mediated photodynamic therapy in human osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BIOCELL | MPPa-PDT induced apoptosis and autophagy through JNK and p38 MAPK signaling pathways in A549 cells [techscience.com]
- 21. Enhancement of the Effect of Methyl Pyropheophorbide-a-Mediated Photodynamic Therapy was Achieved by Increasing ROS through Inhibition of Nrf2-HO-1 or Nrf2-ABCG2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The sensitivity of cancer cells to pheophorbide a-based photodynamic therapy is enhanced by Nrf2 silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Sensitivity of Cancer Cells to Pheophorbide a-Based Photodynamic Therapy Is Enhanced by NRF2 Silencing | PLOS One [journals.plos.org]
- 24. researchgate.net [researchgate.net]
- 25. dovepress.com [dovepress.com]
- 26. The Sensitivity of Cancer Cells to Pheophorbide a-Based Photodynamic Therapy Is Enhanced by NRF2 Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Signalling pathway activation by photodynamic therapy: NF-κB at the crossroad between oncology and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Pheophorbide a Shows Promise in Overcoming Drug Resistance in Cancer Models
A comprehensive comparison of the efficacy of Methyl Pheophorbide a, a chlorophyll derivative, in drug-resistant cancer models reveals its potential as a potent therapeutic agent, particularly when used in photodynamic therapy (PDT). Experimental data suggests that this compound can effectively induce cell death in cancer cells that have developed resistance to conventional chemotherapy drugs like doxorubicin and paclitaxel.
This compound, and its close derivative pheophorbide a, have demonstrated significant cytotoxic effects against various cancer cell lines. When activated by light in PDT, these compounds generate reactive oxygen species (ROS) that lead to apoptosis, or programmed cell death. This mechanism of action is notably distinct from many traditional chemotherapeutic agents, offering a potential strategy to circumvent common drug resistance pathways.
Comparative Efficacy in Drug-Resistant Cell Lines
Quantitative analysis of the half-maximal inhibitory concentration (IC50), a measure of a drug's potency, highlights the effectiveness of pheophorbide a-mediated PDT in a doxorubicin-resistant breast cancer cell line (MCF-7/DOX). In one study, a concentration of 2.5 µM of pheophorbide a, when combined with light exposure, resulted in an approximate 85% reduction in cell viability in this resistant cell line.[1][2] This demonstrates its ability to overcome the resistance mechanisms that render doxorubicin ineffective.
For comparison, the IC50 values for standard chemotherapeutic agents in both drug-sensitive and drug-resistant cancer cell lines are presented below. The data illustrates the significant increase in drug concentration required to inhibit resistant cells, a challenge that this compound-based PDT aims to address.
| Cell Line | Drug | IC50 (µM) | Resistance Fold (approx.) |
| Breast Cancer | |||
| MCF-7 (Sensitive) | Doxorubicin | 0.4 - 2.5 | - |
| MCF-7/DOX (Resistant) | Doxorubicin | 1.9 - 13.6 | 1.5 - 34 |
| MCF-7 (Sensitive) | Paclitaxel | 0.0035 | - |
| MCF-7/PTX (Resistant) | Paclitaxel | 2.291 | 655 |
| MCF-7/DOX (Resistant) | Pheophorbide a (PDT) | ~2.5 (for 85% viability reduction) | N/A |
| Uterine Sarcoma | |||
| MES-SA (Sensitive) | Doxorubicin | N/A | - |
| MES-SA/Dx5 (Resistant) | Doxorubicin | N/A (100-fold resistant) | 100 |
| MES-SA (Sensitive) | Paclitaxel | 0.00081 | - |
| MES-SA/Dx5 (Resistant) | Paclitaxel | 1.251 | 1544 |
| MES-SA/Dx5 (Resistant) | This compound (PDT) | Data not available in searched literature | N/A |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a compilation from multiple sources to provide a comparative overview.
Mechanism of Action: Overcoming Resistance
The primary mechanism by which drug-resistant cancer cells evade chemotherapy is through the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively remove drugs from the cell. Research indicates that photodynamic therapy with pheophorbide a can counteract this by down-regulating the expression of P-gp.[3] The generation of high levels of ROS during PDT is believed to be a key factor in this process, leading to cellular damage and triggering apoptotic pathways that are independent of the mechanisms to which the cells have developed resistance.
One of the key signaling pathways implicated in the cellular defense against oxidative stress is the Nrf2 pathway. In some cancers, constitutive activation of Nrf2 contributes to chemoresistance. Studies on methyl pyropheophorbide-a, a closely related compound, have shown that inhibiting the Nrf2 signaling pathway can enhance the efficacy of PDT by increasing intracellular ROS levels.[4] This suggests a multi-faceted approach where this compound not only directly kills cancer cells but also modulates cellular pathways to overcome resistance.
References
- 1. Nanoparticles improved pheophorbide-a mediated photodynamic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [ujcontent.uj.ac.za]
- 3. Antiproliferative effect of pheophorbide a-mediated photodynamic therapy and its synergistic effect with doxorubicin on multiple drug-resistant uterine sarcoma cell MES-SA/Dx5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of cell death by pyropheophorbide‐α methyl ester‐mediated photodynamic therapy in lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Cellular Uptake Mechanism of Methyl Pheophorbide a: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake mechanisms of Methyl pheophorbide a (MPa), a promising photosensitizer for photodynamic therapy (PDT), with alternative photosensitizers. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of MPa's cellular behavior and inform the design of future research and drug development strategies.
Comparative Analysis of Photosensitizer Uptake and Efficacy
The cellular uptake and subsequent phototoxicity of a photosensitizer are critical determinants of its therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (MPa) and a commonly used alternative, Photofrin®, in different cancer cell lines. Lower IC50 values indicate higher photodynamic efficiency.
| Photosensitizer | Cell Line | Incubation Time (h) | Light Dose (J/cm²) | IC50 (µM) | Reference |
| This compound (MPa) | HeLa | 3 | 2 | 5.8 | [1] |
| HeLa | 24 | 2 | 1.2 | [1] | |
| A549 | 3 | 2 | 8.2 | [1] | |
| A549 | 24 | 2 | 1.5 | [1] | |
| Photofrin® | HeLa | Not Specified | Not Specified | 4.3 | [2] |
Mechanisms of Cellular Uptake and Efflux
The cellular accumulation of this compound is governed by a balance between uptake and efflux mechanisms. The primary proposed mechanisms include passive diffusion, endocytosis, and active efflux by ATP-binding cassette (ABC) transporters.
Passive Diffusion and Endocytosis
Due to its lipophilic nature, MPa is thought to readily cross the cell membrane via passive diffusion. Additionally, like many nanoparticles and photosensitizers, endocytosis is a likely route of internalization. Studies investigating the impact of endocytosis inhibitors can elucidate the contribution of this pathway.
ABC Transporter-Mediated Efflux
A significant factor limiting the intracellular concentration of certain photosensitizers is their recognition and subsequent efflux by ABC transporters, which are often overexpressed in multidrug-resistant cancer cells. Research has identified pyropheophorbide a methyl ester, a compound structurally very similar to MPa, as a substrate for ABCG2 (also known as BCRP). Inhibition of this transporter leads to increased intracellular accumulation and enhanced phototoxicity. In ABCG2-transfected cells, a 30-fold resistance to pyropheophorbide a methyl ester-PDT has been observed, highlighting the critical role of this efflux pump.[3]
Experimental Protocols
Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative measurement of intracellular photosensitizer accumulation.
Materials:
-
HeLa or MCF-7 cells
-
This compound (MPa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Prepare a stock solution of MPa in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations (e.g., 1, 5, 10 µM) in complete culture medium.
-
Remove the culture medium from the cells and add the MPa-containing medium.
-
Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C in a CO2 incubator.
-
After incubation, wash the cells twice with ice-cold PBS to remove extracellular MPa.
-
Harvest the cells by trypsinization and resuspend them in 500 µL of ice-cold PBS.
-
Analyze the cell suspension by flow cytometry, using the appropriate laser and filter settings for MPa fluorescence (excitation ~410 nm, emission ~670 nm).
-
Quantify the mean fluorescence intensity of the cell population at each time point and concentration.
Investigation of Endocytosis Pathways Using Inhibitors
This protocol helps to determine the involvement of specific endocytic pathways in MPa uptake.
Materials:
-
Cells (e.g., HeLa, MCF-7)
-
This compound (MPa)
-
Endocytosis inhibitors:
-
Chlorpromazine (clathrin-mediated endocytosis inhibitor)
-
Genistein (caveolae-mediated endocytosis inhibitor)
-
-
Complete culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells as described in the previous protocol.
-
Pre-incubate the cells with the endocytosis inhibitors (e.g., 10 µg/mL chlorpromazine or 200 µM genistein) in serum-free medium for 30-60 minutes at 37°C.
-
Without removing the inhibitor-containing medium, add MPa to the desired final concentration and incubate for the desired time period.
-
As a control, incubate cells with MPa in the absence of inhibitors.
-
Wash, harvest, and analyze the cells by flow cytometry or fluorescence microscopy as described previously to quantify MPa uptake.
-
A significant reduction in MPa uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
Assessment of ABCG2-Mediated Efflux
This protocol quantifies the role of the ABCG2 transporter in the efflux of MPa.
Materials:
-
Parental cells and ABCG2-overexpressing cells
-
This compound (MPa)
-
ABCG2 inhibitor (e.g., Fumitremorgin C)
-
Complete culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Seed both parental and ABCG2-overexpressing cells in parallel.
-
Incubate the cells with a specific concentration of MPa for a defined period (e.g., 2 hours).
-
For the inhibitor group, pre-incubate the cells with an ABCG2 inhibitor (e.g., 10 µM Fumitremorgin C) for 1 hour before and during the incubation with MPa.
-
After incubation, wash, harvest, and analyze the cells by flow cytometry to measure intracellular MPa fluorescence.
-
Compare the fluorescence intensity between the parental and ABCG2-overexpressing cells, both in the presence and absence of the inhibitor. A significantly lower accumulation of MPa in ABCG2-overexpressing cells that is reversed by the inhibitor confirms that MPa is a substrate of the ABCG2 transporter.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed.
Caption: Proposed cellular uptake and efflux pathways for this compound.
Caption: Workflow for quantifying cellular uptake of this compound.
Caption: Hypothetical involvement of protein kinases in regulating MPa uptake.
References
A Comparative Guide to Methyl Pheophorbide a and Other Second-Generation Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the quest for ideal photosensitizers (PS) is paramount. Second-generation photosensitizers have largely superseded their predecessors due to improved photophysical properties and greater efficacy. This guide provides an objective comparison of Methyl pheophorbide a (MPh a), a chlorophyll derivative, with other notable second-generation photosensitizers. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their PDT studies.
Photophysical and Photochemical Properties: A Comparative Analysis
The efficacy of a photosensitizer is intrinsically linked to its photophysical and photochemical characteristics. Key parameters include its absorption maximum (λmax), molar extinction coefficient (ε), fluorescence quantum yield (Φf), and, most critically, its singlet oxygen quantum yield (ΦΔ), which dictates its ability to generate cytotoxic reactive oxygen species (ROS).
This compound exhibits a strong absorption in the red region of the electromagnetic spectrum, a crucial feature for deeper tissue penetration of light.[1] It possesses a high singlet oxygen quantum yield, a key determinant of its photodynamic efficiency.[1] A comparison of these properties between this compound and other prominent second-generation photosensitizers is summarized below.
| Photosensitizer | Class | λmax (nm) in Toluene | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) at λmax | Fluorescence Quantum Yield (Φf) in Toluene | Singlet Oxygen Quantum Yield (ΦΔ) in Toluene |
| This compound | Chlorin | ~665 | >40,000 | ~0.20 | 0.62 [2] |
| Photofrin® | Porphyrin Mixture | ~630 | ~3,000 | ~0.03 | 0.89 |
| Foscan® (m-THPC) | Chlorin | ~652 | ~22,400 | ~0.12 | 0.44 |
| Verteporfin (Visudyne®) | Benzoporphyrin | ~690 | ~33,600 | ~0.04 | 0.69 |
| Zinc Phthalocyanine (ZnPc) | Phthalocyanine | ~670 | >200,000 | ~0.20 | 0.56 |
Table 1: Comparative Photophysical and Photochemical Properties of Second-Generation Photosensitizers. Data compiled from various sources. It is important to note that these values can vary depending on the solvent and experimental conditions.
In Vitro Phototoxicity: Gauging Cellular Efficacy
The photodynamic efficacy of a photosensitizer is quantified in vitro by its ability to induce cell death upon light activation. This is typically measured by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the photosensitizer required to reduce cell viability by 50% following irradiation. Lower IC50 values indicate higher phototoxicity.
This compound has demonstrated potent photocytotoxicity across various cancer cell lines.[3] The table below presents a comparison of reported IC50 values for this compound and other photosensitizers.
| Photosensitizer | Cell Line | Light Dose (J/cm²) | IC50 (µM) |
| This compound | HL60 (promyelocytic leukemia) | 9.6 | <20 µg/ml |
| Pyropheophorbide a methyl ester (MPPa) | A549 (lung carcinoma) | Not specified | Drug- and light-dose dependent |
| Pheophorbide a | LNCaP (prostate cancer) | Not specified | ~0.25 |
| m-THPC (Foscan®) | SW480 (colorectal adenocarcinoma) | Not specified | Dose-dependent |
| Photofrin® | 4T1 (murine breast cancer) | 100 | ~10 mg/kg (in vivo) |
Table 2: Comparative In Vitro Phototoxicity (IC50 values) of Second-Generation Photosensitizers. The experimental conditions, such as light dose and incubation time, significantly influence IC50 values, making direct comparisons across different studies challenging.
In Vivo Efficacy: Performance in Preclinical Models
The ultimate test of a photosensitizer's potential lies in its performance in vivo. Preclinical studies in animal tumor models are crucial for evaluating tumor regression, survival rates, and potential side effects.
This compound and its derivatives have shown significant antitumor effects in various xenograft models. For instance, pegylated pheophorbide a demonstrated strong efficacy in curing subcutaneous amelanotic melanoma in mice, leading to tumor growth delay and increased survival time.[4] Similarly, DVDMS (Sinoporphyrin sodium), a photosensitizer derived from Photofrin, exhibited greater anti-tumor efficacy than Photofrin in a 4T1 breast cancer xenograft model.[5]
Due to the high variability in experimental designs (e.g., tumor models, drug dosage, light delivery protocols), a direct quantitative comparison of in vivo efficacy is complex. However, the available data suggests that this compound and its derivatives are potent photosensitizers with promising in vivo anti-tumor activity.
Mechanism of Action: Inducing Apoptotic Cell Death
The primary mechanism by which second-generation photosensitizers, including this compound, exert their anticancer effects is through the induction of apoptosis upon light activation.[3] The generation of ROS triggers a cascade of molecular events culminating in programmed cell death.
The signaling pathway for PDT-induced apoptosis is multifaceted and often involves the intrinsic (mitochondrial) pathway. Key events include:
-
ROS Production: Upon light excitation, the photosensitizer transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.
-
Mitochondrial Damage: ROS directly damages mitochondrial membranes, leading to the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1, which then activates caspase-9.
-
Caspase Cascade Activation: Caspase-9 activates effector caspases, such as caspase-3 and -7.[6]
-
Execution of Apoptosis: Activated effector caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[3]
The Bcl-2 family of proteins plays a crucial regulatory role in this process, with pro-apoptotic members (e.g., Bax, Bak) promoting cytochrome c release and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. The PDT activity of free and pegylated pheophorbide a against an amelanotic melanoma transplanted in C57/BL6 mice | Semantic Scholar [semanticscholar.org]
- 5. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodynamic therapy induces caspase-dependent apoptosis in rat CNV model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Methyl Pheophorbide a: A Comparative Guide Against Clinical Photodynamic Therapy Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the quest for novel photosensitizers with enhanced efficacy and favorable safety profiles is a continuous endeavor. Methyl pheophorbide a (MPa), a chlorophyll derivative, has emerged as a promising candidate, demonstrating potent phototoxic effects in preclinical studies. This guide provides a comprehensive comparison of MPa's performance against the current clinical standards in dermatology, 5-aminolevulinic acid (5-ALA) and its methyl ester, methyl aminolevulinate (MAL). While direct head-to-head clinical trials are not yet available, this document synthesizes existing preclinical data for MPa and clinical data for 5-ALA and MAL to offer a comparative perspective for research and development professionals.
Mechanism of Action: A Shared Pathway of Light-Activated Cytotoxicity
At its core, photodynamic therapy relies on the interplay of a photosensitizer, light, and oxygen to induce cellular destruction. Both this compound and the protoporphyrin IX (PpIX) induced by 5-ALA and MAL function through this common mechanism. Upon activation by a specific wavelength of light, these photosensitizers transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), predominantly singlet oxygen.[1] This cascade of oxidative stress leads to apoptosis, or programmed cell death, effectively eliminating targeted cells.
References
Safety Operating Guide
Proper Disposal of Methyl Pheophorbide a: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat Methyl Pheophorbide a as a Hazardous Chemical Waste. Due to its cytotoxic and photosensitizing properties, this compound requires careful handling and disposal in accordance with federal and institutional regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is crucial to consult your institution's Chemical Hygiene Plan and Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound, like all laboratory chemicals, is regulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The following steps provide a general framework for proper disposal.
Step 1: Waste Identification and Classification
This compound is a photosensitizer that can produce singlet oxygen and reactive oxygen species (ROS), leading to cell death.[1] While not specifically listed as a P- or U-series hazardous waste by the EPA, its demonstrated photocytotoxicity necessitates its classification as a hazardous waste based on the characteristic of toxicity .
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Do not mix with other incompatible waste streams. For example, avoid mixing with strong acids, bases, or oxidizing agents unless the compatibility is known.
-
Step 3: Waste Container Selection and Labeling
All hazardous waste containers must be in good condition, compatible with the waste, and securely sealed when not in use.
-
Container Type: Use a container that will not react with or be degraded by this compound or any solvents used. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and any solvents present with their approximate concentrations. The date of initial waste accumulation must also be on the label.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Waste containers must be kept closed except when adding waste.
-
The volume of hazardous waste in the SAA is limited by regulation. Once the container is full or the regulatory time limit is reached, it must be transferred to the institution's central hazardous waste storage facility.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. EHS is responsible for ensuring that the waste is transported and disposed of by a licensed hazardous waste management company in compliance with all regulations.
Experimental Workflow for Disposal
Key Regulatory Considerations
-
Resource Conservation and Recovery Act (RCRA): The primary federal law governing the disposal of solid and hazardous waste.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard and Laboratory Standard require employers to inform and train employees about chemical hazards and safe handling procedures.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
